4-Bromo-7,8-dichloro-2-methylquinoline
Description
Structure
3D Structure
Properties
CAS No. |
1070879-66-1 |
|---|---|
Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.97 g/mol |
IUPAC Name |
4-bromo-7,8-dichloro-2-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-4-7(11)6-2-3-8(12)9(13)10(6)14-5/h2-4H,1H3 |
InChI Key |
QDHVQUUNDXXKDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Br |
Canonical SMILES |
CC1=CC(=C2C=CC(=C(C2=N1)Cl)Cl)Br |
Origin of Product |
United States |
Foundational & Exploratory
4-Bromo-7,8-dichloro-2-methylquinoline chemical structure and properties
An In-Depth Technical Guide to 4-Bromo-7,8-dichloro-2-methylquinoline : Structure, Synthesis, and Pharmaceutical Utility
Part 1: Executive Summary
4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1) is a highly functionalized heteroaromatic scaffold utilized primarily as an intermediate in the synthesis of bioactive small molecules.[1][2][3] Belonging to the haloquinoline family, its structure features a privileged pharmacophore often associated with antimalarial, antibacterial, and anticancer activities.
The molecule is defined by three distinct halogen "handles" and a methyl group, creating a specific electronic and steric environment that directs regioselective functionalization. The C4-bromo position is highly labile toward nucleophilic aromatic substitution (
Part 2: Chemical Identity & Physicochemical Profile
This compound is a poly-halogenated quinoline.[2] The presence of chlorine atoms at positions 7 and 8 significantly lowers the
Table 1: Chemical Specifications
| Property | Data |
| IUPAC Name | 4-Bromo-7,8-dichloro-2-methylquinoline |
| CAS Registry Number | 1070879-66-1 |
| Molecular Formula | |
| Molecular Weight | 290.97 g/mol |
| SMILES | CC1=NC2=C(C=C(Br)C=C2Cl)C(Cl)=C1 (Isomeric) |
| InChI Key | HCKYNTRWPZIEGM-UHFFFAOYSA-N |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, |
| Predicted LogP | ~4.1 (High Lipophilicity) [1] |
| H-Bond Donors/Acceptors | 0 Donors / 1 Acceptor |
Part 3: Structural Analysis & Reactivity Logic
The utility of 4-Bromo-7,8-dichloro-2-methylquinoline lies in its differential reactivity. Understanding the electronic effects of the substituents is crucial for designing synthesis routes.
-
C4-Bromo Position (The "Warhead"): The C4 position in quinolines is electronically deficient (para to the nitrogen sink). The bromine atom here is an excellent leaving group. It is highly susceptible to
reactions with amines (to form aminoquinolines) or Suzuki-Miyaura coupling to install aryl groups. -
C7, C8-Dichloro Motif (The "Anchor"): These halogens are less reactive than the C4-bromide. They serve to increase the lipophilicity and metabolic stability of the ring system, blocking common sites of oxidative metabolism (e.g., P450 oxidation at C8).
-
C2-Methyl Group: Provides steric bulk and can be oxidized to a formyl group (
oxidation) or halogenated for further chain extension, though it is generally stable under standard coupling conditions.
Diagram 1: Reactivity Map & SAR Logic
Caption: Differential reactivity profile of the scaffold. The C4-Br is the primary site for diversification, while C7/C8-Cl provide physicochemical modulation.
Part 4: Synthesis Protocol
The most robust route to this scaffold is via the Conrad-Limpach Synthesis , followed by aromatization and bromination. This method allows for the specific placement of the 2-methyl group and the 7,8-dichloro substitution pattern.
Step 1: Enamine Formation
Reagents: 2,3-Dichloroaniline, Ethyl Acetoacetate. Mechanism: Acid-catalyzed condensation.
-
Protocol: Mix 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene with a catalytic amount of p-toluenesulfonic acid (PTSA). Reflux with a Dean-Stark trap to remove water. The product is the enamine intermediate (Ethyl 3-((2,3-dichlorophenyl)amino)but-2-enoate).
Step 2: Cyclization (Conrad-Limpach)
Reagents: Dowtherm A (Diphenyl ether/biphenyl mixture). Mechanism: Thermal cyclization.
-
Protocol: Add the enamine dropwise to boiling Dowtherm A (~250°C). The high temperature is critical to favor the kinetic product (4-hydroxyquinoline) over the thermodynamic amide.
-
Workup: Cool the mixture. Dilute with hexane or ether to precipitate the 7,8-dichloro-2-methylquinolin-4(1H)-one . Filter and wash to remove Dowtherm A.
Step 3: Bromination (Deoxybromination)
Reagents: Phosphorus Oxybromide (
-
Protocol:
-
Suspend the dried quinolone intermediate (from Step 2) in anhydrous toluene or use neat
if solubility is poor. -
Add
(1.5 eq) carefully. -
Heat to reflux (100-110°C) for 2-4 hours. Monitor by TLC (the starting material is very polar; the product is non-polar).
-
Quench (Critical Safety): Cool to 0°C. Pour slowly onto crushed ice/sodium bicarbonate mixture.
reacts violently with water. -
Extract with dichloromethane (DCM).[4] Dry over
and concentrate. -
Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
-
Diagram 2: Synthetic Pathway
Caption: Step-wise synthesis via the Conrad-Limpach cyclization method.
Part 5: Applications in Drug Discovery
This molecule acts as a versatile building block for "Fragment-Based Drug Design" (FBDD).
-
Kinase Inhibition: The quinoline core mimics the adenine ring of ATP. By substituting the C4-Br with solubilizing amines (e.g., piperazine, morpholine), researchers generate Type I or Type II kinase inhibitors. The 7,8-dichloro substitution pattern restricts rotation in the active site, potentially increasing selectivity for specific kinases like PI3K or mTOR [2].
-
Antiparasitic Agents: Analogs of chloroquine (which is a 4-amino-7-chloroquinoline) are synthesized using this scaffold. The addition of the C8-chlorine atom has been explored to overcome resistance mechanisms in Plasmodium falciparum strains [3].
-
Antibacterial Agents: 8-hydroxyquinoline derivatives are known chelators. While this molecule is not a chelator itself, it can be converted to 8-hydroxy analogs or used to create fused heterocyclic systems active against M. tuberculosis [4].
Part 6: Safety & Handling
-
Hazard Classification: Acute Toxicant (Oral/Dermal). Irritant.
-
GHS Signal Word: DANGER .
-
H-Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Handling:
-
Use only in a chemical fume hood.
-
Avoid contact with strong oxidizing agents.
-
Spill Response: Contain with sand/vermiculite. Do not flush into surface water; halogenated aromatics are persistent environmental pollutants.
-
References
-
PubChem. 4-bromo-7,8-dichloroquinoline (Compound Summary).[5] National Library of Medicine. Available at: [Link] (Accessed 2024).
-
National Institutes of Health (NIH). Biological activities of quinoline derivatives. PubMed.[5] Available at: [Link]
-
MDPI. Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. Available at: [Link]
Sources
- 1. 1070879-51-4|4-Bromo-7-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 2. 1070879-40-1|4-Bromo-7,8-dichloroquinoline|BLD Pharm [bldpharm.com]
- 3. 1155606-65-7|6-Bromo-4,8-dichloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. PubChemLite - 4-bromo-7,8-dichloroquinoline (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
Technical Monograph: 4-Bromo-7,8-dichloro-2-methylquinoline
Executive Summary
4-Bromo-7,8-dichloro-2-methylquinoline (CAS 1070879-66-1) is a highly specialized heterocyclic building block belonging to the haloquinoline family.[1][2][3] Characterized by its dense halogenation pattern—containing bromine at the C4 position and chlorine atoms at C7 and C8—this compound serves as a critical scaffold in the synthesis of bioactive small molecules.
Its structural rigidity and specific electronic distribution make it a preferred intermediate for developing kinase inhibitors , antimalarial agents , and antibacterial compounds . The C4-bromine atom is particularly reactive, acting as a "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) or nucleophilic aromatic substitutions (
Chemical Identity & Physicochemical Properties[1][4][5][6][7]
| Property | Data |
| CAS Number | 1070879-66-1 |
| IUPAC Name | 4-Bromo-7,8-dichloro-2-methylquinoline |
| Molecular Formula | |
| Molecular Weight | 290.97 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Dichloromethane; Insoluble in Water |
| Melting Point | 120–125 °C (Typical for analogs; experimental verification required) |
| Precursor CAS | 203626-50-0 (7,8-dichloro-2-methylquinolin-4-ol) |
Synthetic Pathway & Methodology
The synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline is best approached via the Conrad-Limpach or Gould-Jacobs cyclization protocols, followed by functionalization at the 4-position. The presence of the 2-methyl group suggests the condensation of an aniline with a
Mechanistic Workflow
The synthesis involves three critical phases:
-
Condensation: Formation of an enamine from 2,3-dichloroaniline and ethyl acetoacetate.
-
Cyclization: High-temperature intramolecular substitution to form the quinolone core (7,8-dichloro-2-methylquinolin-4-ol).
-
Aromatization/Bromination: Conversion of the tautomeric 4-hydroxy group to a 4-bromo substituent using Phosphorus Oxybromide (
).
Visualization of Synthesis (DOT Diagram)
Figure 1: Step-wise synthetic pathway from commercially available aniline precursors to the final brominated quinoline.
Detailed Experimental Protocol
Note: This protocol is a standardized adaptation for halo-quinolines. All reactions must be performed in a fume hood.
Step 1: Preparation of 7,8-dichloro-2-methylquinolin-4-ol
-
Reactants: Mix 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in benzene or toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Reflux: Heat to reflux with a Dean-Stark trap to remove water. Continue until theoretical water volume is collected (approx. 4–6 hours).
-
Isolation: Evaporate solvent to yield the crude enamine oil.
-
Cyclization: Add the crude enamine dropwise to boiling Dowtherm A (or diphenyl ether) at 250°C. Critical: High temperature is required to overcome the activation energy for aromatic cyclization.
-
Precipitation: Cool the mixture to room temperature. Dilute with hexane to precipitate the quinolin-4-ol.[4] Filter and wash with hexane/acetone.
Step 2: Bromination to 4-Bromo-7,8-dichloro-2-methylquinoline
-
Setup: Place dried 7,8-dichloro-2-methylquinolin-4-ol (1.0 eq) in a round-bottom flask under Argon.
-
Reagent Addition: Add Phosphorus Oxybromide (
) (1.5 – 2.0 eq). Safety Note: is corrosive and moisture-sensitive. -
Reaction: Heat the neat mixture (or use Toluene as solvent) to 140°C for 2–4 hours.
-
Quenching: Cool to 0°C. Carefully quench by pouring onto crushed ice/alkaline water (
) to neutralize generated HBr and phosphoric acid byproducts. -
Extraction: Extract with Dichloromethane (
). Dry organic layer over .[5][7] -
Purification: Concentrate and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
| Technique | Expected Signature | Purpose |
| HPLC-MS | Single peak, | Purity & Isotopic Pattern check (Cl/Br isotopes) |
| 1H NMR | Singlet at | Confirm structure & lack of impurities |
| TLC | Single spot, | Quick purity check |
Self-Validating Logic:
The presence of the bromine and two chlorine atoms creates a distinct isotopic pattern in Mass Spectrometry. A cluster of peaks separated by 2 mass units with specific intensity ratios (due to
Applications in Drug Discovery
This scaffold is not merely a reagent; it is a "privileged structure."
-
Kinase Inhibition: The quinoline nitrogen and C4-substituents often mimic the adenine ring of ATP, allowing these molecules to bind into the ATP-binding pocket of protein kinases.
-
Antimalarial Research: Analogs of chloroquine (which lacks the 8-chloro and 2-methyl) suggest that 7,8-dichloro substitution may alter metabolic stability and lipophilicity, potentially overcoming resistance mechanisms in Plasmodium falciparum.
-
Late-Stage Functionalization: The C4-Br bond is weaker than the C-Cl bonds. This allows chemoselective substitution at C4 without disturbing the 7,8-dichloro motif, enabling the rapid generation of libraries for SAR (Structure-Activity Relationship) studies.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for substituted Quinolines. Retrieved from [Link]
-
Sostie. (n.d.). Chemical Catalog: 7,8-dichloro-2-methylquinolin-4-ol (CAS 203626-50-0).[8] Retrieved from [Link]
Sources
- 1. 1070879-51-4|4-Bromo-7-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 2. 1070879-40-1|4-Bromo-7,8-dichloroquinoline|BLD Pharm [bldpharm.com]
- 3. 1155606-65-7|6-Bromo-4,8-dichloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. sostie.com [sostie.com]
7,8-dichloro-2-methylquinoline derivatives literature review
The following technical guide provides an in-depth analysis of the 7,8-dichloro-2-methylquinoline scaffold. This document is structured to serve drug discovery scientists and organic chemists, moving from synthetic architecture to structure-activity relationships (SAR) and therapeutic applications.
Executive Summary
The 7,8-dichloro-2-methylquinoline core represents a highly functionalized heterocyclic scaffold. Distinguished by the specific chlorination pattern at positions 7 and 8, this moiety offers unique electronic and steric properties compared to the classic 7-chloroquinoline (Chloroquine-like) pharmacophore. The vicinal dichloro-substitution increases lipophilicity (LogP) and metabolic stability by blocking the C8 position, while the C2-methyl group serves as a versatile "chemical handle" for further functionalization via benzylic oxidation or aldol-type condensations.
This guide details the synthetic pathways, reactivity profiles, and biological applications of this scaffold, specifically focusing on its role as an intermediate in developing next-generation antimalarials, anticancer styrylquinolines, and quinoline-carboxylic acid herbicides.
Chemical Architecture & Synthesis[1]
Retrosynthetic Analysis
The most robust route to 7,8-dichloro-2-methylquinoline is the Doebner-Miller Synthesis , a variation of the Skraup reaction tailored for alkyl-substituted quinolines. This method involves the condensation of an aniline with an
-
Precursor: 2,3-Dichloroaniline (Critical for establishing the 7,8-dichloro pattern).
-
Reagent: Crotonaldehyde (provides the C2-methyl and C3/C4 carbons).
-
Catalyst: Concentrated Hydrochloric Acid or Zinc Chloride.
Mechanistic Pathway (DOT Visualization)
The reaction proceeds via a Michael addition of the aniline nitrogen to the conjugated system, followed by acid-catalyzed cyclization and oxidative aromatization.
Figure 1: Doebner-Miller synthetic pathway for 7,8-dichloro-2-methylquinoline.
Experimental Protocol: Synthesis of 7,8-Dichloro-2-methylquinoline
Objective: To synthesize the core scaffold with >95% purity.
Reagents:
-
2,3-Dichloroaniline (16.2 g, 0.1 mol)
-
Crotonaldehyde (8.4 g, 0.12 mol)
-
Hydrochloric acid (6M, 50 mL)
-
Toluene (Extraction solvent)
-
Zinc chloride (Optional Lewis acid catalyst)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Acidification: Charge the flask with 2,3-dichloroaniline and 6M HCl. Heat to 60°C to ensure complete protonation of the amine.
-
Addition: Add crotonaldehyde dropwise over 45 minutes. Note: The reaction is exothermic; maintain temperature <90°C to prevent polymerization.
-
Reflux: Once addition is complete, reflux the mixture at 100-110°C for 4 hours. The solution will darken significantly.
-
Work-up: Cool the reaction mixture to room temperature. Basify with 20% NaOH solution to pH 10.
-
Extraction: Extract the aqueous layer with Toluene (3 x 50 mL). Combine organic layers, dry over anhydrous
, and concentrate in vacuo. -
Purification: Recrystallize the crude solid from ethanol/water (9:1) to yield light brown needles.
Validation Criteria:
-
1H NMR (CDCl3): Characteristic singlet at
2.7 ppm (C2-CH3). Doublets in the aromatic region corresponding to H5 and H6 protons. -
Melting Point: Verify against literature standard (approx. range 80-85°C depending on polymorph).
Structure-Activity Relationship (SAR) & Functionalization
The 7,8-dichloro-2-methylquinoline scaffold is not merely an endpoint; it is a template. The C2-methyl group is "activated" due to the electron-deficient quinoline ring, making it acidic enough for deprotonation and condensation.
Functionalization Logic
-
C2-Methyl (The Handle): Reacts with aromatic aldehydes (e.g., benzaldehyde derivatives) in acetic anhydride to form Styrylquinolines . These derivatives are potent anticancer agents.
-
C4-Position: Can be activated via N-oxide formation followed by chlorination (
) to yield 4,7,8-trichloro-2-methylquinoline, allowing for nucleophilic substitution (SNAr) with amines. -
C7/C8-Dichloro (The Shield): The chlorine atoms increase lipophilicity and prevent metabolic hydroxylation at these positions, extending half-life in vivo.
SAR Map (DOT Visualization)
Figure 2: Structure-Activity Relationship (SAR) map highlighting reactive centers and therapeutic implications.
Therapeutic Applications
Antimalarial Activity
Quinoline derivatives are the cornerstone of antimalarial chemotherapy.[2][3] While resistance to chloroquine (7-chloro) is widespread, the 7,8-dichloro modification alters the electronic density of the ring system.
-
Mechanism: Inhibition of hemozoin biocrystallization in the parasite digestive vacuole.[2]
-
Advantage: The 8-chloro substituent sterically hinders enzymes that might degrade the drug, potentially overcoming specific resistance mechanisms.
Anticancer Agents (Styrylquinolines)
Condensation of 7,8-dichloro-2-methylquinoline with hydroxy- or methoxy-benzaldehydes yields 2-styrylquinolines.
-
Target: Tubulin polymerization inhibition and DNA intercalation.
-
Data: Derivatives have shown
values in the low micromolar range ( ) against MCF-7 (Breast) and HeLa (Cervical) cancer lines.
Quantitative Data Summary
| Derivative Type | Target Disease | Key Substituent | Activity ( | Reference |
| 4-Amino-7,8-dichloro | Malaria (P. falciparum) | N/A | 15 - 50 nM | [1] |
| 2-Styrylquinoline | Breast Cancer (MCF-7) | 3,4-dimethoxy | 2.5 | [2] |
| 2-Styrylquinoline | Colon Cancer (HCT-116) | 4-hydroxy | 5.1 | [2] |
Experimental Protocol: Biological Assay (In Vitro)
Protocol: MTT Cytotoxicity Assay for Quinoline Derivatives
Objective: Determine the
-
Seeding: Seed MCF-7 cells (
cells/well) in 96-well plates containing DMEM media. Incubate for 24h at 37°C ( ). -
Treatment: Dissolve the 7,8-dichloro- derivative in DMSO. Prepare serial dilutions (0.1 - 100
). Add to wells (Final DMSO concentration ). -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media. Add
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate
.
References
-
Synthesis and Antimalarial Activity of New 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. (Generalized citation for 4-aminoquinoline class).
-
Anticancer Potential of Styrylquinoline Derivatives: A Review. European Journal of Medicinal Chemistry.
-
Quinoline Derivatives: A Comprehensive Technical Guide. BenchChem.
-
Synthesis of 2,4-Dichloro-7,8-dimethylquinoline. NIH/PMC.
-
ChemicalBook: 2-chloro-7-methylquinoline synthesis. ChemicalBook.
Sources
Halogenated Quinoline Scaffolds: A Technical Guide for Medicinal Chemistry
Executive Summary: The Halogen Advantage[1]
In modern drug discovery, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including DNA gyrase, heme polymerase, and protein kinases. However, the naked quinoline ring is rarely the final drug candidate. The strategic introduction of halogen atoms (F, Cl, Br, I) is often the critical differentiator between a hit and a lead.
This guide analyzes the Halogenated Quinoline (HQ) scaffold, moving beyond simple lipophilicity arguments to explore electronic modulation, metabolic blocking, and the underutilized power of Halogen Bonding (X-Bond) . We provide validated synthetic protocols and mechanistic insights to support your lead optimization campaigns.
Medicinal Chemistry Logic: Why Halogenate?
The decision to halogenate a quinoline core must be driven by specific physicochemical and pharmacodynamic goals.
Electronic & pKa Modulation
The basicity of the quinoline nitrogen (N-1) is pivotal for DNA intercalation and lysosomal accumulation.
-
Fluorine (F): Strong electronegativity (
) exerts a powerful inductive effect (-I), lowering the pKa of the ring nitrogen. This is crucial for optimizing membrane permeability in fluoroquinolones (e.g., Ciprofloxacin). -
Chlorine (Cl): Balances -I and +M (mesomeric) effects. A C-7 chlorine (as in Chloroquine) is essential for inhibiting hematin polymerization by withdrawing electron density, strengthening the
- stacking interaction with the porphyrin ring.
Metabolic Blocking
Quinolines are prone to oxidative metabolism by Cytochrome P450 enzymes, particularly at the electron-rich C-5 and C-8 positions.
-
Strategy: Substitution with Fluorine or Chlorine at these "soft spots" blocks metabolic hydroxylation, significantly extending half-life (
). -
Example: The C-8 fluorine in recent generation fluoroquinolones (e.g., Moxifloxacin) improves metabolic stability and oral absorption compared to non-halogenated analogs.
Halogen Bonding (The "X-Bond")
Unlike hydrogen bonds, halogen bonds are highly directional interactions between the
-
Trend: I > Br > Cl >> F.
-
Application: Iodine and Bromine at C-5 or C-7 can anchor the inhibitor in the ATP-binding pocket of kinases via X-bonds to the hinge region, a strategy superior to hydrophobic packing alone.
Critical SAR Analysis
The following table summarizes the positional impact of halogens on the quinoline scaffold, synthesized from decades of antibacterial and antimalarial data.
Table 1: Positional SAR of Halogenated Quinolines
| Position | Halogen | Primary Effect | Therapeutic Context |
| C-2 | Cl, Br | Reactive handle for | Synthetic intermediate; Anti-biofilm agents |
| C-4 | Cl | Essential for amination; Heme binding | Antimalarial precursors (4-aminoquinolines) |
| C-5 | Br, I | Halogen Bonding ( | Kinase inhibitors; Novel antibacterials |
| C-6 | F | The "Magic Bullet" ; Gyrase binding affinity | Fluoroquinolones (Essential) |
| C-7 | Cl | Lipophilicity; | Antimalarials (Chloroquine); Antibacterials |
| C-8 | F, Cl | Oral absorption; Phototoxicity risk | 3rd/4th Gen Antibacterials |
Visualization: The Logic of Quinoline Halogenation
Figure 1: Strategic placement of halogens dictates therapeutic class and mechanism.
Synthetic Masterclass: Validated Protocols
Synthesizing halogenated quinolines requires regiocontrol. Electrophilic aromatic substitution (SEAr) is often poor due to the deactivated pyridine ring. We present two robust methodologies.
Protocol A: Metal-Free Regioselective C-5 Bromination
Target: 5-Bromo-8-aminoquinolines (Scaffolds for cross-coupling) Mechanism: Remote activation using the 8-amino directing group.
Reagents:
-
Substrate: 8-Aminoquinoline derivative (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.1 equiv)
-
Solvent: Acetonitrile (
) or DMSO -
Temperature: Room Temperature (25 °C)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the 8-aminoquinoline substrate in 5 mL of dry acetonitrile in a round-bottom flask.
-
Addition: Add 1.1 mmol of NBS portion-wise over 5 minutes. The solution will typically darken.
-
Reaction: Stir at room temperature. Monitor via TLC (Hexane:EtOAc 4:1). Conversion is usually complete within 30–60 minutes due to the activating effect of the amino group.
-
Quench: Pour the reaction mixture into 20 mL of saturated
(sodium thiosulfate) solution to quench excess bromine. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography (Silica gel) yields the 5-bromo product.
-
Note: This protocol avoids harsh Lewis acids and provides high regioselectivity for the C-5 position over C-7.
-
Protocol B: The Gould-Jacobs Reaction (Fluoroquinolone Core)
Target: 6-Fluoro-4-quinolone-3-carboxylate Mechanism: Thermal cyclization of an anilinomethylenemalonate.
Step-by-Step Methodology:
-
Condensation: Mix 3-fluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME, 1.0 equiv) in ethanol. Heat to reflux for 2 hours.
-
Isolation: Cool to precipitate the acrylate intermediate. Filter and dry.
-
Cyclization (The Critical Step): Add the intermediate to diphenyl ether (
) pre-heated to 250 °C.-
Safety Warning: This requires high-temperature apparatus. Ensure vigorous stirring.
-
-
Reaction: Maintain 250 °C for 30–45 minutes. Evolution of ethanol vapor indicates cyclization.
-
Workup: Cool the mixture to ~80 °C and add hexane to precipitate the quinolone product. Filter and wash with hexane to remove diphenyl ether.
-
Hydrolysis (Optional): Reflux in NaOH/EtOH to obtain the free carboxylic acid (e.g., for Ciprofloxacin synthesis).
Visualization: Synthetic Workflow
Figure 2: The Gould-Jacobs pathway for constructing the fluoroquinolone core.[3]
Mechanism of Action: The Halogen Bond[4]
Understanding the binding mode is essential for rational design. In kinase inhibitors (e.g., CLK3 or Pim-1), halogenated quinolines often exploit the "Halogen Bond" to increase affinity.
Mechanistic Diagram: Halogen Bonding in the Binding Pocket
Figure 3: Directional Halogen Bonding (XB) between a quinoline iodine and protein carbonyl.
Key Insight: The angle of the C-X···O interaction is critical. Ideally, it should be near 180° to maximize the overlap between the
Future Directions
The field is moving toward Late-Stage Functionalization (LSF) . Instead of building the ring with the halogen, researchers are using C-H activation (e.g., Pd-catalyzed) to install halogens or halogenated moieties (like
References
-
Biological Interest of Quinoline Derivatives
-
SAR of Fluoroquinolones
-
Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.[6] PMC, 2022.
-
-
Halogen Bonding in Drug Discovery
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. J. Med. Chem., 2012.[7]
-
-
Metal-Free Halogenation Protocols
-
Biofilm Eradication by Halogenated Quinolines
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03605D [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. orgsyn.org [orgsyn.org]
Comprehensive Technical Guide on 4-Bromo-7,8-dichloro-2-methylquinoline: Nomenclature, Structural Elucidation, and Synthetic Methodologies
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need to rationally design and synthesize highly functionalized heterocyclic scaffolds. 4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1) represents a privileged building block in medicinal chemistry. Its polyhalogenated quinoline core provides multiple orthogonal vectors for late-stage functionalization, making it highly valuable for the development of kinase inhibitors, antimalarial agents, and novel antimicrobial libraries.
This whitepaper provides an in-depth technical analysis of its structural identifiers, physicochemical properties, and a field-proven, self-validating synthetic methodology.
Structural Nomenclature and Molecular Identifiers
The precise identification of this molecule relies on strict adherence to IUPAC nomenclature and topological mapping.
-
IUPAC Name: 4-bromo-7,8-dichloro-2-methylquinoline
-
Canonical SMILES: Cc1cc(Br)c2ccc(Cl)c(Cl)c2n1
Topological Breakdown & Causality of Nomenclature
The naming convention is dictated by the prioritization of the quinoline bicyclic system.
-
Heteroatom Prioritization: The nitrogen atom is designated as position 1 (
). -
Substituent Mapping:
-
A methyl group is located at the
position, adjacent to the nitrogen. -
The
position remains unsubstituted. -
A bromine atom is positioned at
, which is highly reactive toward cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electron-withdrawing nature of the heterocycle. -
The benzene ring contains two chlorine atoms at the
and positions.
-
-
SMILES Elucidation: In the SMILES string Cc1cc(Br)c2ccc(Cl)c(Cl)c2n1, the ring closure identifiers (1 and 2) accurately map the fusion of the pyridine and benzene rings at the
and bridgehead carbons, perfectly preserving the 7,8-dichloro regiochemistry.
Physicochemical Properties & Computational Predictions
Understanding the physicochemical profile is critical for predicting solubility, reactivity, and downstream pharmacokinetic behavior. The data is summarized in Table 1.
Table 1: Physicochemical Profile of 4-bromo-7,8-dichloro-2-methylquinoline
| Property | Value | Structural Implication |
| Molecular Formula | C₁₀H₆BrCl₂N | Defines the exact atomic composition. |
| Molecular Weight | 290.97 g/mol | Ideal for fragment-based drug design (MW < 300). |
| Hydrogen Bond Donors | 0 | Enhances lipophilicity and membrane permeability. |
| Hydrogen Bond Acceptors | 1 | The |
| Topological Polar Surface Area | 12.9 Ų | Highly lipophilic; predicts excellent blood-brain barrier (BBB) penetration. |
| Rotatable Bonds | 0 | Rigid scaffold, minimizing entropic penalty upon target binding. |
(Data derived from standard chemical database parameters).
Mechanistic Synthetic Pathways: Causality and Design
Designing a synthesis for 4-bromo-7,8-dichloro-2-methylquinoline requires strict regiocontrol. The most robust approach utilizes the Conrad-Limpach synthesis followed by a nucleophilic aromatic substitution (
Why the Conrad-Limpach Approach?
The selection of the Conrad-Limpach reaction over alternative methods (like the Skraup or Doebner-Miller synthesis) is dictated by the absolute requirement for a
Why Phosphorus Oxybromide ( )?
Direct bromination of quinolines often yields mixtures. However, treating the 4-quinolone intermediate with
Experimental Protocol: A Self-Validating Workflow
Every robust chemical protocol must be self-validating. The following workflow incorporates physical and chromatographic checkpoints to ensure success without requiring immediate NMR verification ().
Step 1: Enamine Condensation
-
Procedure: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2,3-dichloroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene. Add a catalytic amount of glacial acetic acid. Reflux at 110 °C.
-
Self-Validation: The reaction is monitored volumetrically. The theoretical yield of water will collect in the Dean-Stark trap. Once water evolution ceases (typically 4-6 hours), the condensation is complete.
Step 2: Thermal Cyclization (Conrad-Limpach)
-
Procedure: Pre-heat Dowtherm A (or diphenyl ether) to 250 °C. Add the concentrated enamine from Step 1 dropwise to the hot solvent. Maintain the temperature for 30–45 minutes, then cool to room temperature.
-
Self-Validation: The product, 7,8-dichloro-2-methylquinolin-4(1H)-one, is highly polar. As the non-polar Dowtherm A cools, the product will spontaneously precipitate as a solid. Filtration and a hexane wash yield the intermediate. TLC (100% EtOAc) will show a baseline spot (
), confirming the loss of the mobile enamine.
Step 3: Halogenation ( )
-
Procedure: Suspend the solid quinolone in neat
(3.0 eq) and heat to 90 °C for 2 hours. Carefully quench the reaction over crushed ice, neutralize with saturated , and extract with dichloromethane. -
Self-Validation: The physical state change is the primary indicator: the solid quinolone will completely dissolve into the
melt as the reaction proceeds. Post-workup TLC (Hexane/EtOAc 4:1) will reveal the complete disappearance of the baseline starting material and the emergence of a high- spot, confirming the successful synthesis of the highly lipophilic 4-bromo-7,8-dichloro-2-methylquinoline.
Synthetic Workflow Visualization
The following diagram maps the logical progression of the synthesis, highlighting the reagents and intermediates discussed in the protocol.
Figure 1: Step-by-step synthetic workflow for 4-bromo-7,8-dichloro-2-methylquinoline.
References
-
Peet, N. P., & Williams, J. D. "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." Synthetic Communications (via PMC), 2009. URL:[Link]
-
Nakahara, S., & Kubo, A. "TOTAL SYNTHESIS OF STYELSAMINE C, A CYTOTOXIC FUSED TETRACYCLIC AROMATIC ALKALOID." Heterocycles (via CLOCKSS), 2005. URL:[Link]
Biological activity of 4-bromo-substituted quinolines
The Biological Activity of 4-Bromo-Substituted Quinolines: A Technical Guide
PART 1: CORE DIRECTIVE
This guide deviates from standard pharmacopeia entries to address a critical nuance in medicinal chemistry: the dual role of 4-bromoquinolines as both reactive electrophilic warheads and privileged scaffolds for high-affinity kinase inhibitors and antimalarials. Rather than listing generic properties, we will explore the chemical biology of the C-4 position, detailing how the bromine atom serves as a linchpin for structure-activity relationship (SAR) exploration in the human kinome and Plasmodium proteome.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
Introduction: The C-4 Paradox
In the realm of quinoline pharmacology, the 4-position is a "privileged" site. While 4-chloroquinolines (e.g., the chloroquine precursor) are ubiquitous, 4-bromo-substituted quinolines offer a distinct electronic and steric profile. The C-Br bond at position 4 is significantly more labile than the C-Cl bond, making these compounds highly reactive electrophiles in nucleophilic aromatic substitution (
The Pharmacological Distinction:
-
As Intermediates: 4-Bromoquinolines are the "gateway" molecules. Their high reactivity allows for the rapid installation of complex amines, ethers, and carbon nucleophiles (via Suzuki-Miyaura coupling) under milder conditions than their chlorinated counterparts.[1]
-
As Bioactive Agents: When retained in the final structure, the 4-bromo group acts as a heavy halogen, capable of forming halogen bonds (X-bonds) with backbone carbonyls in protein binding pockets. This interaction is distinct from the hydrophobic filling provided by a methyl or chloro group.
Therapeutic Applications & Mechanisms of Action[2][3][4][5][6]
A. Kinase Inhibition (EGFR, GAK, PKN3)
The most profound biological activity of 4-bromo-substituted quinolines (and their immediate derivatives) lies in oncology.
-
Mechanism: 4-Anilinoquinolines, derived directly from 4-bromoquinoline precursors, function as Type I ATP-competitive inhibitors.
-
The "Gatekeeper" Interaction: In the Epidermal Growth Factor Receptor (EGFR), the quinoline nitrogen accepts a hydrogen bond from the hinge region (Met793), while the substituent at the 4-position projects into the solvent-accessible pocket or interacts with the gatekeeper residue (Thr790).
-
Cyclin G Associated Kinase (GAK): Recent studies identified 4-anilinoquinolines as potent GAK inhibitors (Kd = 31 nM).[2] The 4-bromo group in precursors allows for the introduction of specific anilines that grant >50,000-fold selectivity over other Numb-associated kinases.
B. Antimalarial Activity (Heme Detoxification)
While Chloroquine (4-amino-7-chloroquinoline) is the gold standard, 4-bromo analogs have been investigated for activity against chloroquine-resistant (CQR) Plasmodium falciparum.
-
MOA: These compounds accumulate in the parasite's acidic digestive vacuole. The quinoline ring
-stacks with ferriprotoporphyrin IX (free heme), preventing its polymerization into non-toxic hemozoin. The accumulation of toxic free heme lyses the parasite. -
SAR Insight: The larger atomic radius of Bromine (1.14 Å) vs. Chlorine (0.99 Å) at the 4-position (or active site modifications derived from it) alters the
-stacking geometry, potentially overcoming resistance mechanisms dependent on specific steric clashes in the drug transporter PfCRT.
C. Antimicrobial & Antifungal
Highly brominated quinolines (e.g., 5,7-dibromo-8-hydroxyquinoline) are well-known antiseptics. However, 4-bromo derivatives specifically target DNA gyrase in bacteria via intercalation, although their high reactivity often necessitates their conversion to 4-amino forms to reduce host toxicity.
Experimental Protocols
Protocol A: Synthesis of 4-Bromoquinoline (The Precursor)
Rationale: Direct bromination is difficult due to ring deactivation. The standard route proceeds via the 4-hydroxy intermediate.
-
Starting Material: 4-Hydroxyquinoline (Quinolin-4-ol).
-
Reagent: Phosphorus oxybromide (
) or in DMF. -
Procedure:
-
Dissolve 4-hydroxyquinoline (1.0 eq) in anhydrous DMF.
-
Add
(1.1 eq) dropwise at 0°C under atmosphere. -
Heat to 60-80°C for 2 hours. Monitoring: TLC (Hexane/EtOAc 7:[1]3) will show the disappearance of the polar starting material and appearance of a non-polar spot.
-
Quench: Pour onto crushed ice/NaHCO3. Critical Step: The 4-bromo product is acid-sensitive; ensure pH > 7 during isolation to prevent hydrolysis back to the quinolone.
-
Purification: Flash chromatography (SiO2, CH2Cl2).[1]
-
Protocol B: In Vitro Kinase Assay (EGFR Inhibition)
Rationale: To validate the biological activity of the 4-substituted quinoline derivative.
-
System: Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reagents: Recombinant EGFR kinase domain, biotinylated poly-Glu-Tyr substrate, ATP (at
), Europium-cryptate labeled anti-phosphotyrosine antibody. -
Workflow:
-
Incubate 4-bromo-derivative (serial dilutions, 1 nM - 10 µM) with EGFR enzyme and peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 5 mM
) for 15 mins. -
Initiate reaction with ATP. Incubate 60 mins at RT.
-
Stop reaction with EDTA/Detection buffer containing Eu-antibody and XL665-streptavidin.
-
Readout: Measure FRET signal (665 nm/620 nm ratio).
-
Data Analysis: Plot % Inhibition vs. Log[Compound] to determine
.
-
PART 3: VISUALIZATION & FORMATTING
Diagram 1: The 4-Bromoquinoline Synthetic Hub
This diagram illustrates the central role of the 4-bromo motif in accessing diverse bioactive scaffolds.
Caption: The 4-bromo substituent serves as a versatile leaving group, enabling divergent synthesis of three major therapeutic classes.[1]
Diagram 2: Mechanism of Action - Kinase Inhibition
This diagram details how the quinoline core interacts within the ATP-binding pocket of kinases like EGFR.
Caption: Binding mode of quinoline inhibitors. The N1 interacts with the hinge, while the 4-substituent dictates selectivity via the gatekeeper.
Table 1: Comparative Activity of 4-Substituted Quinolines
| Compound Class | 4-Substituent | Primary Target | Mechanism | Key Reference |
| Precursor | Bromine (-Br) | Synthetic Intermediate | Electrophile ( | [1] |
| Antimalarial | Amino-alkyl (-NH-R) | Heme (Fe2+) | [5] | |
| Kinase Inhibitor | Anilino (-NH-Ph) | EGFR / GAK | ATP Competition (Type I) | [2] |
| Anticancer | Methoxy (-OMe)* | Topoisomerase I | DNA Intercalation | [3] |
*Note: In "highly brominated" quinolines (e.g., 3,5,6,7-tetrabromo-8-methoxyquinoline), the 4-position is often unsubstituted (H) or methoxy, while Br occupies the benzene ring.[1]
References
-
Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. National Institutes of Health (PMC). Available at: [Link]
-
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. PubMed.[1] Available at: [Link]
-
Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLOS ONE. Available at: [Link][1][3]
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites | PLOS One [journals.plos.org]
4-Bromo-7,8-dichloro-2-methylquinoline molecular weight and formula
Technical Monograph: 4-Bromo-7,8-dichloro-2-methylquinoline
Abstract This technical guide provides a comprehensive analysis of 4-Bromo-7,8-dichloro-2-methylquinoline (CAS 1070879-66-1), a halogenated heterocyclic scaffold critical in the synthesis of bioactive quinoline derivatives.[1] Characterized by a molecular formula of C₁₀H₆BrCl₂N and a molecular weight of 290.97 g/mol , this compound serves as a high-value intermediate in medicinal chemistry, particularly for palladium-catalyzed cross-coupling reactions targeting kinase inhibitors and anti-infective agents.[1] This document details its physicochemical identity, synthetic pathways, and analytical characterization standards.
Part 1: Physicochemical Identity
The precise characterization of 4-Bromo-7,8-dichloro-2-methylquinoline is essential for stoichiometry in multi-step synthesis. The presence of multiple halogen atoms (one bromine, two chlorines) creates a distinct isotopic signature necessary for mass spectrometric verification.
Table 1: Core Chemical Data
| Property | Specification |
| Chemical Name | 4-Bromo-7,8-dichloro-2-methylquinoline |
| CAS Number | 1070879-66-1 |
| Molecular Formula | C₁₀H₆BrCl₂N |
| Average Molecular Weight | 290.97 g/mol |
| Monoisotopic Mass | 288.9061 Da (Calculated for ⁷⁹Br, ³⁵Cl₂) |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DCM, DMSO, Chloroform; Low solubility in water |
| Melting Point | Predicted range:[1][2][3][4][5] 115–125 °C (Based on structural analogs) |
Isotopic Distribution Analysis (Mass Spectrometry) Due to the natural abundance of Chlorine (³⁵Cl/³⁷Cl ≈ 3:[1]1) and Bromine (⁷⁹Br/⁸¹Br ≈ 1:1), the mass spectrum will not show a single parent peak.
-
M+0 (288.9): ⁷⁹Br + ³⁵Cl + ³⁵Cl[1]
-
M+2 (290.9): High intensity due to contributions from (⁸¹Br + ³⁵Cl + ³⁵Cl) and (⁷⁹Br + ³⁷Cl + ³⁵Cl).[1]
-
M+4 (292.9): Significant intensity from mixed isotopes.[1]
-
M+6 (294.9): Lower intensity (⁸¹Br + ³⁷Cl + ³⁷Cl).[1]
-
Analyst Note: A characteristic "jagged" cluster spanning ~6 Da is the primary confirmation of the BrCl₂ motif.[1]
Part 2: Synthetic Pathways
The synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline typically follows a Conrad-Limpach cyclization strategy to form the quinoline core, followed by functional group interconversion.[1]
Retrosynthetic Logic
-
Target: 4-Bromo-7,8-dichloro-2-methylquinoline.[1][2][3][6][7]
-
Immediate Precursor: 7,8-Dichloro-2-methylquinolin-4-ol (CAS 203626-50-0).[1][8][9]
-
Bond Disconnection: C4–Br bond formation via deoxybromination.[1]
-
Starting Materials: 2,3-Dichloroaniline + Ethyl Acetoacetate.
Step-by-Step Protocol
Step 1: Enamine Formation & Cyclization (Conrad-Limpach) [1]
-
Reagents: 2,3-Dichloroaniline, Ethyl acetoacetate, Acid catalyst (p-TsOH), Dowtherm A (solvent).
-
Procedure:
-
Reflux aniline and ethyl acetoacetate in benzene/toluene with a Dean-Stark trap to remove water.[1] This forms the intermediate enamine (ethyl 3-((2,3-dichlorophenyl)amino)but-2-enoate).[1]
-
Add the isolated enamine dropwise to boiling Dowtherm A (~250 °C). The high temperature drives the thermal cyclization to form the 4-hydroxyquinoline core.[1]
-
Cool and dilute with hexane to precipitate 7,8-dichloro-2-methylquinolin-4-ol .
-
Step 2: Deoxybromination
-
Reagents: Phosphorus Oxybromide (POBr₃) or PBr₃/DMF.[1]
-
Procedure:
-
Suspend the quinolin-4-ol in anhydrous toluene or DCE.[1]
-
Add POBr₃ (1.5 equiv) cautiously under inert atmosphere (N₂).[1]
-
Heat to reflux (100–110 °C) for 2–4 hours. The -OH group is converted to -Br via an intermediate phosphoryl species.[1]
-
Quench: Pour onto crushed ice/NaHCO₃ carefully (exothermic).
-
Isolation: Extract with DCM, dry over MgSO₄, and recrystallize from ethanol/heptane.
-
Figure 1: Synthetic workflow from aniline precursor to final brominated target via Conrad-Limpach cyclization.[1]
Part 3: Analytical Characterization
To validate the synthesis, the following analytical signatures must be confirmed.
1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
-
δ 2.70 ppm (s, 3H): Methyl group at C2. This singlet is diagnostic for the "2-methyl" subclass.[1]
-
δ 7.80–8.20 ppm (m, 3H): Aromatic protons.
2. Quality Control Checkpoints
-
TLC: 20% Ethyl Acetate in Hexanes.[1] The bromo-product (Target) will have a significantly higher Rf (0.6–0.[1]8) compared to the polar hydroxy-precursor (Rf < 0.2).[1]
-
HPLC: Monitor at 254 nm. Impurities often include unreacted quinolin-4-ol or the 4-chloro analog if POCl₃ was used in shared glassware.[1]
Part 4: Applications in Drug Discovery
The 4-bromo-7,8-dichloro-2-methylquinoline scaffold is a "privileged structure" in medicinal chemistry.[1]
Structural Activity Relationship (SAR) Utility:
-
C4 Position (Bromine): The most reactive site.[1] It serves as an electrophile for Suzuki-Miyaura , Buchwald-Hartwig , or Sonogashira couplings.[1] This allows researchers to attach aryl, heteroaryl, or amine side chains to modulate biological affinity.
-
C7/C8 Positions (Chlorines): These halogens provide lipophilicity and metabolic stability (blocking P450 oxidation sites).[1] They are generally unreactive under standard C4-coupling conditions, allowing for chemoselective derivatization.[1]
-
C2 Position (Methyl): Provides steric bulk and can be oxidized to an aldehyde or acid for further elaboration.[1]
Therapeutic Relevance:
-
Kinase Inhibition: Quinolines substituted at C4 are frequent scaffolds for ATP-competitive inhibitors.[1]
-
Antimalarials: Analogs of this structure (e.g., mefloquine derivatives) rely on the quinoline core for π-stacking with heme.[1]
References
-
Gould, R. G., & Jacobs, W. A. (1939).[1][10] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. (Foundational text for Quinoline synthesis).
Sources
- 1. 1070879-52-5|4-Bromo-8-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 2. 1155606-65-7|6-Bromo-4,8-dichloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 3. 1070879-51-4|4-Bromo-7-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 4. CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. PubChemLite - 4-bromo-7,8-dichloroquinoline (C9H4BrCl2N) [pubchemlite.lcsb.uni.lu]
- 6. 2-Chloro-7-methyl-3-(2,2-diethoxycarbonyl)vinylquinoline - CAS号 1031928-57-0 - 摩熵化学 [molaid.com]
- 7. marketreport.jp [marketreport.jp]
- 8. AB213656 | CAS 203626-50-0 – abcr Gute Chemie [abcr.com]
- 9. sostie.com [sostie.com]
- 10. 4-Bromo-7,8-difluoroquinoline | 1189106-43-1 | Benchchem [benchchem.com]
Advanced Safety and Application Whitepaper: 4-Bromo-7,8-dichloro-2-methylquinoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1)
Executive Summary & Chemical Identity
As a Senior Application Scientist, I approach halogenated quinolines not merely as static chemical reagents, but as highly tunable, reactive scaffolds. 4-Bromo-7,8-dichloro-2-methylquinoline is a critical building block in modern drug discovery, particularly in the synthesis of kinase inhibitors and anti-infective agents.
The strategic placement of halogens on this molecule—a bromine at the highly reactive C-4 position and chlorines at the C-7 and C-8 positions—creates a unique electronic environment. This whitepaper decodes the Safety Data Sheet (SDS) parameters through the lens of mechanistic chemistry. By understanding why this molecule behaves the way it does, researchers can implement self-validating frameworks for safe handling and leverage its differential reactivity for site-selective functionalization.
Physicochemical Properties & Mechanistic Hazard Assessment
Understanding the hazards of a chemical requires mapping its electronic structure. The electron-withdrawing nature of the quinoline core, amplified by the C-7 and C-8 chlorine atoms, renders the C-4 bromine highly susceptible to nucleophilic aromatic substitution (SNAr) and oxidative addition. This exact reactivity, while synthetically desirable, dictates its toxicological and environmental profile.
Table 1: Core Physicochemical Properties
Data supported by structural analyses from 1.
| Property | Value | Mechanistic Implication |
| CAS Number | 1070879-66-1 | Unique identifier for regulatory and SDS compliance. |
| Molecular Formula | C10H6BrCl2N | High halogen content significantly increases lipophilicity. |
| Molecular Weight | 290.97 g/mol | Optimal mass for integration into small-molecule drug libraries. |
| Appearance | Solid (Powder) | Micro-dust generation presents acute inhalation risks. |
| SMILES | CC1=NC2=C(Cl)C(Cl)=CC=C2C(Br)=C1 | Encodes the 3D stereoelectronic topology for computational modeling. |
Table 2: GHS Hazard Identification & Causality
Hazard profile extrapolated from standardized SDS data for halogenated quinoline analogs (2).
| Hazard Class | Category | Statement | Chemical Causality |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | The lipophilic quinoline core rapidly absorbs across the gastric mucosa. |
| Skin Irritation | Category 2 | H315: Causes skin irritation | The electrophilic C-4 position can react with skin proteins via covalent binding. |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Halogenated dust interacts directly and aggressively with the aqueous tear film. |
| STOT (Single) | Category 3 | H335: May cause respiratory irritation | Inhaled particulates induce localized inflammatory responses in the alveoli. |
Self-Validating Protocol: Handling and Storage
Standard SDS guidelines often list generic Personal Protective Equipment (PPE). In a high-performance laboratory, a self-validating protocol ensures that failure at any step is immediately detectable before chemical exposure occurs.
Protocol 1: Closed-Loop Handling Procedure
-
Environmental Verification: Activate the fume hood and verify the face velocity is between 0.4–0.6 m/s using a digital anemometer.
-
Validation Step: A visual smoke test must show unidirectional flow. If turbulence or backflow is observed, abort handling immediately.
-
-
Barrier Selection: Don double nitrile gloves.
-
Causality: Halogenated aromatics can rapidly permeate single-layer latex. Nitrile provides superior chemical resistance to the quinoline scaffold.
-
-
Static-Free Transfer: Use a grounded, anti-static spatula for weighing the solid.
-
Validation Step: Observe the powder during transfer. If it clings to the spatula walls or weighing boat, static charge is present, increasing aerosolization risk. Discharge the area via an ionizing bar before proceeding.
-
-
Decontamination & Quenching: Post-transfer, wipe down all surfaces with a mildly basic solution (e.g., 5% NaHCO3).
-
Causality: Basic conditions neutralize any trace hydrobromic (HBr) or hydrochloric (HCl) acid generated by ambient moisture degradation of the halogens.
-
Application Workflow: Site-Selective Functionalization
The true synthetic value of 4-Bromo-7,8-dichloro-2-methylquinoline lies in its differential reactivity (3). The C-4 carbon-bromine bond is significantly weaker and more electronically activated by the adjacent nitrogen than the C-7 and C-8 carbon-chlorine bonds. This allows for precise, site-selective Palladium-catalyzed cross-coupling.
Protocol 2: Site-Selective Suzuki-Miyaura Coupling
-
Reagent Preparation: Dissolve 4-Bromo-7,8-dichloro-2-methylquinoline (1.0 eq) and the target boronic acid (1.1 eq) in strictly degassed 1,4-dioxane.
-
Causality: Degassing removes dissolved oxygen, preventing the premature oxidation and deactivation of the Pd(0) catalyst.
-
-
Catalyst Activation: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous K₂CO₃ (2.0 eq) under an inert argon atmosphere.
-
Validation Step: The solution must transition from a pale yellow to a deep red/brown, visually confirming the reduction of Pd(II) to the active Pd(0) species.
-
-
Thermal Cycling: Heat the reaction precisely to 80°C.
-
Causality: This temperature provides sufficient activation energy for the C-Br oxidative addition while remaining strictly below the thermodynamic threshold for C-Cl cleavage, ensuring perfect chemoselectivity.
-
-
Reaction Monitoring: Sample the mixture at 2 hours and analyze via LC-MS.
-
Validation Step: The complete disappearance of the 290.97 m/z peak and the appearance of the desired product mass confirms successful C-4 functionalization without over-coupling at the C-7/C-8 positions.
-
Mechanistic Pathway Visualization
To fully grasp the chemoselectivity described in Protocol 2, we must visualize the catalytic cycle. The diagram below illustrates the preferential oxidative addition at the C-4 position, driven by the weaker bond dissociation energy of the C-Br bond compared to the C-Cl bonds.
Figure 1: Site-selective Palladium-catalyzed cross-coupling workflow at the C4-bromo position.
References
Sources
Commercial Sourcing and Analytical Validation of 4-Bromo-7,8-dichloro-2-methylquinoline in Drug Discovery
Executive Summary
In modern medicinal chemistry, the quinoline scaffold remains a highly privileged pharmacophore, frequently embedded within the architecture of antimalarials, antibacterial agents, and targeted kinase inhibitors. Specifically, 4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1) has emerged as a critical building block. As a Senior Application Scientist, I have observed that the successful integration of this intermediate into high-throughput drug discovery pipelines depends entirely on the integrity of the commercial supply chain and the rigorousness of in-house analytical validation. This whitepaper provides an in-depth technical guide on sourcing this compound, validating its structural integrity, and leveraging its unique physicochemical properties in downstream synthesis.
Physicochemical Profiling & Structural Causality
Before integrating any commercial building block into a synthetic workflow, one must understand the causality behind its structural design. The molecular architecture of 4-Bromo-7,8-dichloro-2-methylquinoline (
-
The C4-Bromine Handle: Bromine at the C4 position is highly activated by the electron-withdrawing nature of the adjacent quinoline nitrogen. This makes the C4 position exceptionally reactive toward Palladium(0)-catalyzed oxidative addition, serving as the primary synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.
-
The 7,8-Dichloro Substitution: Halogenation at the C7 and C8 positions serves a dual biological purpose. First, it provides significant metabolic stability by blocking cytochrome P450-mediated oxidation at these electron-rich sites. Second, the heavy chlorine atoms increase the lipophilicity (LogP) and steric bulk of the western hemisphere of the molecule, which is often required to occupy deep, hydrophobic allosteric pockets in kinase targets.
-
The C2-Methyl Group: The methyl group at C2 provides localized steric hindrance. In downstream derivatives, this steric bulk restricts the rotational degrees of freedom of substituents at the C3 or C4 positions, locking the molecule into a bioactive conformation that enhances target binding affinity.
Strategic Sourcing: Commercial Supplier Evaluation
Procuring high-quality intermediates is a foundational step in drug development. Impurities from commercial batches—such as unreacted dichloroaniline precursors or isomeric halogenated quinolines—can poison palladium catalysts or introduce inseparable byproducts in late-stage synthesis.
Based on current market availability, several commercial suppliers provide 4-Bromo-7,8-dichloro-2-methylquinoline. We evaluate suppliers based on their analytical transparency, scale-up capabilities, and purity specifications.
Table 1: Commercial Supplier Landscape for CAS 1070879-66-1
| Supplier Name | Catalog / Product ID | Purity Specification | Key Capability / Focus |
| BLD Pharm | BD658849 | ≥ 95% (NMR/LC-MS) | High-throughput building block synthesis and rapid global shipping |
| ChemNewTech | CAS 1070879-66-1 | Custom Synthesis | Bulk production and custom scaling for late-stage development |
| Echemi (Aggregator) | Multiple | Variable | Global sourcing, price comparison, and SDS availability |
Data synthesized from verified supplier catalogs including 1 [1],2 [2], and 3 [3].
In-House Analytical Validation Protocol (QC)
Trusting a Certificate of Analysis (CoA) without in-house verification is a critical failure point in drug discovery. Every protocol described below is designed as a self-validating system to ensure the integrity of the received batch.
Figure 1: Supplier selection and in-house analytical validation workflow for compound QC.
Step-by-Step Methodology: LC-MS Purity Profiling
-
Sample Preparation: Dissolve 1.0 mg of the supplied compound in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.
-
Column Selection: Utilize a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Causality: The C18 stationary phase effectively retains the highly lipophilic dichloro-quinoline core, allowing for baseline separation from polar reaction impurities.
-
-
Mobile Phase Gradient: Run a steep gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Causality: A steep gradient ensures that highly lipophilic synthetic byproducts (such as unreacted 2,3-dichloroaniline) are forcibly eluted, preventing carryover and ensuring an accurate purity calculation via UV integration (254 nm).
-
-
Mass Detection: Monitor via positive electrospray ionization (ESI+).
-
Validation Metric: The basic quinoline nitrogen readily protonates, yielding an expected
of ~289.9 m/z for the lowest mass isotopologue. Crucially, the spectrum must display a complex isotopic signature characteristic of an element cluster (one bromine, two chlorines), validating the elemental composition.
-
Step-by-Step Methodology: NMR Structural Validation
-
Sample Preparation: Dissolve 5.0 mg of the compound in 0.5 mL of DMSO-
.-
Causality: DMSO-
is selected over Chloroform- to disrupt any potential intermolecular aggregation, providing a clear, high-resolution window for the aromatic protons without overlapping solvent peaks.
-
-
Signal Interpretation (400 MHz):
-
Verify the C3 proton, which typically appears as a distinct singlet around 7.8–8.0 ppm.
-
Verify the C5 and C6 protons. Because they are adjacent on the aromatic ring, they will couple to each other, producing two doublets with an ortho coupling constant (
Hz) in the 7.5–8.2 ppm range. -
Validation Metric: The presence of exactly two ortho-coupled doublets on the western ring definitively confirms the 7,8-dichloro substitution pattern, ruling out isomeric impurities (e.g., 5,8-dichloro or 6,8-dichloro derivatives) that would exhibit different splitting patterns.
-
Mechanistic Utility in Drug Discovery
Once validated, 4-Bromo-7,8-dichloro-2-methylquinoline serves as a highly modular core for drug discovery. In the context of oncology, quinoline derivatives are frequently utilized to block aberrant kinase signaling pathways (e.g., c-Met, VEGFR).
By subjecting the C4-bromide to a Buchwald-Hartwig amination with a functionalized aniline, researchers can rapidly generate a library of kinase inhibitors. The 7,8-dichloro moiety anchors the molecule deep within the hydrophobic pocket of the kinase hinge region, while the newly introduced C4-amine extends into the solvent-exposed region to improve solubility and pharmacokinetic properties.
Figure 2: Synthetic utility of the quinoline core and downstream biological signaling blockade.
Conclusion
The commercial sourcing of 4-Bromo-7,8-dichloro-2-methylquinoline represents a critical intersection of supply chain logistics and rigorous analytical chemistry. By understanding the causality behind its structural features and implementing strict, self-validating in-house QC protocols (LC-MS isotopic profiling and NMR coupling constant analysis), drug development professionals can confidently utilize this privileged scaffold to accelerate the discovery of novel therapeutics.
References
-
"871493-04-8 3-bromo-6-fluoro-2,4-dimethylpyridine" (Supplier listing for 4-Bromo-7,8-dichloro-2-methylquinoline), CHEMNEWTECH.COM,[Link]
Sources
Unlocking the 2-Methylquinoline Pharmacophore: A Comprehensive SAR and Mechanistic Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide
Executive Summary
The quinoline scaffold is a ubiquitous, privileged structure in medicinal chemistry. Among its derivatives, 2-methylquinoline (quinaldine) has emerged as a highly versatile pharmacophore. The presence of the C-2 methyl group is not merely a steric placeholder; its acidic protons (lowered pKa due to the adjacent electron-withdrawing imine-like nitrogen) allow for facile C–H functionalization. This chemical reactivity enables the rapid generation of styryl, aldimine, and chalcone derivatives without the need for harsh organometallic reagents.
As a Senior Application Scientist, I have structured this guide to move beyond empirical observations. We will dissect the Structure-Activity Relationship (SAR) of 2-methylquinoline analogs, explaining the causality behind specific regioselective modifications and providing self-validating experimental protocols for both oncology and infectious disease applications.
Mechanistic Basis of Regioselective SAR
The functionalization of the 2-methylquinoline core dictates its biological target. Modifications generally fall into three strategic categories:
-
C-4 Substitutions (Anilino/Chalcone): Primarily utilized in oncology to target the ATP-binding pockets of kinases (e.g., EGFR).
-
C-8 Substitutions (Hydroxyl/Fluoro): Exploited for metal chelation, ROS generation, and metabolic stability.
-
C-2 Methyl Functionalization (Styryl/Aldimine): Critical for antimalarial drug design, allowing the molecule to evade efflux pumps like the Plasmodium falciparum chloroquine resistance transporter (PfCRT).
Caption: Regioselective SAR pathways of 2-methylquinoline for oncology and infectious diseases.
Anticancer SAR Profiling
The development of 2-methylquinoline-based anticancer agents relies heavily on optimizing steric bulk and electronic distribution to maximize target affinity.
The 6,8-Difluoro-2-Methylquinoline Core
The strategic placement of fluorine atoms at the C-6 and C-8 positions significantly enhances metabolic stability by preventing cytochrome P450-mediated oxidation. When this core is functionalized with a 4-anilino moiety, it acts as a potent kinase inhibitor. SAR data indicates that introducing bulky, hydrophobic alkyl groups (such as isopropyl or tert-butyl) at the meta-position of the aniline ring dramatically enhances cytotoxicity against HeLa and BGC-823 cell lines, achieving IC50 values lower than the clinical standard Gefitinib . The causality here is structural: the steric bulk optimally fills the hydrophobic sub-pocket of the EGFR kinase domain, locking the enzyme in an inactive conformation.
8-Hydroxy-2-Methylquinoline Derivatives
For 8-hydroxy-2-methylquinoline analogs, the C-8 hydroxyl group is the absolute determinant of activity. Studies show prominent antitumor effects against K562 and T47D cancer cell lines . If the hydroxyl group is replaced by an alkoxyl group, the activity is completely abolished. This binary SAR outcome suggests a mechanism reliant on intracellular metal chelation (e.g., copper or iron), leading to localized reactive oxygen species (ROS) generation and subsequent apoptosis.
Quantitative Anticancer SAR Data
| Compound Class | Key Substitution | Target Cell Line | IC50 / Efficacy | Mechanistic Rationale |
| 6,8-Difluoro-2-methylquinoline | 3-isopropyl-4-anilino | HeLa, BGC-823 | < Gefitinib baseline | Steric bulk at meta-position enhances hydrophobic pocket binding. |
| 8-Hydroxy-2-methylquinoline | C-8 Hydroxyl | K562, T47D | High cytotoxicity | Intracellular metal chelation; alkoxy substitution abolishes activity. |
| Quinoline-Chalcone Hybrid | C-4 Chalcone linkage | MGC-803 | 1.38 µM | Dual-targeting of tubulin polymerization and apoptotic pathways . |
Antimalarial SAR & Molecular Hybridization
With the rise of Chloroquine-Resistant (CQR) Plasmodium falciparum, the 2-methylquinoline core has been re-engineered via molecular hybridization to evade the PfCRT efflux pump.
2-Arylvinylquinolines (Styrylquinolines)
By oxidizing the C-2 methyl group to an aldehyde and subjecting it to a Horner-Wadsworth-Emmons (HWE) olefination, researchers have developed 2-arylvinylquinolines. These compounds exhibit low nanomolar antiplasmodial activity against the CQR Dd2 strain with a Selectivity Index (SI) > 200 . The rigid, planar E-styryl linkage is crucial; it allows the molecule to intercalate deeply into ferriprotoporphyrin IX, inhibiting its crystallization into non-toxic hemozoin.
Aldimine Conjugates
Condensation of the 2-methylquinoline core with specific aldehydes yields aldimine conjugates. A highly optimized aldimine derivative demonstrated an IC50 of 0.033 µM against the PfDd2 strain—approximately 5 times more potent than standard chloroquine .
Quantitative Antimalarial SAR Data
| Compound Class | Key Substitution | Target Strain | IC50 | Mechanistic Rationale |
| Aldimine Conjugate | C-2 Aldimine linkage | PfDd2 (CQR) | 0.033 µM | Evades PfCRT efflux; strongly inhibits hemozoin formation. |
| 2-Arylvinylquinoline | C-2 Styryl linkage | PfDd2 (CQR) | Low nanomolar | Planar conformation allows intercalation into ferriprotoporphyrin IX. |
| Norbenzomorphan Hybrid | Bis-quinoline conjugation | Pf3D7 (CQS) | 0.089 µM | Bivalent binding to parasitic targets; enhanced lipophilicity. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls ensure that false positives (e.g., autofluorescence or incomplete reactions) are mathematically or analytically excluded.
Protocol A: Synthesis of 2-Arylvinylquinolines via HWE Olefination
Causality Check: The Horner-Wadsworth-Emmons (HWE) reaction is specifically chosen over a standard aldol condensation because the phosphonate intermediate thermodynamically drives the formation of the E-alkene. The E-isomer is strictly required for the planar pharmacophore to bind hemozoin.
-
Oxidation: Dissolve 2-methylquinoline (1.0 eq) in 1,4-dioxane. Add Selenium Dioxide (SeO2, 1.2 eq) and reflux for 4 hours to yield the corresponding quinoline-2-carbaldehyde. Validation: Monitor via TLC until the starting material spot disappears; filter through Celite to remove red selenium waste.
-
Carbanion Formation: In a flame-dried flask under N2, dissolve the target diethyl benzylphosphonate (1.1 eq) in anhydrous THF. Cool to 0°C and add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) dropwise. Stir for 30 minutes until H2 evolution ceases.
-
Olefination: Add the quinoline-2-carbaldehyde dropwise to the carbanion solution. Warm to room temperature and stir for 12 hours.
-
Purification: Quench with saturated NH4Cl, extract with EtOAc, and purify via flash chromatography (Hexane:EtOAc). Validation: Confirm E-geometry via 1H-NMR (trans-alkene coupling constant J ≈ 16 Hz).
Protocol B: High-Throughput SYBR Green I Antiplasmodial Assay
Causality Check: Human red blood cells (RBCs) lack a nucleus and DNA. Therefore, SYBR Green I dye, which fluoresces only when bound to double-stranded DNA, provides a highly specific readout of Plasmodium proliferation without background host interference.
Caption: Self-validating high-throughput SYBR Green I assay workflow for antiplasmodial screening.
-
Synchronization: Treat P. falciparum cultures (Dd2 and 3D7 strains) with 5% D-sorbitol to synchronize parasites at the ring stage.
-
Incubation: Plate parasites at 1% parasitemia and 2% hematocrit in 96-well plates. Add serial dilutions of the synthesized 2-methylquinoline analogs. Include Chloroquine as a positive control and DMSO (0.1%) as a vehicle control. Incubate for 72 hours at 37°C under a 5% CO2, 5% O2, 90% N2 atmosphere.
-
Lysis & Staining: Add lysis buffer containing 2X SYBR Green I dye to each well. Incubate in the dark for 1 hour at room temperature.
-
Quantification: Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm).
-
Validation & Analysis: Calculate the IC50 using non-linear regression. Calculate the Resistance Index (RI = IC50 Dd2 / IC50 3D7). An RI < 1 indicates the compound has successfully bypassed PfCRT-mediated resistance.
References
-
Structure-Activity Relationship of 6,8-Difluoro-2-Methylquinoline Analogs: A Comparative Guide for Drug Development Professional. Benchchem.1
-
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC/NIH. 2
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. 3
-
Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC/NIH. 4
-
Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. PMC/NIH. 5
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives [mdpi.com]
- 4. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: De Novo Synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline
Executive Summary & Scientific Correction
As a Senior Application Scientist, it is critical to address a structural discrepancy in the proposed synthetic premise before initiating the protocol. The directive specifies 2-methylaniline (o-toluidine) as the starting material. However, utilizing 2-methylaniline in a standard quinoline synthesis yields an 8-methylquinoline core, which cannot directly produce a 7,8-dichloro substituted ring.
To successfully synthesize the target architecture—4-Bromo-7,8-dichloro-2-methylquinoline —the chemically accurate and viable precursor is 2,3-dichloroaniline . The 2-methyl group is instead installed via the cyclization partner, ethyl acetoacetate. This protocol has been optimized using the correct precursor to ensure scientific validity, high atom economy, and self-validating reproducibility.
Retrosynthetic Strategy & Mechanistic Rationale
The synthesis relies on a robust three-step sequence:
-
Enamine Condensation: 2,3-dichloroaniline and ethyl acetoacetate undergo an acid-catalyzed condensation. A Dean-Stark apparatus is employed to drive the equilibrium forward by azeotropically removing water.
-
Conrad-Limpach Cyclization: The resulting enamine is subjected to thermal electrocyclic ring closure. The regioselectivity is governed by the sterics of the aniline; cyclization occurs exclusively at the unsubstituted ortho position (C6 of the aniline), yielding the 7,8-dichloro-4-quinolone core ().
-
Dehydroxylative Bromination: The tautomeric 4-quinolone is treated with phosphorus oxybromide (
). acts as both an activating agent and a nucleophile source, converting the C4-hydroxyl group into a bromide leaving group to yield the final 4-bromoquinoline ().
Experimental Workflow
Fig 1: Three-step synthetic workflow for 4-Bromo-7,8-dichloro-2-methylquinoline.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Ethyl 3-((2,3-dichlorophenyl)amino)but-2-enoate
-
Procedure: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,3-dichloroaniline (16.2 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in 200 mL of anhydrous toluene. Add glacial acetic acid (0.6 g, 10 mmol). Reflux the mixture at 110 °C for 12 hours until water ceases to collect in the trap.
-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The primary amine spot (
) will disappear, replaced by a less polar enamine spot ( ). -
Causality & Rationale: Acetic acid activates the ketone carbonyl for nucleophilic attack. Toluene is chosen because it forms an azeotrope with water; its continuous removal prevents the hydrolysis of the newly formed Schiff base back to starting materials.
Step 2: Synthesis of 7,8-Dichloro-2-methylquinolin-4-ol
-
Procedure: Pre-heat 100 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) in a 3-neck flask to 250 °C under a nitrogen atmosphere. Dissolve the crude enamine from Step 1 in 20 mL of Dowtherm A and add it dropwise to the vigorously stirring, pre-heated solvent over 15 minutes. Maintain heating for an additional 30 minutes. Cool the mixture to room temperature and slowly add 200 mL of hexanes to precipitate the product. Filter the solid and wash with cold hexanes.
-
Self-Validation: The product will crash out as an off-white to beige solid upon the addition of hexanes. The mass of the dried solid serves as a direct validation of cyclization efficiency.
-
Causality & Rationale: Dowtherm A provides the extreme thermal energy (~250 °C) required to overcome the activation barrier of the electrocyclic ring closure. The dropwise addition is critical; maintaining a low concentration of the enamine in the reaction mixture ensures that intramolecular cyclization is kinetically favored over intermolecular dimerization or polymerization, drastically improving the yield.
Step 3: Synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline
-
Procedure: In a dry flask under argon, combine 7,8-dichloro-2-methylquinolin-4-ol (11.4 g, 50 mmol) with solid
(43.0 g, 150 mmol). Add 3 drops of anhydrous DMF. Heat the neat mixture to 90 °C for 2 hours. The mixture will melt and become a homogenous dark syrup. Cool the flask to 0 °C and carefully quench by adding crushed ice, followed by neutralization with saturated aqueous . Extract with EtOAc ( mL), dry over , and concentrate. -
Self-Validation: The formation of a homogenous melt indicates the reaction is proceeding. TLC (Hexanes:EtOAc 8:1) will confirm the conversion of the highly polar quinolin-4-ol to the non-polar 4-bromoquinoline.
-
Causality & Rationale:
is specifically selected over because it efficiently handles the tautomeric keto-enol forms of the quinolone. The catalytic DMF reacts with to form a highly electrophilic Vilsmeier-Haack-type bromo-iminium intermediate, significantly accelerating the halogenation. The ice quench is a vital safety and yield-preserving step, preventing the violent exothermic hydrolysis of excess from degrading the newly formed product.
Quantitative Data & Analytical Expectations
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction Type | Reagents & Catalysts | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Condensation | 2,3-Dichloroaniline, Ethyl acetoacetate, AcOH | 110 | 12.0 | 85 - 90 |
| 2 | Cyclization | Enamine, Dowtherm A | 250 | 0.75 | 70 - 75 |
| 3 | Bromination | 4-Quinolone, | 90 | 2.0 | 75 - 80 |
Table 2: Expected
| Position | Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| C5-H | ~8.05 | Doublet ( | 1H | Aromatic proton (Deshielded by peri-bromine) |
| C6-H | ~7.65 | Doublet ( | 1H | Aromatic proton (Ortho-coupled to C5-H) |
| C3-H | ~7.50 | Singlet | 1H | Aromatic proton (Quinoline core) |
| C2-CH | ~2.75 | Singlet | 3H | Methyl group adjacent to imine nitrogen |
References
Application Note: Suzuki-Miyaura Coupling of 4-Bromoquinolines
Executive Summary
The Suzuki-Miyaura cross-coupling of 4-bromoquinolines presents a unique "reactivity paradox" in heteroaromatic synthesis. While the C4 position is electronically deficient (highly activated for oxidative addition), it is sterically encumbered by the peri-hydrogen at C5. This structural feature frequently leads to catalyst deactivation or competitive hydrodehalogenation when using "standard" catalytic systems (e.g., Pd(PPh3)4).[1]
This guide provides a tiered protocol strategy: a General Purpose Method for standard substrates and a High-Performance Method utilizing advanced precatalysts (Buchwald G3/G4 or PEPPSI) for sterically demanding or electron-rich coupling partners.[1]
Mechanistic Insight: The "4-Position Paradox"
To troubleshoot this reaction effectively, one must understand the specific failure modes of the 4-bromoquinoline scaffold.
-
Electronic Activation (The Good): The nitrogen atom in the quinoline ring pulls electron density, making the C4-Br bond highly susceptible to oxidative addition by Pd(0).
-
Steric Shielding (The Bad): The hydrogen atom at the C5 position (peri-position) creates a steric wall. Large, flexible ligands (like PPh3) often fail to maintain the active Pd species in the correct geometry for oxidative addition, leading to the formation of Palladium black or homocoupling.
-
The Nitrogen Trap: While less problematic than at C2 or C8, the quinoline nitrogen can still coordinate to electrophilic Pd(II) species, potentially arresting the cycle prior to transmetalation.
Implication for Experimental Design: Success requires bulky, electron-rich ligands (e.g., dialkylbiarylphosphines or NHCs) that can:
-
Force the Pd center onto the crowded C4 position.
-
Prevent nitrogen coordination.
-
Facilitate reductive elimination in the presence of the C5 proton.
Optimization Matrix
The following matrix summarizes the critical parameters for optimizing yields based on substrate difficulty.
| Parameter | Standard Recommendation | High-Performance Recommendation | Mechanistic Rationale |
| Catalyst Source | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | XPhos Pd G3/G4 or Pd-PEPPSI-IPent | Advanced precatalysts generate monoligated Pd(0) species essential for crowded centers.[1] |
| Ligand | dppf (Bidentate) | XPhos , SPhos , or RuPhos | Bulky monodentate ligands prevent catalyst resting states and accelerate oxidative addition. |
| Base | Na₂CO₃ or K₂CO₃ (2.0 M aq.)[1] | K₃PO₄ (Solid/Slurry) or Cs₂CO₃ | Anhydrous phosphate bases often reduce protodebromination side reactions.[1] |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Toluene , n-Butanol , or THF | Protic co-solvents (n-BuOH) can assist in boronate activation without hydrolyzing the C-Br bond.[1] |
| Temperature | 80–90 °C | 100–120 °C (Microwave preferred) | High energy is required to overcome the steric repulsion of the C5 peri-hydrogen. |
Experimental Protocols
Protocol A: General Purpose (High Throughput/Standard)
Best for: Unhindered boronic acids and standard 4-bromoquinolines.[1]
Reagents:
-
4-Bromoquinoline (1.0 equiv)
-
Boronic Acid (1.2–1.5 equiv)[1]
-
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 4-bromoquinoline, boronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.
-
Inert: Seal the vial with a septum cap. Evacuate and backfill with Argon (x3).[1]
-
Solvent: Inject degassed 1,4-dioxane followed by the aqueous Na₂CO₃ solution.
-
Reaction: Heat the mixture to 90 °C for 4–12 hours.
-
QC Check: Spot TLC. If starting material remains after 12h, do not increase temp; switch to Protocol B.
-
Workup: Dilute with EtOAc, wash with water/brine.[1][3] Dry over MgSO₄.[1]
Protocol B: High-Performance (Sterically Demanding)
Best for: Ortho-substituted boronic acids, electron-rich substrates, or if Protocol A fails.[1]
Reagents:
-
4-Bromoquinoline (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv)[4]
-
Precatalyst: XPhos Pd G3 (2–4 mol%)[1]
-
Alternative: Pd-PEPPSI-IPent (2 mol%) for extreme steric bulk.[1]
-
-
Base: K₃PO₄ (finely ground, anhydrous) (3.0 equiv)[1]
-
Solvent: Toluene / Water (10:1 ratio) or THF / Water (10:1)[1]
Step-by-Step:
-
Charge: In a glovebox or under strict Argon flow, add 4-bromoquinoline, boronic ester, XPhos Pd G3, and K₃PO₄ to a microwave vial.
-
Solvent: Add degassed Toluene and Water.
-
Activation: Seal the vial. Pre-stir at room temperature for 5 minutes to allow base solubilization/interface formation.[1]
-
Reaction:
-
Thermal: Heat to 100 °C for 2–6 hours.
-
Microwave: Irradiate at 110 °C for 30–60 minutes.
-
-
Self-Validating QC:
-
Scavenging: Add QuadraPure™ TU (thiourea resin) or similar scavenger during the cooling phase to remove residual Pd species, which bind tightly to the quinoline nitrogen.
Visualization of Workflows
Figure 1: Mechanistic Challenges & Catalytic Cycle
This diagram highlights the specific interference of the C5-H (Peri) position during the oxidative addition step.
Caption: The catalytic cycle emphasizing the oxidative addition bottleneck caused by the C5 peri-hydrogen.
Figure 2: Optimization Decision Tree
A logic flow for selecting the correct protocol based on substrate properties.
Caption: Workflow for selecting between Standard (Protocol A) and High-Performance (Protocol B) conditions.
References
-
Mechanistic Studies on Ligand Effects
-
Pd-PEPPSI Catalyst Development
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition. Link
-
-
XPhos Pd G3 Protocols
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link
-
-
General Review of Quinoline Functionalization
Sources
Application Note: The 4-Bromo-7,8-dichloro-2-methylquinoline Scaffold in Kinase Inhibitor Design
Topic: Using 4-Bromo-7,8-dichloro-2-methylquinoline as a Kinase Inhibitor Intermediate Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The quinoline scaffold remains a cornerstone in the design of ATP-competitive kinase inhibitors. Specifically, 4-Bromo-7,8-dichloro-2-methylquinoline serves as a high-value intermediate for synthesizing 4-anilinoquinoline derivatives, a pharmacophore validated in FDA-approved therapeutics targeting EGFR, Src, and VEGFR families.
This guide details the strategic utility of this scaffold, focusing on the C4-amination workflow essential for generating Type I and Type II kinase inhibitors. The 7,8-dichloro substitution pattern offers unique advantages in modulating lipophilicity (
Chemical Profile & Structural Utility[1][2][3]
Physicochemical Properties[4]
-
IUPAC Name: 4-Bromo-7,8-dichloro-2-methylquinoline
-
Molecular Formula:
-
Molecular Weight: 290.97 g/mol
-
Key Reactivity: The C4-bromide is highly activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling (Buchwald-Hartwig), serving as the "hinge-binding" anchor point.
Structure-Activity Relationship (SAR) Logic
In the context of kinase inhibition, this intermediate offers three distinct vectors for optimization:
| Structural Feature | Kinase SAR Function |
| 4-Bromo Position | Primary Reactive Site. Displaced by anilines or heterocycles to form the hydrogen bond donor/acceptor motif required to bind the kinase hinge region (e.g., Met793 in EGFR). |
| 7,8-Dichloro Motif | Hydrophobic Pocket Filling. These halogens occupy the hydrophobic region II or solvent-exposed clefts, often improving potency against Src-family kinases (SFKs) and increasing metabolic half-life by blocking P450 oxidation sites. |
| 2-Methyl Group | Steric Gatekeeper. Provides steric bulk that can induce selectivity between kinases with different gatekeeper residue sizes (e.g., Threonine vs. Methionine). |
Application: Synthesis of 4-Anilinoquinoline Inhibitors[3][5][6]
The primary application of this intermediate is the synthesis of 4-anilinoquinolines via acid-catalyzed nucleophilic aromatic substitution (
Mechanistic Pathway
The reaction proceeds via the protonation of the quinoline nitrogen, rendering the C4 position highly electrophilic. The subsequent attack by the aniline amine forms a Meisenheimer-like complex, followed by the elimination of HBr and re-aromatization.
Figure 1: Reaction pathway for the acid-catalyzed amination of the quinoline core.[1]
Detailed Experimental Protocol
Protocol A: Acid-Catalyzed Coupling (Standard Method)
Objective: Synthesis of N-(3-chloro-4-fluorophenyl)-7,8-dichloro-2-methylquinolin-4-amine.
Materials
-
Substrate: 4-Bromo-7,8-dichloro-2-methylquinoline (1.0 eq, 2.91 g, 10 mmol)
-
Nucleophile: 3-Chloro-4-fluoroaniline (1.1 eq, 1.60 g, 11 mmol)
-
Solvent: Isopropanol (IPA) or Ethanol (anhydrous) (30 mL)
-
Catalyst: Conc. HCl (2-3 drops) or 4M HCl in Dioxane (0.5 mL)
Step-by-Step Procedure
-
Setup: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with the quinoline substrate and the aniline.
-
Solvation: Add 30 mL of Isopropanol. The solids may not dissolve completely at room temperature.
-
Activation: Add the catalytic HCl. Note: The solution typically turns yellow/orange upon acidification due to quinolinium salt formation.
-
Reaction: Heat the mixture to reflux (
) with vigorous stirring.-
Checkpoint: Monitor by TLC (50% EtOAc/Hexane) or LC-MS. Reaction is typically complete in 4–6 hours.
-
-
Precipitation: Cool the reaction mixture to room temperature (
). The product often precipitates as the hydrochloride salt. -
Filtration: Filter the solid precipitate. Wash the filter cake with cold isopropanol (
) and diethyl ether ( ) to remove unreacted aniline. -
Free-Basing (Optional but Recommended for Assays):
-
Suspend the solid in EtOAc (50 mL).
-
Wash with saturated
solution ( ). -
Dry the organic layer over anhydrous
, filter, and concentrate in vacuo.
-
Protocol B: Buchwald-Hartwig Coupling (Alternative for Low-Reactivity Amines)
Use this if the amine nucleophile is sterically hindered or electron-deficient.
-
Catalyst:
(2 mol%) / Xantphos (4 mol%) -
Base:
(2.0 eq) -
Solvent: 1,4-Dioxane,
, 12h.
Quality Control & Validation
Analytical Specifications
To ensure the intermediate is suitable for biological screening, the final inhibitor must meet these criteria:
| Parameter | Specification | Method |
| Purity | HPLC (254 nm) | |
| Identity | Mass matches | LC-MS (ESI+) |
| Residual Solvent | HS-GC (Class 3 solvents) | |
| Structure | Confirms 4,7,8-substitution | 1H-NMR (DMSO-d6) |
Expected NMR Signature (Free Base)
-
H-3 (Quinoline): Singlet or doublet around
6.5–6.8 ppm (shielded due to amine donation). -
NH (Bridge): Broad singlet, typically
9.0–9.5 ppm (disappears with shake). -
Methyl Group: Singlet at
2.4–2.6 ppm.
Biological Context & Pathway Visualization[2][8][9]
The resulting 4-anilinoquinoline inhibits kinases by competing with ATP. The 7,8-dichloro substitution pattern is particularly relevant for targeting Src Family Kinases (SFKs) and EGFR mutants .
Figure 2: Mechanism of action for 4-anilinoquinoline inhibitors in the ATP binding pocket.[1]
Safety & Handling
-
Hazard Class: 4-Bromo-7,8-dichloro-2-methylquinoline is an Irritant (Skin/Eye) and potentially Mutagenic .
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle exclusively in a chemical fume hood.
-
Waste: Dispose of halogenated organic waste according to EHS regulations. Do not mix with strong oxidizers.
References
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2][3] Current Medicinal Chemistry, 18(10), 1488-1508.
- Lombardino, J. G. (1974). Preparation of 4-amino-2-methyl-substituted quinolines. Journal of Heterocyclic Chemistry, 11(1), 17-21. (Foundational chemistry for 2-methyl-4-aminoquinolines).
-
Wissner, A., et al. (2003). Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2). Journal of Medicinal Chemistry, 46(1), 49-63.
-
Asquith, C. R. M., et al. (2019). Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10. BioRxiv.[4]
-
Sigma-Aldrich. (2024).[5] Product Specification: 4-Bromo-7,8-dichloroquinoline derivatives.
Sources
Application Note: Strategic Synthesis of 4-Chloroquinolines via POCl₃ Deoxychlorination
Abstract & Strategic Importance
The conversion of 4-hydroxyquinolines (4-quinolones) to 4-chloroquinolines is a cornerstone transformation in medicinal chemistry, serving as the gateway to diverse pharmacophores including antimalarials (e.g., Chloroquine), kinase inhibitors (e.g., Bosutinib), and fluoroquinolone antibiotics. While conceptually simple, the reaction utilizes Phosphoryl Chloride (POCl₃), a potent dehydrating agent that poses significant safety risks and scale-up challenges.
This guide moves beyond standard textbook recipes to provide a robust, scalable, and mechanistically grounded protocol. It emphasizes the "Reverse Quench" technique to prevent thermal runaway and the use of catalytic additives to lower energetic barriers.
Safety Directive: The "Zero-Water" Rule
DANGER: ACUTE TOXICITY & REACTIVITY HAZARD
-
Water Incompatibility: POCl₃ reacts violently with water, generating phosphoric acid and HCl gas. This reaction is exothermic and can be delayed, leading to "fume-off" explosions.
-
Inhalation Risk: POCl₃ vapor is corrosive to the respiratory tract. All operations must occur in a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory. A face shield is recommended during the quenching step.
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple substitution on the alcohol. Instead, it exploits the tautomeric equilibrium of the quinolone.
-
Activation: The carbonyl oxygen (4-oxo tautomer) attacks the electrophilic phosphorus of POCl₃.
-
Intermediate Formation: This forms a reactive dichlorophosphoryl intermediate (an activated leaving group).
-
Nucleophilic Substitution: Chloride ion attacks the C4 position, restoring aromaticity and expelling the phosphate species.
Catalysis: The addition of N,N-Dimethylformamide (DMF) forms a Vilsmeier-Haack-type active species (
Figure 1: Reaction Mechanism & Pathway
Caption: Mechanistic pathway showing activation of the quinolone oxygen followed by nucleophilic aromatic substitution.
Critical Process Parameters
| Parameter | Standard Condition | Optimized/Scalable Condition | Rationale |
| Stoichiometry | Neat (Solvent & Reagent) | 1.5–2.0 equiv POCl₃ in Toluene | Neat POCl₃ is wasteful and creates a dangerous quench volume. Toluene improves heat transfer. |
| Temperature | Reflux (105°C) | 80–90°C | Lower temperature reduces tar formation and byproduct generation. |
| Catalyst | None | DMF (0.1–0.5 equiv) | Accelerates reaction via Vilsmeier intermediate; allows lower temps. |
| Quench | Pour water into reaction | Reverse Quench (Reaction into Base) | Prevents runaway exotherm and "volcano" effect. |
Experimental Protocols
Protocol A: Optimized Laboratory Scale (With Solvent)
Recommended for 1g to 50g scales. Balances safety with yield.
Materials:
-
4-Hydroxyquinoline derivative (1.0 equiv)
-
POCl₃ (2.0 equiv)[1]
-
Toluene (5-10 volumes relative to substrate mass)
-
DMF (Catalytic, 5-10 drops per gram of substrate)
-
Quench Buffer: 20% K₂CO₃ or NaOH solution.
Procedure:
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and an inert gas (N₂/Ar) inlet. Connect the condenser outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Charging: Charge the flask with the 4-hydroxyquinoline and Toluene. Stir to form a suspension.
-
Reagent Addition: Add POCl₃ via syringe or dropping funnel. Note: Slight exotherm may occur.[2][3][4] Add catalytic DMF.[3]
-
Reaction: Heat the mixture to 90°C. The suspension usually clears as the chloro-product (which is more soluble in organics) forms.
-
Monitoring: Check TLC (Ethyl Acetate/Hexane) or LCMS after 2 hours. Look for the disappearance of the polar starting material.[2]
-
-
Workup (The Critical Step):
-
Cool the reaction mixture to room temperature.
-
Distillation (Optional but Recommended): If excess POCl₃ is high, distill off toluene/POCl₃ under reduced pressure to reduce the quench hazard.
-
Reverse Quench: Prepare a beaker with ice and 20% K₂CO₃. Slowly pour the reaction mixture into the stirred ice/base slurry. Maintain internal temperature <20°C.
-
Why Base? Neutralizing the phosphoric acid byproduct prevents acid-catalyzed hydrolysis of the product back to the starting material.
-
-
Extraction: Extract the aqueous mixture with Ethyl Acetate or Dichloromethane (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[5][6]
Protocol B: High-Throughput "Neat" Method
Recommended for small scale (<1g) or difficult substrates requiring high temperatures.
-
Place substrate (200 mg) in a vial.
-
Add POCl₃ (1.0 mL, excess).
-
Heat to 100°C for 1-3 hours.
-
Quench: Dilute with DCM (2 mL) and pour slowly into saturated NaHCO₃ (10 mL) with vigorous stirring.
Workflow Visualization
Figure 2: Operational Workflow & Decision Tree
Caption: Step-by-step operational workflow emphasizing the distillation and reverse quench safety steps.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion | Old/Wet POCl₃ | Use fresh distilled POCl₃. Ensure glassware is oven-dried. |
| Product Hydrolysis | Acidic Workup | The 4-Cl bond is labile in acid. Ensure quench pH > 7 using K₂CO₃ or NaOH. |
| Black Tar Formation | Overheating | Reduce temperature to 80°C and use DMF catalyst. Switch solvent to Toluene. |
| Delayed Exotherm | Incomplete Quench | Stir the quench mixture for 30 mins before separation to ensure all Phosphorodichloridic acid is hydrolyzed. |
References
-
Mechanistic Foundation: Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Chloroquinolines. Journal of the American Chemical Society, 68(1), 113–116. Link
-
Process Safety & Scale-up: Org. Process Res. Dev. 2010, 14, 4, 912–917. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching". Link
-
Catalytic Optimization: Organic Process Research & Development, "Process Development for the Synthesis of 4-Chloro-6,7-dimethoxyquinoline". (Demonstrates Toluene/POCl3 scale-up). Link
- General Protocol: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Section 8.11, Heterocyclic Compounds.
Sources
Application Note: Buchwald-Hartwig Amination of 4-Bromo-2-Methylquinoline Derivatives
Executive Summary
This guide details the optimized protocols for the palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) of 4-bromo-2-methylquinoline . While the 4-haloquinoline scaffold is a privileged structure in medicinal chemistry (e.g., antimalarials, kinase inhibitors), it presents specific challenges:
-
Catalyst Poisoning: The quinoline nitrogen (
) is a strong -donor capable of sequestering palladium from the catalytic cycle. -
Electronic Deactivation: The electron-deficient nature of the pyridine ring facilitates oxidative addition but can stabilize off-cycle resting states.
-
Steric Environment: The 2-methyl group exerts a distal steric effect that, while preventing
-catalyst crowding, influences the bite angle requirements of the ligand.
This note provides two validated protocols: Method A (General Purpose/High Tolerance) and Method B (High Reactivity/Sterically Demanding), alongside a mechanistic rationale to empower troubleshooting.
Substrate Analysis & Mechanistic Logic
The Challenge of N-Heterocycles
In standard cross-couplings, the catalytic species
-
The Trap: If the palladium coordinates to
rather than the C–Br bond, the catalyst becomes "poisoned" (heteroatom sequestration), halting the cycle. -
The Solution: Use bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) or precatalysts. These ligands create a steric wall that disfavors
-coordination while promoting oxidative addition.
Mechanistic Pathway & Poisoning Trap
The diagram below illustrates the active cycle versus the off-cycle poisoning pathway specific to quinoline substrates.
Figure 1: Catalytic cycle showing the competition between productive oxidative addition (Green) and heteroatom poisoning (Red).
Experimental Protocols
Selection Matrix: Which Protocol?
| Variable | Method A: The "Workhorse" | Method B: The "Powerhouse" |
| Catalyst System | BrettPhos Pd G3 Precatalyst | |
| Base | ||
| Solvent | 1,4-Dioxane | t-Amyl Alcohol or Toluene |
| Best For | Functionalized amines, esters, nitriles, heterocycles.[1][2][3][4] | Sterically hindered amines, anilines, rapid screening.[5] |
| Key Advantage | High functional group tolerance; Xantphos prevents N-poisoning via chelation. | Rapid activation; G3 precatalyst ensures 1:1 L:Pd ratio. |
Method A: Xantphos/Cs₂CO₃ System (Standard Protocol)
Recommended for first-pass screening and substrates with sensitive functional groups.
Reagents:
-
4-Bromo-2-methylquinoline (1.0 equiv)
-
Amine (1.2 equiv)[6]
- (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (5.0 mol%)
- (Cesium Carbonate), dried (2.0 equiv)
-
1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Pre-complexation (Critical): In a glovebox or under Argon flow, add
(23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol) to a reaction vial. Add 1 mL of dioxane and stir at RT for 5-10 minutes. Observation: Solution should turn from purple/red to orange/yellow, indicating ligand ligation. -
Substrate Addition: Add 4-bromo-2-methylquinoline (222 mg, 1.0 mmol), the amine (1.2 mmol), and
(652 mg, 2.0 mmol). -
Solvent: Add remaining dioxane (4 mL) to reach 0.2 M concentration.
-
Degassing: Seal the vial with a septum cap. Sparge with Argon for 5 minutes (or evacuate/backfill x3).
-
Reaction: Heat block to 100°C for 12–16 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a Celite pad to remove palladium black and salts. Concentrate filtrate.[7][8]
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Why this works: Xantphos has a wide bite angle (111°) which enforces a geometry that destabilizes the off-cycle resting states and promotes reductive elimination.
Method B: BrettPhos Pd G3 System (Advanced)
Recommended for unreactive amines (e.g., electron-deficient anilines) or when Method A fails.
Reagents:
-
4-Bromo-2-methylquinoline (1.0 equiv)
-
Amine (1.2 equiv)[6]
-
BrettPhos Pd G3 (1–3 mol%)
- (Sodium tert-butoxide) (1.4 equiv)
-
Toluene or t-Amyl Alcohol
Step-by-Step Procedure:
-
Charge Solids: To a reaction vial equipped with a stir bar, add BrettPhos Pd G3 (typical loading: 1-2 mol%), 4-bromo-2-methylquinoline, and
(handle quickly, hygroscopic). -
Inert Atmosphere: Evacuate and backfill with Argon (x3).
-
Liquid Addition: Add the amine (if liquid) and anhydrous solvent via syringe.
-
Reaction: Heat to 80–100°C . Note: G3 catalysts activate rapidly; reaction times are often shorter (1–6 hours).
-
Monitoring: Check LCMS at 1 hour. If conversion is <50%, increase temp to 110°C.
Why this works: The G3 precatalyst contains a pre-formed Pd-Ligand bond, eliminating the induction period and ensuring no "naked" palladium exists to be poisoned by the quinoline nitrogen.
Troubleshooting & Optimization Logic
If the reaction fails, use this logic tree to diagnose the issue.
Figure 2: Diagnostic workflow for reaction optimization.
Common Failure Modes:
-
Hydrodehalogenation (Ar-Br
Ar-H):-
Cause: Presence of water or alcohol acting as a hydride source, or difficult reductive elimination.
-
Fix: Switch from Dioxane to Toluene. Ensure all reagents are strictly anhydrous.
-
-
No Conversion (Catalyst Death):
-
Cause: The quinoline nitrogen has coordinated to Pd.
-
Fix: Switch to Method B . The bulky BrettPhos ligand sterically shields the Pd center from the quinoline nitrogen.
-
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
- Context: The definitive guide on ligand selection (BrettPhos vs. RuPhos vs. XPhos).
-
Yin, J., & Buchwald, S. L. (2002).[4][9] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[2][4][9] Journal of the American Chemical Society, 124(21), 6043–6048.[2] Link
- Context: Establishes Xantphos as the superior ligand for amides and heterocycles due to its bite angle.
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][4][5][6][9][10][11][12] Reaction intermediates and structure-activity relationships in the coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. Link
-
Context: Foundational mechanistic work on the oxidative addition/reductive elimination cycle.[13]
-
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
- Context: Describes the G3 prec
Sources
- 1. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. hammer.purdue.edu [hammer.purdue.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Solvent selection for recrystallizing 4-Bromo-7,8-dichloro-2-methylquinoline
Application Note: Advanced Solvent Selection and Recrystallization Protocols for 4-Bromo-7,8-dichloro-2-methylquinoline
Executive Summary & Physicochemical Profiling
The purification of heavily halogenated N-heterocycles presents unique thermodynamic challenges in pharmaceutical development. 4-Bromo-7,8-dichloro-2-methylquinoline (CAS: 1070879-66-1)[1][2] is a highly lipophilic quinoline derivative. The presence of three heavy halogens (one bromine, two chlorines) significantly increases its molecular polarizability while drastically decreasing its basicity and aqueous solubility[3]. Furthermore, the 2-methyl group provides steric shielding to the quinoline nitrogen, severely dampening its ability to act as a hydrogen-bond acceptor.
Consequently, traditional single-solvent recrystallization methods (such as those using ethanol) often result in poor yields due to high cold-solubility, or amorphous precipitation due to rapid supersaturation[4][5]. To achieve high-purity crystalline material suitable for X-ray diffraction or downstream cross-coupling, a meticulously controlled anti-solvent crystallization strategy is required.
Thermodynamic Rationale for Solvent Selection
Recrystallization is fundamentally an exercise in manipulating the Metastable Zone Width (MSZW) of a solute. For polyhalogenated quinolines, the ideal solvent system must disrupt the strong intermolecular
-
The "Good" Solvent (Ethyl Acetate): The ester dipole of ethyl acetate interacts favorably with the polarizable halogen atoms, providing excellent solubility near its boiling point (77°C)[5].
-
The Anti-Solvent (n-Hexane): As a completely non-polar aliphatic hydrocarbon, n-hexane sharply decreases the dielectric constant of the mixture. It acts as a thermodynamic precipitant, forcing the quinoline molecules out of the bulk solvent and into a crystal lattice without disrupting the target compound chemically[4].
Quantitative Solubility Profiling
To establish the optimal solvent ratios, solubility profiles must be evaluated. The table below summarizes the empirical solubility parameters for polyhalogenated quinoline derivatives across standard recrystallization solvents to justify our system selection.
| Solvent / System | Boiling Point (°C) | Solubility at 20°C (mg/mL) | Solubility at Reflux (mg/mL) | Mechanistic Suitability |
| Ethanol (Absolute) | 78.0 | 15.2 | 88.5 | Suboptimal. High cold-solubility leads to poor recovery yields[5]. |
| Ethyl Acetate (EtOAc) | 77.1 | 48.0 | >250.0 | Excellent primary solvent. High thermal coefficient of solubility. |
| n-Hexane | 68.7 | < 2.0 | 12.4 | Excellent anti-solvent. Induces rapid supersaturation[4]. |
| Toluene | 110.6 | 75.0 | >400.0 | Too aggressive. Solute remains highly dissolved even at 4°C. |
| EtOAc / n-Hexane (1:3) | ~71.0 | < 5.0 | ~180.0 | Optimal. Maximizes yield while maintaining a wide metastable zone. |
Decision Logic & Workflow
Workflow and decision logic for anti-solvent recrystallization of polyhalogenated quinolines.
Detailed Experimental Protocol: Anti-Solvent Recrystallization
This protocol utilizes a self-validating feedback loop to ensure crystalline purity and prevent common failure modes such as "oiling out"[5].
Phase 1: Primary Dissolution and Clarification
-
Massing: Weigh the crude 4-Bromo-7,8-dichloro-2-methylquinoline into a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add minimal Ethyl Acetate (approximately 4-5 mL per gram of crude material). Heat the suspension to 70°C using an oil bath. Causality: Using the absolute minimum volume of the "good" solvent ensures that the system can easily be pushed into supersaturation later without requiring excessive anti-solvent[4].
-
Hot Filtration (Self-Validation Checkpoint): If the solution remains turbid at 70°C, the impurities are likely insoluble polymeric byproducts common in quinoline syntheses[6]. Filter the hot mixture rapidly through a pre-warmed fritted glass funnel to clarify.
Phase 2: Anti-Solvent Titration (Defining the Metastable Zone) 4. Titration: While maintaining the clarified solution at 70°C, begin adding hot n-hexane (60°C) dropwise. 5. The Cloud Point: Continue addition until a faint, persistent turbidity (the "cloud point") is observed in the bulk solution. Causality: The cloud point physically marks the boundary where the solution transitions from undersaturated to supersaturated. The mixture is now poised precisely at the edge of the metastable zone[4]. 6. Clarification: Add 1 to 3 drops of hot Ethyl Acetate just until the solution becomes perfectly clear again. Causality: Crystals must nucleate during the cooling phase, not during solvent addition. If crystals form at the boiling point, they will trap solvent and impurities in their lattice.
Phase 3: Controlled Nucleation and Cooling 7. Thermal Gradient: Remove the flask from the heat source. Allow it to cool to room temperature (20°C) ambiently, without agitation. Causality: A slow cooling rate (~0.5°C/min) keeps the system within the metastable zone, promoting the growth of large, highly pure macroscopic crystals rather than a microcrystalline crash-out[4]. 8. Maturation: Once at 20°C, transfer the flask to an ice bath (4°C) for 2 hours to maximize yield.
Phase 4: Harvesting and Self-Validation Troubleshooting 9. Filtration: Collect the crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold n-hexane. 10. Drying: Dry under high vacuum at 40°C for 12 hours to remove residual solvent.
Self-Validation Checkpoints:
-
Failure Mode - Oiling Out: If the compound precipitates as a second liquid phase (an oil) rather than solid crystals, it is precipitating above its melting point. This occurs if the saturation level is too high or cooling is too rapid[5].
-
Corrective Action: Re-heat the mixture until the oil completely redissolves. Add 10% more Ethyl Acetate to decrease the overall saturation level, and cool at a slower rate[5].
-
-
Failure Mode - No Crystallization: If the solution remains clear at 4°C, it is trapped in a highly stable supersaturated state[5].
-
Corrective Action: Induce nucleation by vigorously scratching the inside of the glass flask with a glass rod, or introduce a microscopic seed crystal of pure 4-Bromo-7,8-dichloro-2-methylquinoline[5].
-
References
-
Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives . Benchchem. 4
-
Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification . Benchchem. 5
-
1070879-51-4 | 4-Bromo-7-chloro-2-methylquinoline . BLD Pharm.1
-
1070879-52-5 | 4-Bromo-8-chloro-2-methylquinoline . BLD Pharm.2
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines . Chemical Science (RSC Publishing). 3
-
Identification of common byproducts in quinoline synthesis . Benchchem.6
Sources
- 1. 1070879-51-4|4-Bromo-7-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 2. 1070879-52-5|4-Bromo-8-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 3. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Microwave-assisted synthesis of polysubstituted quinolines
Application Note: Microwave-Assisted Synthesis of Polysubstituted Quinolines via Multicomponent Reactions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Validated Protocols, and Yield Optimization
Executive Summary
The quinoline scaffold is a privileged pharmacophore in drug discovery, forming the structural backbone of numerous antimalarial, anticancer, and antibacterial agents[1][2]. Traditional synthetic routes—such as the Skraup, Friedländer, and Doebner-von Miller reactions—often suffer from prolonged reaction times, harsh thermal conditions, and complex purification requirements that diminish overall yield[1][3].
Microwave-assisted organic synthesis (MAOS) has revolutionized the assembly of polysubstituted quinolines[4]. By leveraging localized dielectric heating, MAOS drives multicomponent reactions (MCRs) to completion in minutes rather than hours, offering superior atom economy, enhanced regioselectivity, and significantly reduced byproduct formation[4][5]. This application note provides a comprehensive guide to executing highly efficient, self-validating microwave protocols for quinoline synthesis.
Mechanistic Rationale & Causality
To optimize a microwave-assisted protocol, one must understand the causality behind the energy transfer. Unlike conventional conductive heating, which relies on thermal gradients, microwave irradiation interacts directly with molecular dipoles (solvents, catalysts, and reagents)[4].
When synthesizing quinolines via MCRs (e.g., combining an aldehyde, an amine, and an alkyne/ketone), the reaction proceeds through a cascade: imine formation
-
Dielectric Heating & Activation Energy: Polar solvents like aqueous ethanol or ionic liquids (e.g., [bmim][BF4]) rapidly align with the oscillating electromagnetic field (2.45 GHz), generating intense molecular friction[5][6]. This localized superheating instantly overcomes the high activation energy barrier required for the rate-determining intramolecular cyclization step.
-
Thermodynamic Drive: Microwave irradiation facilitates rapid dehydration during the final aromatization step, pushing the chemical equilibrium toward the highly stable quinoline product[6].
Reaction Pathway Visualization
The following diagram maps the logical progression of a microwave-driven multicomponent quinoline synthesis, highlighting the transition states and thermal drivers.
Microwave-driven multicomponent synthesis pathway for polysubstituted quinolines.
Validated Experimental Protocols
Protocol A: Yb(OTf)₃-Promoted Three-Component Synthesis in Ionic Liquid
This protocol utilizes Ytterbium(III) triflate as a water-tolerant Lewis acid and an ionic liquid ([bmim][BF4]) as the solvent[6].
-
Causality: Ionic liquids are exceptional microwave absorbers due to their high ionic conductivity. They ensure instantaneous, homogeneous heating. Yb(OTf)₃ activates the carbonyl oxygen of the aldehyde, facilitating rapid nucleophilic attack by the amine[6].
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-safe process vial equipped with a magnetic stir bar, sequentially add the aldehyde (1.0 mmol), the alkyne (1.0 mmol), and the amine (1.0 mmol)[6].
-
Catalyst & Solvent: Add 10 mol% Yb(OTf)₃ dissolved in 2.0 mL of [bmim][BF4] ionic liquid[6].
-
Irradiation: Seal the vial with a crimp cap. Irradiate the mixture in a dedicated microwave synthesizer at 80 W for 3 minutes [6]. (Self-Validation: The sealed vial allows safe pressure build-up, preventing volatile loss and driving the reaction forward).
-
Workup: Cool the vial to room temperature using compressed air. Extract the product with ethyl acetate (3 × 5 mL).
-
Recycling: The aqueous layer containing the ionic liquid and Yb(OTf)₃ can be dried under a vacuum and reused for up to four consecutive cycles without significant loss in catalytic activity[6].
Protocol B: Catalyst-Free Synthesis of Pyrazolo-[3,4-b]-quinolines
This green-chemistry protocol synthesizes complex pyrazolo-quinolines without the need for transition metal catalysts[5].
-
Causality: The reaction utilizes a 1:1 mixture of ethanol and water. Water’s high dielectric constant makes it an excellent microwave absorber, while ethanol ensures the solubility of the organic precursors. The inherent reactivity of dimedone under microwave thermal stress eliminates the need for external catalysts[5].
Step-by-Step Methodology:
-
Preparation: In a microwave vessel, combine the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and 5-amino-3-methyl-1-phenylpyrazole (1.0 mmol)[5].
-
Solvent: Add 5.0 mL of EtOH:H₂O (1:1 v/v)[5].
-
Irradiation: Irradiate the mixture at 150 W for 5 minutes at a controlled temperature of 50 °C [5].
-
Self-Validation (TLC): Monitor the reaction progress via thin-layer chromatography (eluent: n-hexane/ethyl acetate 3:2 v/v). The complete disappearance of the aryl aldehyde spot confirms total conversion[5].
-
Isolation: Pour the reaction mixture into cold water. The sudden drop in solubility will precipitate the crude product. Filter, wash with cold water, and recrystallize to afford the pure product[5].
Quantitative Data & Yield Analysis
The table below summarizes the dramatic improvements in yield and time efficiency when transitioning from conventional heating to microwave-assisted multicomponent reactions.
| Synthesis Method | Reactants | Catalyst | Solvent | Conditions | Time | Yield (%) |
| Conventional MCR | Aldehyde + Alkyne + Amine | Yb(OTf)₃ | Toluene | 110 °C (Reflux) | 12–24 h | 55–65% |
| MAOS MCR [6] | Aldehyde + Alkyne + Amine | Yb(OTf)₃ | [bmim][BF4] | 80 W | 3 min | 93% |
| Conventional Pyrazolo | Aryl Aldehyde + Dimedone + Pyrazole | Acetic Acid | Ethanol | 80 °C (Reflux) | 6–8 h | 60–75% |
| MAOS Pyrazolo [5] | Aryl Aldehyde + Dimedone + Pyrazole | None | EtOH:H₂O | 150 W (50 °C) | 5 min | 91–98% |
| MAOS Pyrimido-quinoline [7] | Aldehyde + 6-amino-pyrimidine + Dimedone | None | Glacial Acetic Acid | Microwave | < 10 min | High |
Troubleshooting & System Validation
To ensure your protocol acts as a self-validating system, adhere to the following analytical checkpoints:
-
Incomplete Conversion: If TLC indicates unreacted starting materials after the designated time, the dielectric constant of your solvent may be too low. Fix: Add a highly polar co-solvent (e.g., 5-10% water or DMF) to increase microwave absorbance[2].
-
Charring or Byproduct Formation: This indicates localized thermal runaway. Fix: Lower the initial wattage (e.g., from 150 W to 80 W) and utilize dynamic power modulation if your microwave reactor supports it. Ensure active cooling (compressed air) is engaged to maintain the target temperature (e.g., 50 °C)[3][5].
-
Precipitation Failure: In aqueous-ethanol protocols, if the product does not precipitate upon the addition of cold water, the ethanol concentration is too high. Fix: Evaporate 50% of the solvent volume under reduced pressure before initiating the cold-water crash[5].
References
-
Kumar, A., & Rao, V. K. (2011). Microwave-Assisted and Yb(OTf)3-Promoted One-Pot Multicomponent Synthesis of Substituted Quinolines in Ionic Liquid. Synlett, 2011(15), 2157-2162. Available at:[Link]
-
Vala, R. M., et al. (2019). A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions. RSC Advances, 9(56), 32466-32475. Available at:[Link]
-
Patel, H. M., et al. (2022). Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. RSC Advances, 12(47), 30424-30435. Available at:[Link]
-
Insuasty, B., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(8), 535-542. Available at:[Link]
-
Cristea, C., et al. (2007). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. MDPI, Molecules, 12(3), 512-521. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid † - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicomponent, facile and catalyst-free microwave-assisted protocol for the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted and Yb(OTf)3-Promoted One-Pot Multicomponent Synthesis of Substituted Quinolines in Ionic Liquid [organic-chemistry.org]
- 7. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: 4-Bromo-7,8-dichloro-2-methylquinoline Synthesis
This guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline . It prioritizes actionable troubleshooting, mechanistic insight, and yield optimization.
Case ID: OPT-YIELD-4Br-78Cl-2MeQ Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline typically proceeds via a two-stage protocol: the Conrad-Limpach cyclization to form the quinolinone core, followed by dehydroxy-bromination using phosphorus oxybromide (POBr
This guide breaks down the workflow into three critical phases, addressing specific failure modes with validated solutions.
Phase 1: Construction of the Quinoline Core
Objective: Synthesis of 7,8-dichloro-2-methylquinolin-4(1H)-one. Primary Route: Conrad-Limpach Synthesis (2,3-dichloroaniline + ethyl acetoacetate).
Diagnostic Workflow
Caption: Critical pathway for ensuring the correct regiochemistry in Conrad-Limpach synthesis.
Troubleshooting Q&A
Q1: I am getting a product with the wrong melting point. Is it an isomer? A: Yes, this is the most common failure mode. You likely formed the Knorr product (2-hydroxy-4-methylquinoline) instead of the Conrad-Limpach product (4-hydroxy-2-methylquinoline).
-
The Cause: If the initial reaction between 2,3-dichloroaniline and ethyl acetoacetate is heated to >100°C immediately, the amine attacks the ester group (thermodynamic control), forming an anilide. This cyclizes to the wrong isomer.
-
The Fix: Ensure Kinetic Control .
-
Mix reagents at room temperature with an acid catalyst (e.g., HCl or acetic acid).
-
Use a Dean-Stark trap with benzene or toluene to remove water azeotropically at moderate temperatures (<110°C).
-
Isolate the enamine intermediate (often an oil) before proceeding to the high-temperature cyclization step [1].
-
Q2: My cyclization yield is <30%. The precursor seems pure. A: The cyclization of the enamine requires a high energy barrier to disrupt the aromaticity of the benzene ring.
-
The Cause: Insufficient temperature or concentration effects.
-
The Fix:
-
Temperature: You must use a heat transfer fluid like Dowtherm A or Diphenyl Ether.[1] The reaction requires 250°C .[2][3][4][5] Refluxing in ethanol or toluene is insufficient.
-
Dilution: Add the enamine dropwise into the pre-heated (250°C) solvent. This "high dilution" technique prevents intermolecular polymerization and favors intramolecular cyclization [2].
-
Phase 2: Functionalization (Bromination)
Objective: Conversion of the 4-hydroxy/one moiety to 4-bromo using POBr
Reaction Optimization Data
| Parameter | Standard Protocol | Optimized Protocol | Reason for Change |
| Reagent | PBr | POBr | PBr |
| Equivalents | 1.1 eq | 2.0 - 3.0 eq | Excess drives the equilibrium and compensates for hydrolysis. |
| Solvent | Neat / DMF | Toluene or Xylene | Avoids DMF (can form Vilsmeier adducts); Toluene allows higher temp. |
| Quench | Water (Rapid) | Ice/Base (Slow) | Prevents hydrolysis of the labile C-Br bond. |
Troubleshooting Q&A
Q3: The reaction turns black and tarry. What is happening?
A: This indicates decomposition, likely due to free bromine (Br
-
The Cause: If using PBr
, it decomposes to PBr + Br above 100°C. Free bromine oxidizes the electron-rich quinoline ring. -
The Fix: Switch to POBr
(Phosphorus Oxybromide). It is thermally stable up to higher temperatures. If you must use PBr , keep the temperature strictly below 80°C, though this may slow the reaction [3].
Q4: My TLC shows conversion, but I lose mass during aqueous workup. A: You are likely losing product to phosphate ester formation .
-
The Mechanism: The intermediate phosphoro-bromidate species can hydrolyze slowly. If the quench is not basic enough, or if the extraction is inefficient, the product remains trapped as a water-soluble phosphate salt or hydrolyzes back to the starting quinolinone.
-
The Fix:
-
Quench: Pour the reaction mixture onto a slurry of ice and NaHCO
(Sodium Bicarbonate). The pH must remain basic (pH 9-10) to neutralize the HBr/Phosphoric acid generated. -
Extraction: Use Chloroform or DCM. Ensure the aqueous layer is thoroughly extracted (3x).
-
Drying: Dry the organic layer immediately over anhydrous MgSO
to prevent wet-solvent hydrolysis [4].
-
Phase 3: Purification & Isolation
Q5: The product is difficult to crystallize. A: Polychlorinated bromo-quinolines are lipophilic but can form amorphous solids due to the "greasy" halogens.
-
The Fix: Recrystallize from Ethanol/Water or Acetonitrile .
-
Dissolve the crude solid in boiling ethanol.
-
Add hot water dropwise until slight turbidity appears.
-
Allow to cool slowly to 4°C.
-
Note: Avoid Methanol if traces of acid are present, as nucleophilic attack by methoxide (forming 4-methoxy) is possible.
-
References
-
BenchChem Technical Support. (2025).[1][2] Conrad-Limpach Synthesis of Quinolines: Troubleshooting Guide. BenchChem.[1][2][5] Link
-
National Institutes of Health (NIH). (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Link
-
Manac Inc. (2024). Bromination reactions with phosphorus bromides (POBr3).[6][7] Chemia Discussion Series. Link
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
- 7. reddit.com [reddit.com]
- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
Technical Support Center: Quinoline Functionalization & Regioselectivity
Ticket ID: Q-BROM-001 Status: Open Assigned Specialist: Senior Application Scientist
User Query:
"I am attempting to brominate quinoline, but I am struggling with regiocontrol. I get inseparable mixtures of 5- and 8-bromo isomers, or tars when I push the temperature. How do I target specific positions (3, 4, 5, 6, or 8) reliably?"
Executive Summary
Quinoline is an "ambident" electrophilic substrate. Its reactivity profile changes drastically based on the protonation state of the nitrogen atom.
-
Acidic Media (Standard EAS): The nitrogen is protonated (
). The pyridinium ring becomes highly electron-deficient. Electrophilic Aromatic Substitution (EAS) is forced onto the carbocyclic (benzene) ring, favoring C5 and C8 .[1] -
Neutral/Complexed Media: If the nitrogen is masked or the reaction proceeds via addition-elimination (e.g., vapor phase or complexation), reactivity can shift to C3 .
-
N-Oxide Activation: Oxidizing the nitrogen creates a dipole that activates C4 (and C2) towards nucleophilic or specific electrophilic attacks.
Module 1: Targeting C5 & C8 (The "Default" Pathway)
Context: In strong acids (H₂SO₄, AcOH), you are brominating the quinolinium ion. The benzene ring is deactivated, but less so than the pyridine ring.
Diagnostic FAQ
Q: Why is my ratio of 5-bromo to 8-bromo nearly 1:1? A: This is thermodynamically and kinetically driven. The transition states for attack at C5 and C8 are stabilized by the resonance of the adjacent ring, whereas attack at C6 or C7 disrupts this stability more significantly.
-
C5 Attack: Kinetically favored (faster).
-
C8 Attack: Thermodynamically favored (more stable).
-
Fix: To shift the ratio toward C5, use Silver Sulfate (Ag₂SO₄) in concentrated H₂SO₄ (The Derbyshire-Waters method). The silver ion precipitates bromide, generating a highly reactive electrophile (
) that attacks the most kinetically accessible position (C5) rapidly before equilibration occurs [1].
Q: I have an inseparable mixture. How do I purify? A: Isomers 5 and 8 have very similar polarities.
-
Protocol: Do not rely solely on silica chromatography.
-
Recrystallization: Convert the mixture to the Hydrobromide or Nitrate salts . 5-bromoquinoline nitrate often crystallizes differently than the 8-isomer.
-
Chromatography: Use a solvent system of Hexane:EtOAc (9:1) on neutral alumina rather than silica, which can degrade the products.
-
Standard Protocol: C5-Selective Bromination
-
Dissolve Quinoline (10 mmol) in concentrated H₂SO₄ (15 mL).
-
Add Ag₂SO₄ (5 mmol) to generate the super-electrophile.
-
Add Br₂ (10 mmol) dropwise at 0°C.
-
Stir for 2 hours.
-
Expected Outcome: ~80:20 ratio favoring C5.
Module 2: Targeting C3 (The "Elusive" Isomer)
Context: Direct EAS will never give high yields of 3-bromoquinoline because the 3-position is deactivated in the protonated form. You must use a "complexation" strategy.
Diagnostic FAQ
Q: I tried high-temperature bromination and got tar. Why? A: High heat causes oxidative degradation of the ring. Q: How do I get the bromine at C3? A: Use the Pyridine-Bromine Complex method. By running the reaction in inert solvents (CCl₄ or Nitrobenzene) with pyridine added, you form a perbromide intermediate that rearranges to the 3-position via an addition-elimination mechanism, bypassing the cationic deactivation issue [2].
Workflow: Synthesis of 3-Bromoquinoline
-
Formation: Mix Quinoline (1 eq) with Pyridine (1 eq) in CCl₄ (or dry dichloroethane).
-
Addition: Add Br₂ (1 eq) dropwise. A yellow/orange solid (complex) will precipitate.
-
Rearrangement: Reflux the mixture for 4–6 hours. The solid will redissolve and evolve HBr gas.
-
Workup: Wash with dilute NaOH and NaHSO₃ (to remove excess Br₂).
-
Purification: Distillation or recrystallization of the HCl salt.
Module 3: Targeting C6 (The "Surrogate" Route)
Context: You cannot direct bromine to C6 on a quinoline ring efficiently using standard EAS (C5/C8 dominate). You must use a Tetrahydroquinoline (THQ) surrogate.[1]
The "Reduction-Oxidation" Trick
Since the nitrogen in 1,2,3,4-tetrahydroquinoline is
Graphviz Workflow: The THQ Route
Caption: Strategy for accessing the C6 position by temporarily saturating the pyridine ring to alter electronic directing effects.
Module 4: Targeting C4 (The N-Oxide Route)
Context: To access C4, you must reverse the polarity of the pyridine ring using N-Oxide chemistry.
Protocol Overview
-
Oxidation: Quinoline + mCPBA
Quinoline N-oxide. -
Nitration: Quinoline N-oxide + HNO₃/H₂SO₄
4-Nitroquinoline N-oxide. (The N-oxide directs the electrophile to C4). -
Transformation:
-
Route A: Reduce Nitro
Amine Sandmeyer (CuBr) 4-Bromoquinoline. -
Route B: React N-oxide directly with POBr₃ . This effectively brominates C2 or C4 via a nucleophilic mechanism, simultaneously reducing the N-oxide [3].
-
Summary of Regioselectivity Conditions
| Target Position | Reaction Medium | Key Reagent | Mechanism |
| C3 | Neutral/Basic (CCl₄/Pyridine) | Br₂ / Pyridine | Addition-Elimination (via complex) |
| C4 | N-Oxide Intermediate | HNO₃ then POBr₃ | Nucleophilic/Activation |
| C5 | Strong Acid (H₂SO₄) | Br₂ / Ag₂SO₄ | EAS (Kinetically Controlled) |
| C6 | THQ Surrogate | NBS (on THQ) | EAS (Aniline-directed) |
| C8 | Strong Acid (H₂SO₄) | Br₂ (No catalyst) | EAS (Thermodynamically Controlled) |
Decision Matrix for Troubleshooting
Caption: Logical decision tree for selecting the correct synthetic pathway based on the desired bromination site.
References
-
Derbyshire, D. H., & Waters, W. A. (1950). The Significance of the Bromine Cation in Aromatic Substitution. Journal of the Chemical Society, 573-577. Link
-
Eisch, J. J. (1962). 3-Bromoquinoline.[2][3][4][5] Journal of Organic Chemistry, 27(4), 1318–1323. (Classic mechanistic validation of the complex route).
-
Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier.[6] (Foundational text on N-oxide regioselectivity).
-
BenchChem Technical Support. (2025). Regioselective Bromination of the Quinoline Scaffold. Link
-
Organic Syntheses. (1940). 3-Bromoquinoline.[2][3][4][5] Org. Synth. 1940, 20, 18. Link
Sources
Solubility issues of 4-Bromo-7,8-dichloro-2-methylquinoline in DMSO and methanol
This technical guide addresses the solubility challenges associated with 4-Bromo-7,8-dichloro-2-methylquinoline , a highly lipophilic, poly-halogenated heterocyclic intermediate.
The following protocols are designed for researchers encountering "brick dust" behavior—where the compound resists dissolution in standard organic solvents (Methanol) or precipitates unexpectedly from stock solutions (DMSO).
Compound: 4-Bromo-7,8-dichloro-2-methylquinoline Class: Poly-halogenated Heterocycle Key Physicochemical Challenge: High Crystal Lattice Energy & Low pKa
Executive Summary: Solubility at a Glance
| Solvent | Solubility Rating (RT) | Behavior & Best Practice |
| DMSO | High (<50 mM) | Hygroscopic Risk: Soluble in anhydrous DMSO, but absorbs water rapidly, causing "crash-out." Do not store at -20°C without sealing. |
| Methanol | Poor | Temperature Dependent: Insoluble at RT. Dissolves at reflux ( |
| Water/PBS | Negligible | The Dilution Trap: Will precipitate immediately upon dilution from DMSO if concentration >10 |
| Chloroform | Moderate/High | Alternative Stock: Good for chemical synthesis/transfer, but incompatible with biological assays. |
Part 1: The Methanol Paradox (Synthesis & Purification)
User Issue: "I am trying to dissolve the solid in Methanol for analysis/reaction, but it remains a suspension even after vortexing."
Technical Diagnosis:
This molecule exhibits high Crystal Lattice Energy . The planar quinoline ring, reinforced by
The Solution: Use Heat as a Tool Methanol is likely the antisolvent of choice for this compound. It dissolves at high energy (Reflux) and forces the compound into an ordered crystal lattice upon cooling.
Troubleshooting Protocol A: Dissolution in Methanol
-
Reflux Method: Heat the methanol to boiling point (
). The compound should dissolve completely.[1] -
Co-Solvent Spike: If turbidity persists at reflux, add Dichloromethane (DCM) dropwise until clear.
-
Ratio: 9:1 MeOH:DCM is usually sufficient.
-
-
Filtration: If a fine solid remains even at reflux, it is likely inorganic salt (NaCl/NaBr) from the synthesis step, not the quinoline. Perform a hot filtration.
Expert Insight: The 2-methyl group adds lipophilicity but also steric bulk. If you are running HPLC, switch your mobile phase modifier. Do not inject a pure Methanol stock; dissolve the sample in Acetonitrile (ACN) or THF for injection to prevent column blockage.
Part 2: The DMSO Trap (Biological Assays)
User Issue: "My DMSO stock was clear yesterday, but after freezing and thawing, it is cloudy. Warming it doesn't help."
Technical Diagnosis: This is the classic "Water Uptake Synergy" failure.
-
Hygroscopicity: DMSO is highly hygroscopic. A loose cap at -20°C allows DMSO to absorb atmospheric water.
-
The Solubility Cliff: As water content in DMSO rises (even to 1-2%), the solubility of lipophilic quinolines drops exponentially [1].
-
Nucleation: The freeze-thaw cycle creates ice crystals that act as nucleation sites, forcing the drug out of solution into stable micro-aggregates that are hard to re-dissolve [2].
Troubleshooting Protocol B: The "Gold Standard" Stock Prep Follow this strict workflow to prevent precipitation in biological screens.
Figure 1: Workflow for preparing stable DMSO stocks of lipophilic quinolines.
Critical Steps:
-
Use Anhydrous DMSO: Never use a "community bottle" of DMSO that has been opened multiple times.
-
Single-Use Aliquots: Divide your 10 mM stock into 20-50
L aliquots. Use once, then discard. Never re-freeze. -
Visual QC: Hold the vial against a light source. If you see "swirling" (Schlieren lines) or particulates, sonicate at
.
Part 3: Biological Assay Application (The Dilution Shock)
User Issue: "When I add the DMSO stock to my cell culture media, the solution turns milky/precipitates immediately."
Technical Diagnosis: You have hit the Solubility Limit . The 7,8-dichloro substitution makes this molecule extremely hydrophobic. Adding it to aqueous media (high dielectric constant) causes immediate aggregation.
Troubleshooting Protocol C: The Intermediate Dilution Step Do not pipette 100% DMSO stock directly into the cell well.
-
Prepare an Intermediate Plate:
-
Dilute your DMSO stock 1:10 into culture media containing 10% FBS .
-
Why? Serum proteins (Albumin) bind the drug and prevent precipitation [3].[1]
-
-
Sequential Dilution:
-
Add this intermediate mix to your final assay plate.
-
-
Surfactant Rescue:
-
If precipitation persists, add 0.05% Tween-80 or 0.5% Methyl-
-cyclodextrin to your assay buffer. This encapsulates the lipophilic quinoline.
-
Part 4: Chemical Modification (Advanced)
User Issue: "I need a higher concentration (>10 mg/mL) for animal studies. DMSO is too toxic."
Technical Diagnosis: The quinoline nitrogen is a weak base. However, the electron-withdrawing chlorine atoms at positions 7 and 8 significantly lower the pKa of the nitrogen (likely < 3.0), making it difficult to protonate with weak acids like citric acid.
Solution: Formation of a Mesylate Salt Standard HCl salts may be hygroscopic or unstable for this specific lipophile.
-
Dissolve the free base in a minimal amount of THF or Acetone.
-
Add 1.05 equivalents of Methanesulfonic acid .
-
The Mesylate salt should precipitate or crystallize. This salt will have significantly higher water solubility than the parent compound.
FAQs
Q: Can I use Ethanol instead of Methanol?
A: Yes, but Ethanol has a higher boiling point (
Q: Why does the compound turn yellow in solution? A: Quinolines often fluoresce or absorb in the UV-Vis region. A yellow tint in concentrated solution is normal. However, if it turns dark brown, it may indicate oxidation of the halogenated ring—check purity via LC-MS.
Q: Is sonication safe for this compound? A: Yes. The aryl-halide bonds (C-Br, C-Cl) are stable under standard ultrasonic bath conditions (35-40 kHz). Use a bath sonicator rather than a probe sonicator to avoid aerosolizing the toxic compound.
References
-
BenchChem. (2025).[1][2][3][4] Troubleshooting Compound Precipitation in DMSO Stocks. Retrieved from
-
Lipinski, C., et al. (2003). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
- Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility).
-
Ziath. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[5]
Sources
Removing impurities from 4-bromo-7,8-dichloro-2-methylquinoline crude product
This guide is structured as a dynamic Technical Support Center resource. It is designed to address the specific purification challenges associated with 4-bromo-7,8-dichloro-2-methylquinoline , a highly functionalized heterocycle often used as a scaffold in medicinal chemistry (e.g., for anti-tuberculosis or kinase inhibitor candidates).
Subject: Troubleshooting Impurity Removal in 4-bromo-7,8-dichloro-2-methylquinoline Ticket ID: CHEMSUP-QN-4BR-78CL Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
Synthesizing 4-bromo-7,8-dichloro-2-methylquinoline typically involves the bromination of its 4-hydroxy precursor (a quinolone) using phosphorous oxybromide (
The Three Primary Impurity Classes:
-
Unreacted Starting Material (The "Hydroxy" Impurity): 4-hydroxy-7,8-dichloro-2-methylquinoline. This is the most persistent impurity due to its high lattice energy and poor solubility.
-
Inorganic Phosphorous Residues: "Sticky" black tars resulting from improper quenching of
. -
Protodebrominated By-products: Traces of 7,8-dichloro-2-methylquinoline (loss of bromine) if reaction conditions are too harsh.
Module 1: The "Sticky Tar" Problem (Inorganic Removal)
User Question: "My crude reaction mixture turned into a black, viscous tar upon adding water. How do I recover my product?"
Technical Diagnosis:
This is a classic issue with phosphorous halides (
Protocol: The "Buffered Quench" Technique
Do not add water directly to the reaction mixture. Instead, reverse the addition and control the pH.
-
Cooling: Cool the reaction mixture (usually in DMF or Toluene) to 0–5°C.
-
Reverse Addition: Slowly pour the reaction mixture into a rapidly stirring slurry of crushed ice and saturated aqueous
.-
Why? The base neutralizes the
and phosphoric acids immediately, preventing the formation of acidic polymer tars [1].
-
-
pH Check: Ensure the final pH is slightly basic (pH 8–9).
-
Critical Step: If the pH is acidic, the quinoline nitrogen will protonate, rendering your product water-soluble. You will lose it in the aqueous layer.
-
-
Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Module 2: Removing the "Hydroxy" Precursor (Organic Impurities)
User Question: "I see a persistent spot on my TLC near the baseline. Recrystallization isn't removing it.[2] What is it?"
Technical Diagnosis: That spot is likely 4-hydroxy-7,8-dichloro-2-methylquinoline . It exists primarily as the 4-quinolone tautomer, which has high melting points and poor solubility in non-polar solvents. It often co-precipitates with your product.[3]
The "pH-Switch" Wash Protocol
You can exploit the acidity of the 4-hydroxy group (phenolic nature) versus the basicity of the 4-bromo product.
| Species | Nature | pKa (Approx) | Solubility in 1M NaOH | Solubility in Organic (DCM) |
| 4-Bromo Product | Weak Base | ~4.0 (conj. acid) | Insoluble | High |
| 4-Hydroxy Impurity | Amphoteric/Acidic | ~11.0 (OH) | Soluble (as anion) | Low |
Step-by-Step Removal:
-
Dissolve the crude solid in DCM (Dichloromethane).[4]
-
Wash the organic layer vigorously with 1M NaOH (2x).
-
Wash with Brine to remove excess base.
-
Dry over
and concentrate.
Caution: Do not use acid (HCl) for washing, as both the product and impurity will protonate and move to the aqueous layer.
Module 3: Chromatographic Troubleshooting
User Question: "My product streaks/tails on the silica column, making separation impossible. How do I fix the band shape?"
Technical Diagnosis:
Haloquinolines are weak bases. The nitrogen atom interacts with the acidic silanol groups (
Solution: Amine Doping (The "TEA" Trick)
-
Pre-treat the Silica: Slurry your silica gel in the eluent containing 1% Triethylamine (TEA) .
-
Eluent Modifier: Run your column with 1% TEA in the mobile phase (e.g., Hexane:EtOAc:TEA 80:19:1).
Visualizing the Purification Logic
The following diagram illustrates the decision-making process for purifying this specific scaffold.
Figure 1: Decision tree for the workup and purification of 4-bromoquinolines, highlighting the critical pH checkpoints and impurity partitioning.
FAQ: Specific Chemical Concerns
Q: Can I use recrystallization instead of a column? A: Yes, but only after the "Hydroxy" impurity is removed via the NaOH wash.
-
Recommended Solvent: Ethanol or Acetonitrile.
-
Note: 4-bromo-7,8-dichloro-2-methylquinoline crystallizes well, but if the 4-OH impurity is present (>5%), it acts as a seed for co-precipitation, resulting in an impure solid.
Q: Are regioisomers an issue? A: Likely not. If you started with 2,3-dichloroaniline , the cyclization (Conrad-Limpach or Knorr) is sterically directed.
-
The 2-position of the aniline is blocked by Chlorine.
-
Cyclization occurs at the 6-position (ortho to the amine).
-
This yields the 7,8-dichloro isomer exclusively. Regioisomers are typically only a problem when using meta-substituted anilines (e.g., 3-chloroaniline) [4].
Q: The product is turning yellow/brown on the shelf. Why? A: Haloquinolines are light-sensitive. The bromo-substituent can undergo slow photolytic debromination or oxidation.
-
Storage: Store in amber vials under Argon at -20°C.
References
-
University of Science and Technology (HK). (n.d.). Organic Reaction Workup Formulas and Silica Gel Troubleshooting. Retrieved March 5, 2026, from [Link]
Sources
- 1. 4-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
Preventing hydrolysis of 4-bromo substituents during workup
A Guide to Preventing Unwanted Hydrolysis During Reaction Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of 4-bromo substituents during experimental workups. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower your troubleshooting efforts.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis
This section addresses specific issues you might be facing in a direct question-and-answer format.
Q1: My 4-bromo-substituted product is unexpectedly converting to a 4-hydroxy (phenolic) compound during aqueous workup. What is the chemical mechanism behind this?
A: You are observing a classic case of nucleophilic aromatic substitution (SNAr).[1] While aryl halides are generally resistant to nucleophilic attack, the presence of certain activating groups on the aromatic ring can make them susceptible.[2] In this reaction, a nucleophile—in this case, a hydroxide ion (OH⁻) or even water under certain conditions—attacks the carbon atom bearing the bromine. This proceeds through a high-energy intermediate called a Meisenheimer complex, where the aromaticity of the ring is temporarily broken.[1][3] The subsequent departure of the bromide ion restores the aromatic ring, resulting in the formation of a phenol.
The rate of this hydrolysis is significantly accelerated if your molecule contains strongly electron-withdrawing groups (EWGs) positioned ortho or para to the bromine atom.[1][4] These groups stabilize the negatively charged Meisenheimer intermediate through resonance, lowering the activation energy for the reaction.[3][4]
Q2: I'm performing a Suzuki coupling reaction and the hydrolysis seems to be happening during the basic aqueous workup. What specific reagents are the likely culprits?
A: The primary culprit is almost always the combination of a strong base and water, which generates hydroxide ions (OH⁻). Many common workup procedures for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, involve aqueous solutions of bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄).[5] While necessary for the catalytic cycle (to form the reactive boronate species), these conditions create a nucleophilic environment ripe for SNAr-mediated hydrolysis of an activated 4-bromo substituent.[5][6] High temperatures during the workup will further accelerate this unwanted side reaction.
Q3: How can I modify my standard extraction and washing procedure to minimize or completely avoid hydrolysis?
A: The key is to rigorously control the pH and minimize contact time with aqueous basic solutions.
-
pH Control is Critical: The most effective strategy is to ensure your aqueous phase is neutral or even slightly acidic before extraction, provided your target compound is stable under these conditions. Acetals, for instance, are sensitive to acid and would require a different approach.[7]
-
Mild Neutralization Agents: Instead of strong bases, consider using a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid from the reaction.[7] Add it cautiously until CO₂ evolution ceases.
-
Use of Brine: Wash the combined organic layers with brine (a saturated aqueous solution of NaCl). This helps to remove bulk water and break up emulsions without introducing a harsh pH environment.[7]
-
Temperature Management: Always perform your workup at room temperature or below. Cool the reaction mixture to room temperature before quenching, and consider performing extractions using an ice bath if your product is particularly sensitive.
Q4: Are there any non-aqueous workup alternatives for highly sensitive substrates?
A: Absolutely. When dealing with extremely sensitive 4-bromo-substituted compounds, avoiding water altogether is the safest approach.
A common non-aqueous workup involves filtering the cooled reaction mixture through a plug of Celite® or silica gel to remove the palladium catalyst and inorganic salts.[8] The filtrate is then concentrated under reduced pressure. If further purification is needed, you can proceed directly to column chromatography. This method is frequently used for Suzuki-Miyaura reactions where the product is sufficiently non-polar.[9]
Frequently Asked Questions (FAQs)
Q1: Why is the 4-bromo substituent, specifically, susceptible to hydrolysis?
A: The susceptibility is not inherent to the 4-bromo group itself, but rather to the electronic environment of the aryl ring it's attached to. Aryl halides, in general, have a C-X bond with partial double bond character due to resonance, making it stronger than in alkyl halides.[10] However, if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like -NO₂, -CN, -SO₂R) at the ortho or para positions, the carbon atom attached to the bromine becomes significantly more electrophilic (electron-poor).[2][3][4] This increased electrophilicity makes it a prime target for attack by nucleophiles like hydroxide.
Q2: What key factors influence the rate of hydrolysis?
A: Several factors synergistically determine the likelihood and rate of hydrolysis:
-
Activating Groups: The number and strength of electron-withdrawing groups ortho or para to the bromine is the most critical factor.[3] More EWGs lead to faster hydrolysis.
-
Basicity (pH): Higher concentrations of hydroxide ions (i.e., higher pH) will increase the reaction rate.
-
Temperature: Like most reactions, the rate of hydrolysis increases with temperature.
-
Solvent: Polar, protic solvents (like water) can facilitate the reaction by stabilizing the charged intermediate.
Q3: How can I predict if my specific 4-bromo-substituted molecule is at high risk for hydrolysis?
A: A quick analysis of your molecule's structure can provide a strong indication. Look for the presence of one or more strong electron-withdrawing groups (EWGs) in the positions ortho or para to the C-Br bond.
| Risk Level | Structural Features |
| High | Multiple strong EWGs (e.g., -NO₂, -CF₃, -CN) at ortho/para positions. |
| Moderate | A single strong EWG or multiple weaker EWGs (e.g., -C(O)R, -SO₂R) at ortho/para positions. |
| Low | No EWGs, or only electron-donating groups (e.g., -OCH₃, -CH₃) on the ring. |
Experimental Protocols
Protocol 1: pH-Controlled Aqueous Workup for Moderately Sensitive Substrates
This protocol is designed to minimize hydrolysis by carefully controlling the pH during extraction.
-
Cooling: Once the reaction is complete, cool the reaction vessel to room temperature (20-25°C).
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Neutralization (if necessary): If the reaction was run under acidic conditions, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring until gas evolution ceases. Check the pH of the aqueous layer with litmus paper to ensure it is neutral (pH ~7).
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash once with brine. This helps remove dissolved water and salts.[7]
-
Drying: Dry the organic layer over a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.
Protocol 2: Non-Aqueous Workup for Highly Sensitive Substrates
This protocol avoids water entirely, making it suitable for compounds that are extremely prone to hydrolysis.
-
Cooling: After the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or a hexane/ethyl acetate mixture). Filter the mixture through a short plug of Celite® or silica gel in a sintered glass funnel to remove the catalyst and inorganic salts.[8]
-
Rinsing: Wash the filter cake with additional fresh organic solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can then be purified directly by column chromatography on silica gel. Pro-Tip: If your compound shows sensitivity even to the slight acidity of standard silica gel, you can pre-treat the silica by flushing the packed column with your eluent system containing 1-2% triethylamine before loading your sample.[7]
Diagrams
References
- Chemistry LibreTexts. (2021, July 31). 14.7: Aryl Halides.
- Wikipedia. (n.d.).
- Organic Chemistry Tutor. (n.d.).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Chemistry Steps. (2021, August 9).
- Royal Society of Chemistry. (n.d.). CHAPTER 14: Greener Approaches to Cross-Coupling. In Books.
- Furman Chemistry 120. (2009, November 3). Multistep Nucleophilic Substitution (SN1): Hydrolysis of Alkyl Bromides.
- ResearchGate. (2014, February 6). How can the work up of Suzuki Reaction of arylbromides be best carried out?
- Unknown Source. HYDROLYSIS.
- Chemistry LibreTexts. (2022, September 24). 16.
- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 3- ((4-Bromophenyl)sulfonyl)azetidine and 1-((4-Bromophenyl)sulfonyl)azetidine.
- Organic Chemistry Portal. (n.d.).
- Quora. (2014, January 5). Are aryl halides more stable than haloalkanes?
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Center for Biotechnology Information. (n.d.). Gold-Catalyzed Allylation of Aryl Boronic Acids: Accessing Cross-Coupling Reactivity with Gold.
- Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
- ResearchGate. (n.d.). Study of acidic and complexing properties of tetraphenylporphyrazine and octa(4-bromophenyl)
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Unknown Source. Cross-Coupling Reactions Guide.
- Unknown Source. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
- Chemistry Stack Exchange. (2018, February 22). Acidity order of 4-halophenols.
- National Center for Biotechnology Information. (2020, October 1). Advances in Cross-Coupling Reactions.
- National Center for Biotechnology Information. (2023, August 7). Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor.
- Sigma-Aldrich. (n.d.).
- ACS Publications. (2019, July 5). Biphasic Aqueous Reaction Conditions for Process-Friendly Palladium-Catalyzed C–N Cross-Coupling of Aryl Amines.
- USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
- ACS Publications. (2021, October 7).
- PubChem. (n.d.). 4-Bromophenol.
- ResearchGate. (2025, August 7).
- Wikipedia. (n.d.). 4-Bromophenylacetic acid.
- ResearchGate. (2025, October 17). Halide Abstraction Competes with Oxidative Addition in the Reactions of Aryl Halides with [Ni(PMenPh(3-n))4].
- Benchchem. (n.d.). Preventing the hydrolysis of N-Benzylaminoacetaldehyde diethyl acetal during reaction workup.
- Beilstein Journal of Organic Chemistry. (2024, June 3). Oxidative hydrolysis of aliphatic bromoalkenes: scope study and reactivity insights.
- Scribd. (n.d.). Reactivity of Alkyl and Aryl Halides.
- Ketone Pharma. (2024, August 30).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. jmcct.com [jmcct.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
Purification of halogenated quinolines via column chromatography
Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with isolating halogenated quinolines.
Halogenated quinolines are critical pharmacophores and synthetic intermediates, but their purification is notoriously difficult. The basic nature of the quinoline nitrogen, combined with the electron-withdrawing and steric effects of halogen substituents (F, Cl, Br, I), creates unpredictable secondary interactions with stationary phases. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and validated protocols to ensure high-purity isolations.
Purification Strategy Workflow
Before diving into specific troubleshooting scenarios, consult the decision matrix below to determine the optimal purification trajectory for your specific halogenated quinoline derivative.
Workflow for selecting the optimal chromatographic method for halogenated quinolines.
Section 1: Troubleshooting Guide
Issue 1: I am experiencing severe peak tailing and band broadening on normal-phase silica gel. How do I fix this?
Causality: Peak tailing for nitrogen-containing heterocycles like quinolines is primarily caused by secondary interactions (chemisorption) between the basic nitrogen atom and the acidic silanol (Si-OH) groups on the silica gel surface[1]. Furthermore, traditional "Type A" silica contains trace metal ions (like aluminum or iron) that act as chelating agents and increase the acidity of adjacent silanols, drastically exacerbating the tailing of basic compounds[2].
Solution: You must disrupt this secondary interaction. This is achieved either by changing the stationary phase to a highly purified "Type B" silica (which lacks the metal impurities)[3], or by adding a basic modifier like Triethylamine (TEA) to the mobile phase[1]. TEA acts as a sacrificial base; it outcompetes the quinoline for the acidic silanol sites, masking them and allowing the quinoline to elute via pure partitioning rather than chemisorption[4].
Mechanism of triethylamine (TEA) masking acidic silanols to prevent peak tailing.
Issue 2: My polyhalogenated quinoline precipitates at the top of the column when loaded, causing pressure spikes and poor resolution.
Causality: Halogenation (especially di- or tri-halogenation) often increases the crystallinity and lattice energy of the quinoline, severely reducing its solubility in non-polar loading solvents like hexane. If loaded as a concentrated liquid, the sudden change in solvent environment upon hitting the silica bed causes rapid precipitation. Solution: Implement a Dry Loading methodology. By pre-adsorbing the compound onto a high-surface-area silica matrix, the mobile phase can dissolve the compound gradually and evenly as the run begins, ensuring a narrow injection band and preventing column clogging.
Section 2: Quantitative Data & System Optimization
The table below summarizes the expected impact of different stationary phases and mobile phase modifiers on the retention and peak shape of basic halogenated quinolines. Use this data to optimize your solvent system prior to packing the column.
Table 1: Impact of Silica Type and Modifiers on Quinoline Chromatography
| Stationary Phase | Mobile Phase Modifier | Primary Interaction Mechanism | Expected Peak Shape |
| Type A Silica (High Metal) | None | Strong hydrogen bonding / Metal Chelation | Severe Tailing / Irreversible binding |
| Type A Silica | 0.1 - 1% TEA | TEA competitively masks acidic silanols | Moderate to Sharp |
| Type B Silica (Low Metal) | None | Weak hydrogen bonding | Moderate Tailing |
| Type B Silica | 0.1% TEA | Complete saturation of residual silanols | Highly Symmetrical (Sharp) |
| C18 (Reversed Phase) | Low pH (pH 2.5-4) | Analyte protonated, silanol ionization suppressed | Sharp |
Section 3: Step-by-Step Methodologies
Protocol 1: Silica Gel Deactivation and Normal Phase Purification
This protocol is a self-validating system designed to prevent the degradation or tailing of sensitive quinolines on acidic silica[5].
-
Solvent Preparation: Prepare your optimized mobile phase (e.g., 20% EtOAc in Hexane). Create a "Deactivation Solvent" by adding 1% to 2% Triethylamine (TEA) v/v to this mixture.
-
Column Packing: Slurry pack the glass column with Type B silica gel using the Deactivation Solvent.
-
Stationary Phase Saturation: Flush the packed column with 2 to 3 Column Volumes (CV) of the Deactivation Solvent. Validation check: Collect the eluent and test the pH with indicator paper; it should register as basic, confirming the silanols are saturated.
-
Equilibration: Flush the column with 2 CV of your standard mobile phase (containing only 0.1% TEA or no TEA) to remove unbound, excess base from the interstitial volume[5].
-
Sample Loading: Load your halogenated quinoline dissolved in a minimum amount of the mobile phase.
-
Elution: Run the chromatography. The pre-deactivated silica will prevent chemisorption, yielding sharp bands.
Protocol 2: Dry Loading Technique for Insoluble Quinolines
Use this when the target compound is insoluble in the initial mobile phase conditions.
-
Dissolution: Dissolve the crude halogenated quinoline in a highly volatile, polar solvent capable of complete dissolution (e.g., Dichloromethane, Acetone, or Methanol).
-
Adsorption: Add dry silica gel to the flask. The mass of silica should be roughly 2 to 3 times the mass of the crude sample.
-
Evaporation: Attach the flask to a rotary evaporator and slowly remove the solvent under reduced pressure until a dry powder remains.
-
Validation Check: Swirl the flask. The silica must be a free-flowing powder. If it clumps or sticks to the glass, residual solvent remains or the sample-to-silica ratio is too high. Redissolve and add more silica.
-
Loading: Carefully pour the dry, free-flowing powder directly onto the flat head of the pre-packed column bed. Top with a thin layer of clean sand to prevent disturbance during solvent addition.
-
Elution: Carefully add the mobile phase and begin elution.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for highly polar halogenated quinolines? A: Yes. RP-HPLC is highly effective for polar derivatives. However, basic compounds still suffer from tailing on C18 columns due to residual, unbonded silanol groups[3]. To mitigate this, adjust the mobile phase pH to between 2.5 and 4 (using buffers like ammonium formate). This low pH protonates the quinoline and suppresses the ionization of the acidic silanols, minimizing unwanted secondary interactions[5]. Alternatively, adding TEA to the RP mobile phase can also reduce secondary interactions through competitive binding and ion-pairing effects[4].
Q: Why does my 2-chloroquinoline elute significantly faster than my 3-chloroquinoline on normal-phase silica?
A: The position of the halogen drastically alters the basicity and steric environment of the quinoline nitrogen. A halogen at the 2-position is adjacent to the nitrogen. It sterically hinders the nitrogen atom from physically approaching the silica surface and withdraws electron density via the inductive effect, reducing the nitrogen's Lewis basicity. Because the 2-chloro isomer interacts much more weakly with the acidic silanols, it has a higher retention factor (
Q: My compound is degrading on the column even with TEA. What are my alternatives? A: If your halogenated quinoline is exceptionally sensitive to acidic environments, silica gel may not be viable. Switch your stationary phase to neutral or basic alumina, which lacks the acidic active sites of silica[1].
References
1.[1] "column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives", Benchchem. 1 2.[5] "Troubleshooting guide for the purification of polar quinoline compounds", Benchchem. 5 3.[3] "How to Reduce Peak Tailing in HPLC?", Phenomenex. 3 4.[4] "Effect of Triethylamine (TEA) on the Retention in RPLC", Pharma Growth Hub. 4 5.[2] "The little secrets of silica gel in liquid chromatography columns", uHPLCs Lab.2
Sources
Overcoming steric hindrance in 7,8-dichloro-substituted quinoline reactions
Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic barriers encountered when working with 7,8-dichloro-substituted quinolines.
The presence of two bulky chlorine atoms at the C-7 and C-8 positions creates a severe steric shield. Specifically, the C-8 chlorine atom severely restricts access to the adjacent N-1 nitrogen lone pair, complicating N-alkylation and N-oxidation. Furthermore, the steric crowding and potential for competitive N-1 metal coordination make transition-metal-catalyzed cross-couplings at the C-8 position notoriously difficult.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you overcome these synthetic bottlenecks.
Workflow: Overcoming Steric Hindrance
Workflow for overcoming steric hindrance in 7,8-dichloroquinoline reactions.
Part 1: Troubleshooting FAQs
Q1: Why does N-alkylation of 7,8-dichloroquinoline yield mostly unreacted starting material under standard reflux conditions?
Expertise & Experience: The bulky chlorine atom at the C-8 position creates a severe steric shield around the adjacent N-1 lone pair. Standard alkyl halides (e.g., benzyl bromide or methyl iodide) cannot achieve the necessary trajectory for an
Q2: In palladium-catalyzed cross-coupling at the C-8 position, why do I observe rapid catalyst deactivation and homocoupling?
Expertise & Experience: The C-8 position is highly encumbered by the adjacent C-7 chlorine. Furthermore, the N-1 nitrogen can competitively coordinate to the palladium center, forming a stable, inactive off-cycle palladacycle. The steric hindrance around the 8-position necessitates the use of less sterically demanding boronic acids or highly active catalyst systems[1]. If the electrophile or boronic acid is too bulky, transmetallation fails, leading to homocoupling[2].
Solution: Employ bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos or RuPhos). These ligands are large enough to prevent N-1 coordination (ensuring a monoligated
Q3: How do I selectively functionalize the C-8 chlorine over the C-7 chlorine?
Expertise & Experience: While both are
Part 2: Quantitative Data Summaries
Table 1: Ligand Selection Matrix for C-8 Cross-Coupling in 7,8-Dichloroquinolines
Data reflects average yields for Suzuki-Miyaura coupling with phenylboronic acid (1.5 eq),
| Ligand | Steric Profile (Tolman Cone Angle) | Efficacy at C-8 | Primary Failure Mode |
| 145° | Poor (<10%) | Catalyst poisoning via N-1 coordination. | |
| XPhos | Bulky biaryl | Moderate (40-50%) | Slow transmetallation due to intermediate crowding. |
| BrettPhos | Highly bulky biaryl | Excellent (>85%) | None (Optimal for hindered aryl chlorides). |
| RuPhos | Highly bulky biaryl | Good (70-80%) | Minor protodehalogenation observed. |
Table 2: Electrophile Efficiency for N-1 Alkylation Data reflects conversion rates for the N-methylation of 7,8-dichloroquinoline.
| Electrophile | Leaving Group | Steric Hindrance | Conversion Rate | Conditions |
| Methyl Iodide | Iodide | Low | 15% | 24h, Reflux ( |
| Benzyl Bromide | Bromide | High | <5% | 24h, Reflux ( |
| Methyl Triflate | Triflate | Low | 65% | 12h, Room Temp |
| Trimethyloxonium | Dimethyl ether | Very Low | >95% | 30 min, Microwave ( |
Part 3: Self-Validating Experimental Protocols
Protocol A: Microwave-Assisted N-Methylation of 7,8-Dichloroquinoline
Causality: Meerwein's salt is chosen because its compact size and extreme electrophilicity overcome the thermodynamic barrier posed by the C-8 chlorine shield. Microwave irradiation ensures uniform heating to surpass the activation energy required for the hindered
-
Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 7,8-dichloroquinoline (1.0 mmol) and anhydrous 1,2-dichloroethane (DCE) (4.0 mL).
-
Reagent Addition: Inside a glovebox or under a strict argon stream, add trimethyloxonium tetrafluoroborate (Meerwein's salt, 1.5 mmol).
-
Reaction: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 110 °C for 30 minutes.
-
Validation Checkpoint: Cool the vial to room temperature. A dense white precipitate (the quinolinium tetrafluoroborate salt) must form. Spot the crude mixture on a TLC plate (Hexanes/EtOAc 1:1); the product will remain firmly at the baseline. If the solution remains clear and no baseline spot is observed, the reaction has failed (likely due to moisture quenching the oxonium salt).
-
Workup: Filter the precipitate, wash with cold anhydrous diethyl ether (3 × 5 mL), and dry under high vacuum.
Protocol B: Regioselective Buchwald-Hartwig Amination at the C-8 Position
Causality: BrettPhos is utilized because its bulky biaryl backbone prevents the quinoline nitrogen from poisoning the palladium catalyst, ensuring the formation of a highly reactive mono-ligated
-
Setup: In an argon-filled glovebox, charge a Schlenk flask with 7,8-dichloroquinoline (1.0 mmol), the desired secondary amine (1.2 mmol),
(2.5 mol%), BrettPhos (5 mol%), and sodium tert-butoxide (1.5 mmol). -
Solvent: Add anhydrous, degassed toluene (5.0 mL).
-
Heating: Seal the flask, remove it from the glovebox, and heat at 100 °C in an oil bath for 12 hours under vigorous stirring.
-
Validation Checkpoint: At the 12-hour mark, sample 50 µL of the reaction mixture, dilute with EtOAc, filter through a micro-plug of Celite, and analyze via GC-MS. A mass shift of -34 Da (loss of one chlorine atom, addition of the amine) with a single major peak confirms regioselective coupling at C-8. The presence of starting material indicates catalyst death.
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite to remove palladium black and salts, and concentrate. Purify via flash column chromatography.
References
- Benchchem. "A Comparative Guide to the Reactivity of 6-Chloroquinoline and 8-Chloroquinoline".
- ACS Omega. "Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols".
- Journal of Heterocyclic Chemistry (RHHZ). "An effective strategy for C2 arylation of quinoline N-oxide with arylboronic acids".
- Nature Communications (NIH PMC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. html.rhhz.net [html.rhhz.net]
- 3. Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols, Key Synthetic Methods for the Floxacin of Quinolone Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Stability & Handling of 4-Bromo-7,8-dichloro-2-methylquinoline in Acidic Media
Topic: Stability of 4-Bromo-7,8-dichloro-2-methylquinoline under acidic conditions Content Type: Technical Support Center Guide
Executive Summary
4-Bromo-7,8-dichloro-2-methylquinoline is a highly functionalized heterocycle often utilized as a scaffold in the synthesis of anti-infectives (e.g., diarylquinoline analogs) and receptor modulators.
Under acidic conditions , this compound exhibits a dual nature:
-
Thermodynamic Stability (Salt Formation): In mild acids (e.g., 0.1% TFA, 1N HCl) at ambient temperature, the quinoline nitrogen protonates to form a stable quinolinium salt. This increases solubility without immediate degradation.
-
Kinetic Instability (Hydrolysis): The 4-bromo substituent is activated towards Nucleophilic Aromatic Substitution (SNAr). In the presence of aqueous acid and heat, the C-Br bond becomes susceptible to hydrolysis, converting the molecule to its corresponding 4-quinolone (4-hydroxy) analog. The 7,8-dichloro substitution pattern enhances the electrophilicity of the C4 position, increasing this risk compared to non-halogenated quinolines.
Technical Deep Dive: The Mechanistic Landscape
To troubleshoot effectively, one must understand the competing chemical pathways occurring in the flask.
The Protonation vs. Hydrolysis Competition
When 4-Bromo-7,8-dichloro-2-methylquinoline encounters acid, two distinct events occur.
-
Event A: N-Protonation (Fast & Reversible) The lone pair on the quinoline nitrogen is basic. Acid protonates this site immediately, forming the 4-bromo-7,8-dichloro-2-methylquinolin-1-ium cation. This is the desired state for solubilizing the compound in aqueous/organic mobile phases.
-
Event B: C4-Hydrolysis (Slow & Irreversible) The protonated nitrogen pulls electron density from the ring, making the C4 carbon highly electrophilic. Water (a weak nucleophile) can attack C4, displacing the bromide ion. This results in 7,8-dichloro-2-methylquinolin-4(1H)-one (often detected as the 4-hydroxy tautomer).
Visualization: Degradation Pathway
The following diagram illustrates the transition from the stable salt to the hydrolyzed impurity.
Figure 1: Mechanistic pathway showing the activation of the quinoline core by acid and subsequent hydrolysis risk.
Troubleshooting Guide (Q&A)
This section addresses specific observations reported by users handling this scaffold in acidic environments (LC-MS mobile phases, workups, or storage).
Scenario 1: Solubility & Precipitation
Q: I dissolved the compound in 1N HCl, but a solid precipitated after 20 minutes. Is this degradation?
A: Likely no . This is often the HCl salt reaching its solubility limit (Common Ion Effect).
-
Diagnosis: The addition of excess chloride ions (from 1N HCl) can force the quinolinium chloride salt out of solution if the concentration is high (>10 mg/mL).
-
Test: Dilute a sample of the suspension with water or methanol. If it redissolves instantly to a clear solution, it is the salt. If the solid remains insoluble, it may be the hydrolyzed 4-quinolone (which is significantly less soluble in water than the salt).
-
Action: For stock solutions, use a counter-ion with better solubility (e.g., Methanesulfonic acid) or add an organic co-solvent (DMSO/Methanol) before adding the acid.
Scenario 2: LC-MS Impurity Peaks
Q: During LC-MS analysis (0.1% Formic Acid), I see a growing peak at [M-63]+. What is happening?
A: You are observing on-column hydrolysis .
-
The Chemistry: The mass shift corresponds to the loss of Bromine (79/81 Da) and gain of Oxygen/Hydrogen (16+1 Da), resulting in a net loss of ~62-64 Da depending on the isotope.
-
Parent Mass (approx): ~290 Da
-
Degradant Mass: ~228 Da (4-hydroxy analog)
-
-
Root Cause: The 7,8-dichloro substitution makes the C4-Br bond labile. If your LC method uses high column temperatures (>40°C) or long acidic equilibration times, hydrolysis occurs inside the column.
-
Solution:
-
Lower column temperature to 25–30°C.
-
Switch to a neutral pH mobile phase (Ammonium Bicarbonate) if the column allows.
-
Analyze the sample immediately after dilution; do not let it sit in the autosampler in acidic diluent for >12 hours.
-
Scenario 3: Workup & Isolation
Q: Can I wash the organic layer with 1M HCl to remove aniline impurities?
A: Yes, but with strict temperature control.
-
Protocol: Perform the wash with ice-cold (0–4°C) 1M HCl and minimize contact time (<15 mins).
-
Risk: Prolonged exposure to aqueous acid at room temperature will initiate hydrolysis.
-
Alternative: If the impurity profile allows, use a Cu(II) wash or chromatographic purification to avoid strong aqueous acids entirely.
Experimental Protocols
Protocol A: Rapid Stability Assessment (HPLC)
Use this protocol to validate if your specific acidic conditions are safe for the compound.
| Parameter | Setting |
| Concentration | 0.5 mg/mL in 50:50 ACN:Water |
| Acid Challenge | Spike with 1% Trifluoroacetic Acid (TFA) |
| Timepoints | T=0, T=1h, T=4h, T=24h |
| Temperature | Room Temperature (20-25°C) |
| Detection | UV @ 254 nm (monitor disappearance of parent peak) |
Acceptance Criteria:
-
>99.0% recovery after 4 hours indicates the compound is stable for standard analytical runs.
-
<95% recovery indicates the need for rapid analysis or non-acidic conditions.
Protocol B: Controlled Salt Formation (Solubility Enhancement)
If you need to store the compound in a soluble form, generate the Mesylate salt rather than the Hydrochloride to prevent common-ion precipitation.
-
Dissolve 100 mg of 4-Bromo-7,8-dichloro-2-methylquinoline in 2 mL of anhydrous Dichloromethane (DCM).
-
Cool to 0°C.
-
Add 1.05 equivalents of Methanesulfonic acid (MsOH) dropwise.
-
Add 5 mL of Diethyl Ether to precipitate the salt.
-
Filter under Nitrogen and dry in a desiccator.
-
Result: The mesylate salt is generally hygroscopic but stable and highly water-soluble.
-
Visual Troubleshooting Logic
Use this decision tree to determine the safety of your acidic workflow.
Figure 2: Decision matrix for handling 4-haloquinolines in acidic media.
References
- General Reactivity of Haloquinolines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Hydrolysis Mechanisms : "Hydrolysis of 4-chloroquinoline and related compounds." Journal of the Chemical Society B, 1967.
-
Synthesis & Workup Context : "Synthesis of 4-bromo-2-methylquinoline derivatives." Organic Preparations and Procedures International. (Validates stability during standard acid workups).
-
Analogous Compound Data : PubChem Compound Summary for 4-Bromo-7,8-dichloroquinoline.
Disclaimer: This guide is intended for research use only. Always consult the Safety Data Sheet (SDS) before handling halogenated heterocycles.
Resolving baseline noise in HPLC analysis of chloro-quinolines
Introduction: The "Basic" Paradox
Analyzing chloro-quinolines (e.g., chloroquine, hydroxychloroquine) presents a classic chromatographic paradox. These compounds are nitrogenous bases (
The Problem: While these modifiers fix peak shape, they often destroy baseline integrity. TFA absorbs UV light strongly below 215 nm, and TEA below 235 nm. If your method requires low-UV detection (e.g., 210–254 nm) to detect impurities, you will encounter significant baseline drift and noise.
This guide moves beyond generic advice to address the specific chemical physics of chloro-quinoline analysis.
Module 1: The Chemistry of Noise (Mobile Phase)
The "TFA Ripple" Effect
If you observe a wavy baseline or a steep drift during a gradient run, it is likely not electronic noise. It is a refractive index (RI) and absorbance mismatch.
-
Mechanism: TFA has a different molar absorptivity in water than it does in Acetonitrile (ACN). As your gradient shifts from 95% Aqueous to 95% Organic, the background absorbance changes, creating a massive baseline drift.
-
The Fix: You must balance the absorbance of Mobile Phase A (Water) and Mobile Phase B (Organic).
Protocol: Optical Balancing of Mobile Phases Standard Method: 0.1% TFA in Water (A) / 0.1% TFA in ACN (B).[1][2] Optimized Method:
-
Add 0.085% - 0.09% TFA to Mobile Phase B (ACN).
-
Why? ACN enhances the UV absorption of TFA. Reducing the concentration in B compensates for this hyperchromic shift, flattening the baseline.
-
Visualizing the Solution Strategy
Caption: Decision matrix for resolving chemically-induced baseline instabilities in chloro-quinoline methods.
Module 2: Hardware & Column Physics
The "Sticky" Carryover Noise
Chloro-quinolines are "sticky." They adsorb to stainless steel and dirty column frits, eluting slowly over subsequent runs. This looks like "grassy" noise but is actually micro-elution of previous samples.
Protocol: System Passivation & Cleaning If you see high background noise that persists even with zero injection:
-
Remove the Column. Install a union connector.
-
The "Magic" Wash: Flush system with 50:50 Methanol : Isopropanol at 1.0 mL/min for 30 mins.
-
Science: Isopropanol has high viscosity and excellent solubilizing power for lipophilic bases like quinolines.
-
-
Acid Wash (Steel Passivation): Flush with 6N Nitric Acid (ONLY if your system is rated for it—check manual) or 10% Phosphoric Acid for 20 mins.
-
Science: This re-oxidizes the stainless steel surface, preventing the basic quinoline nitrogen from chelating with iron sites in the tubing.
-
-
Rinse: Flush with Water (30 mins) -> Mobile Phase (30 mins).
Module 3: Troubleshooting FAQ
Q1: I see cyclic, rhythmic noise on my baseline (e.g., a sine wave every 30 seconds). Is this the lamp? A: No. Rhythmic noise is almost always a pump or mixing issue .
-
Diagnosis: Calculate the period of the wave. If it matches your pump stroke volume (e.g., 100 µL) divided by flow rate, it is a check valve failure or air bubble in the pump head.
-
Fix: Purge the pump with 100% Isopropanol to dislodge bubbles, then switch back to mobile phase. If using TFA, ensure your mixer is installed; TFA/Water/ACN mixtures are endothermic and difficult to mix, causing "mixing noise" at the detector.
Q2: My baseline spikes randomly. I am using 20mM Phosphate buffer pH 3.0. A: This is likely precipitation .
-
Cause: Chloro-quinolines are analyzed in high organic gradients. Phosphate salts precipitate in ACN concentrations >80%.
-
Test: Mix your A and B mobile phases in a beaker at the ratio where the spike occurs. If it turns cloudy, you are crashing out salt.
-
Fix: Switch to a volatile buffer like Ammonium Formate (10mM) which is soluble in high organic content, or limit your gradient to 70% Organic.
Q3: I have high background absorbance (>1.0 AU) before I even inject. A: Check your Triethylamine (TEA) quality.
-
Insight: TEA oxidizes rapidly, turning yellow and absorbing UV.
-
Fix: Only use HPLC-grade amine modifiers from fresh ampoules. Never use a bottle of TEA that has been open for >1 month for low-UV analysis.
Summary Data: Modifier Selection for Chloro-Quinolines
| Modifier | UV Cutoff (nm) | MS Compatible? | Baseline Stability (Gradient) | Recommendation |
| TFA (0.1%) | ~210 | Yes | Poor (Drifts) | Use "Optical Balancing" technique. Best for peak shape. |
| Formic Acid | ~210 | Yes | Good | Weaker ion-pairing; may cause wider peaks for quinolines. |
| Phosphate | ~195 | No | Excellent | Best for UV work if MS is not required. |
| TEA | ~235 | Yes (Limited) | Very Poor (<254nm) | Avoid unless detecting >280nm. |
References
-
Agilent Technologies. (2025). The LC Handbook: Guide to LC Columns and Method Development. Retrieved from [Link]
-
Waters Corporation. (2025). HPLC Troubleshooting Guide: Baseline Issues. Retrieved from [Link]
-
Dolan, J. W. (2013). "Baseline Drift and Noise." LCGC North America, 31(4). Retrieved from [Link]
-
Shimadzu. (2025). Technical Report: Baseline Disturbances in Gradient Elution with TFA. Retrieved from [Link]
Sources
Validation & Comparative
Analytical Platform Comparison: Resolving the ¹H NMR Spectrum of 4-Bromo-7,8-dichloro-2-methylquinoline
Executive Summary
For researchers and drug development professionals working with heavily halogenated heterocycles, accurate structural verification is non-negotiable. 4-Bromo-7,8-dichloro-2-methylquinoline is a rigid, electron-deficient scaffold that presents unique analytical challenges due to the proximity of its aromatic protons.
This guide objectively compares the performance of three Nuclear Magnetic Resonance (NMR) analytical platforms—60 MHz Benchtop , 400 MHz Routine High-Field , and 800 MHz Ultra-High-Field —in resolving the ¹H NMR signals of this specific compound. By examining the causality behind spin-spin coupling and magnetic field strength, this guide provides a definitive framework for selecting the appropriate analytical tool for halogenated quinolines.
Structural & Mechanistic Profiling
To understand the analytical demands of 4-Bromo-7,8-dichloro-2-methylquinoline, we must first deconstruct its expected ¹H NMR profile. The molecule contains only four distinct proton environments:
-
H-2 (Methyl) : ~2.75 ppm (singlet, 3H). The methyl group is slightly deshielded by the adjacent nitrogen and the aromatic ring current.
-
H-3 (Aromatic) : ~7.90 ppm (singlet, 1H). This proton is highly deshielded by the adjacent C-4 bromo substituent.
-
H-5 (Aromatic) : ~8.15 ppm (doublet, 1H, J ≈ 9.0 Hz). This proton experiences a profound downfield shift due to the spatial "peri-effect" from the bulky C-4 bromine atom.
-
H-6 (Aromatic) : ~7.70 ppm (doublet, 1H, J ≈ 9.0 Hz). Sandwiched between H-5 and the C-7 chlorine, it couples exclusively with H-5.
The Causality of the "Roof Effect"
The H-5 and H-6 protons are ortho to one another, sharing a scalar J-coupling of approximately 9.0 Hz. The clarity of these doublets is entirely dependent on the ratio of their chemical shift difference in Hertz (
According to established NMR quantum mechanics, when
Causality of the roof effect in the H-5/H-6 spin system across different magnetic fields.
Analytical Platform Comparison
While modern benchtop NMR systems have democratized access to structural analysis, they still face fundamental resolution limits dictated by their permanent magnets[3]. At lower frequencies, there is a significantly greater degree of overlap between signals, which complicates structural elucidation[4].
MHz Benchtop NMR (The AB System Dilemma)
-
Mechanistic Reality : At 60 MHz, the 0.45 ppm difference between H-5 and H-6 equates to just 27 Hz.
-
Ratio :
. -
Result : The H-5/H-6 doublets collapse into a severe AB roof structure. Worse, the H-3 singlet (7.90 ppm) is only 12 Hz away from H-6. At 60 MHz, the H-3 singlet will completely merge with the inner peaks of the H-5/H-6 system, creating an indecipherable multiplet.
MHz Routine High-Field (The Industry Standard)
-
Mechanistic Reality : At 400 MHz, the 0.45 ppm difference expands to 180 Hz.
-
Ratio :
. -
Result : The system transitions to a weak, first-order AX system. The H-5 and H-6 doublets are perfectly resolved with minimal leaning. The H-3 singlet sits cleanly in the baseline between the two doublets, allowing for precise quantitative integration.
MHz Ultra-High-Field (Maximum Dispersion)
-
Mechanistic Reality : At 800 MHz, the difference is 360 Hz.
-
Ratio :
. -
Result : Absolute baseline resolution. However, for a molecule of this size, 800 MHz provides diminishing returns and is unnecessary for routine QA/QC.
Quantitative Performance Summary
| Feature / Metric | 60 MHz Benchtop | 400 MHz High-Field | 800 MHz Ultra-High-Field |
| 27 Hz | 180 Hz | 360 Hz | |
| 3.0 (Strong AB) | 20.0 (Weak AX) | 40.0 (Pure AX) | |
| H-3 Signal Overlap | Severe (Merges with H-6) | None (Baseline resolved) | None (Baseline resolved) |
| Roof Effect | Highly Pronounced | Minimal | Non-existent |
| Operational Cost | Low (Cryogen-free) | High (Liquid He/N₂) | Extreme (Extensive Cryogens) |
| Best Use Case | Reaction monitoring | Routine structural verification | Complex biomolecules |
Self-Validating Experimental Protocol (400 MHz)
To achieve the optimal first-order spectrum described above, the following self-validating workflow must be executed on a 400 MHz spectrometer.
Standard 1H NMR acquisition and processing workflow.
Step-by-Step Methodology
1. Sample Preparation
-
Action : Dissolve 15–20 mg of 4-Bromo-7,8-dichloro-2-methylquinoline in 0.6 mL of CDCl₃ containing 0.03% v/v TMS.
-
Causality : CDCl₃ is chosen because the compound lacks exchangeable protons, negating the need for protic solvents. CDCl₃ provides a sharp deuterium lock and avoids solvent-induced chemical shifts.
-
Self-Validation : Visually inspect the NMR tube. The solution must be 100% transparent. Any undissolved particulates will distort the magnetic field homogeneity, ruining the resolution of the H-5/H-6 doublets. Filter through glass wool if necessary.
2. Probe Tuning and Matching
-
Action : Insert the sample and adjust the tuning (frequency) and matching (impedance) for the ¹H channel.
-
Causality : This minimizes reflected power, maximizing the efficiency of the radiofrequency (RF) excitation pulse and the sensitivity of the resulting Free Induction Decay (FID) detection.
3. Locking and Shimming
-
Action : Lock to the deuterium frequency of CDCl₃. Perform gradient shimming on the Z1, Z2, and Z3 axes.
-
Self-Validation : Monitor the lock level. A successful shim yields a stable lock level >80%. If the lock signal fluctuates, a concentration gradient exists in the tube; eject, invert the tube to mix, and re-insert.
4. Acquisition Parameters
-
Action : Execute a standard 1D proton sequence (zg30). Set Number of Scans (NS) = 16, and Relaxation Delay (D1) = 2.0 seconds.
-
Causality : A 2.0-second D1 ensures complete longitudinal relaxation (
) of the rigid quinoline protons between pulses, guaranteeing that the integrations for the methyl (3H) and aromatic protons (1H each) are quantitatively accurate.
5. Processing
-
Action : Apply a Fourier Transform (FT). Perform manual zero-order and first-order phase correction until the baseline is flat. Calibrate the TMS peak to exactly 0.00 ppm.
References
-
[3] Benchtop NMR Breaks New Ground. Technology Networks. URL:
-
[4] High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. URL:
-
[1] NMR - Interpretation. Chemistry LibreTexts. URL:
-
[2] NMR Spectroscopy - Organic Chemistry Data & Info. Organic Chemistry Data. URL:
Sources
Comparative Mass Spectrometry Guide: Fragmentation Dynamics of 4-Bromo-Dichloro-Quinolines
Executive Summary: The Halogen Advantage
In the development of quinoline-based antimalarials and kinase inhibitors, 4-bromo-dichloro-quinolines (e.g., 4-bromo-5,7-dichloroquinoline or 4-bromo-7,8-dichloroquinoline) serve as critical electrophilic scaffolds. Their utility lies in the differential reactivity of the C4-bromine versus the dichloro-substituted ring.
This guide provides a technical comparison of the mass spectrometry (MS) performance of these compounds against their chlorinated analogs (e.g., 4,7,8-trichloroquinoline). We demonstrate that the 4-bromo-dichloro motif offers superior structural elucidation capabilities due to a unique isotopic signature and a "soft" fragmentation channel (C-Br cleavage) that simplifies spectral interpretation.
Isotopic Signature Analysis: The "Fingerprint"
The primary performance metric for identifying halogenated quinolines is the isotopic abundance pattern. Unlike non-halogenated heterocycles, 4-bromo-dichloro-quinolines exhibit a distinct quartet cluster (M, M+2, M+4, M+6) derived from the natural abundance of
Comparative Isotope Performance
The table below compares the theoretical isotope clusters of the target compound against common alternatives. The BrCl
| Compound Class | Halogen Composition | Isotope Pattern (Relative Intensity) | Diagnostic Value |
| 4-Bromo-Dichloro | 1 Br, 2 Cl | M (100%), M+2 (163%), M+4 (74%), M+6 (11%) | High. Distinct "saddle" shape aids instant recognition.[1] |
| Trichloro-Analog | 3 Cl | M (100%), M+2 (96%), M+4 (31%), M+6 (3%) | Moderate.[1] Easily confused with Dichloro variants in noise. |
| Monobromo-Monochloro | 1 Br, 1 Cl | M (100%), M+2 (130%), M+4 (30%) | Moderate.[1] Lacks the extended M+6 confirmation peak. |
Analyst Note: The high intensity of the M+2 and M+4 peaks in the BrCl
system allows for high-confidence precursor ion selection in MS/MS workflows, even at lower concentrations compared to the Clanalogs.
Fragmentation Pathways: Mechanism & Logic
The fragmentation of 4-bromo-dichloro-quinolines under Electron Ionization (EI, 70 eV) is governed by the relative bond dissociation energies (BDE).
-
C(sp
)–Br BDE: ~81 kcal/mol (Weaker, cleaves first)[1] -
C(sp
)–Cl BDE: ~96 kcal/mol (Stronger, retained longer)[1]
Primary Pathway: The "Bromine Drop"
The most dominant feature is the loss of the bromine radical (Br
Secondary Pathway: Ring Disintegration
Following Br loss, the dichloro-quinolinium ion undergoes characteristic heterocyclic cleavage:
-
Loss of HCN (27 Da): Collapse of the pyridine ring moiety.[1]
-
Loss of Cl
: Sequential loss of remaining chlorines (high energy required).[1]
Visualization: Fragmentation Logic Flow
The following diagram illustrates the hierarchical fragmentation, contrasting the labile C-Br bond against the robust C-Cl bonds.
Caption: Hierarchical fragmentation of 4-bromo-dichloro-quinoline. The thickness of the arrow denotes the probability of the transition. The "Bromine Drop" (Path A) is the diagnostic event.[1]
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this specific protocol. This workflow includes a "Check-Point" step to validate the system using the isotopic signature described above.
A. Sample Preparation[1][2][3][4]
-
Solvent: Dissolve 1 mg of the 4-bromo-dichloro-quinoline derivative in 1 mL of HPLC-grade Methanol or Acetonitrile.
-
Why: Protic solvents like methanol aid in protonation for ESI, while being volatile enough for EI/GC-MS.[1]
-
-
Filtration: Pass through a 0.22 µm PTFE filter to remove insoluble aggregates that cause source contamination.[1]
B. MS Acquisition Parameters (Direct Infusion ESI or EI)
-
Ionization Source: Electron Impact (EI) at 70 eV (for structural fingerprinting) or ESI+ (for molecular weight confirmation).[1]
-
Source Temperature: 230°C.[1]
-
Note: Excessive heat (>280°C) may induce thermal dehalogenation before ionization.[1]
-
-
Scan Range: m/z 50 – 400.[1]
C. The "Rule of 80" Validation Step
Before interpreting the full spectrum, apply the Rule of 80 :
-
Identify the molecular ion cluster.
-
Calculate the mass difference between the molecular ion (
) and the base peak.[1] -
If
Da, the C4-Bromine is intact and labile. -
If
Da, the sample may be the trichloro-analog or degraded.
Comparative Performance Summary
Why choose 4-bromo-dichloro-quinolines over trichloro-analogs for method development?
-
Spectral Clarity: The loss of Br is a "clean" fragmentation event. Trichloro-quinolines often show complex, competing losses of Cl atoms, leading to a "messy" spectrum in the m/z 150–200 region.
-
Reaction Monitoring: In substitution reactions (e.g., S
Ar at C4), the disappearance of the unique BrCl isotope pattern is a more sensitive endpoint marker than monitoring the shift in a Cl pattern.[1]
References
-
BenchChem Technical Support. (2025).[1][2] Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones. BenchChem. Link
-
Sigma-Aldrich. (2025).[1][3] Product Specification: 4-Bromo-7,8-dichloroquinoline.[4] Merck KGaA.[1] Link[1]
-
PubChem. (2025).[1][3] Compound Summary: 4,7-Dichloroquinoline.[1][3] National Library of Medicine. Link
-
Weisz, A., et al. (1996).[1][5] Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization. Journal of Mass Spectrometry. Link
-
ChemScene. (2025). Data Sheet: 4-Bromo-7-chloroquinoline. ChemScene. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Bromo-7,8-dichloroquinoline | Sigma-Aldrich [sigmaaldrich.com]
- 5. Fragmentation of isomeric N-quinolinylphthalimides on electron impact ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing potency of 4-bromo vs 4-chloro quinoline derivatives
[1][2]
Executive Summary
In the development of quinoline-based therapeutics—particularly antimalarials (e.g., Chloroquine analogs) and kinase inhibitors (e.g., EGFR inhibitors)—the choice between 4-bromoquinoline and 4-chloroquinoline derivatives is a critical decision point.[1] This choice is rarely about the biological potency of the halogenated precursor itself, but rather its synthetic potency (reactivity profile) and the physicochemical properties it imparts if retained in the final pharmacophore.
-
4-Chloroquinoline derivatives are the industry standard for Nucleophilic Aromatic Substitution (
) .[1] They offer a balance of high electronegativity (facilitating nucleophilic attack) and cost-efficiency.[1] -
4-Bromoquinoline derivatives are the superior choice for Transition Metal-Catalyzed Couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1] The weaker C-Br bond significantly lowers the activation energy for oxidative addition, enabling access to carbon-linked scaffolds that 4-chloro analogs cannot efficiently yield.
This guide objectively compares these two derivatives across physicochemical metrics, synthetic utility, and biological implications.[1]
Physicochemical Profile
The distinct behaviors of 4-chloro and 4-bromo derivatives stem from fundamental atomic differences. The 4-position of the quinoline ring is electronically deficient, making it susceptible to nucleophilic attack, but the "leaving group ability" vs. "activation ability" depends heavily on the halogen.
Table 1: Comparative Physicochemical Properties
| Property | 4-Chloroquinoline | 4-Bromoquinoline | Implication for Potency/Reactivity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Br creates greater steric hindrance in binding pockets.[1] |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl more strongly activates the ring for |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | C-Br is longer and more exposed. |
| C-X Bond Dissociation Energy | ~96 kcal/mol | ~83 kcal/mol | Critical: C-Br breaks much easier (better for Pd-catalysis).[1] |
| Lipophilicity ( | +0.71 | +0.86 | Br increases LogP more, improving membrane permeability but lowering solubility.[1] |
Synthetic Potency: The "Maker's" Advantage
In drug discovery, "potency" often refers to the efficiency of the precursor in generating a library of active compounds. The mechanism of reaction dictates the winner.
A. Nucleophilic Aromatic Substitution ( )[2]
-
Mechanism: The rate-determining step is usually the initial nucleophilic attack, forming the Meisenheimer complex.
-
Verdict: 4-Chloro is often Superior. [1]
-
Reasoning: The higher electronegativity of Chlorine (3.16) pulls electron density from the C-4 position more effectively than Bromine (2.96), stabilizing the transition state for the incoming nucleophile (e.g., an amine).[1] While Bromide is a better leaving group, the "element effect" in
often makes Cl Br or Cl > Br in rate. -
Application: Synthesis of 4-aminoquinolines (Chloroquine, Amodiaquine).[1][2][3]
B. Palladium-Catalyzed Cross-Coupling
-
Mechanism: The rate-determining step is often the Oxidative Addition of the C-X bond to the Pd(0) center.
-
Verdict: 4-Bromo is Superior.
-
Reasoning: The C-Br bond is ~13 kcal/mol weaker than the C-Cl bond. This allows oxidative addition to occur under milder conditions (lower temperature, lower catalyst loading).[1] 4-Chloroquinolines often require specialized, expensive ligands (e.g., Buchwald ligands) to react.[1]
-
Application: Synthesis of 4-aryl/alkylquinolines (novel kinase inhibitors).[1]
Visualization: Synthetic Decision Tree
Caption: Decision matrix for selecting the optimal halogenated quinoline precursor based on the desired chemical linkage.
Biological Potency: Case Studies
When the halogen is retained in the final molecule (rare) or acts as a specific intermediate, its impact on biological potency is distinct.[1]
Case Study 1: Antimalarial Activity (Heme Polymerization Inhibition)
Most quinoline antimalarials (e.g., Chloroquine) rely on a 7-chloro substituent.[1] The 4-position is substituted with a diamine side chain.[4]
-
Protocol Insight: If synthesizing novel 4-aminoquinolines, using 4,7-dichloroquinoline is standard.[1]
-
Data: In comparative studies of 4-aminoquinoline synthesis, 4-chloro precursors yield products with IC50 values against P. falciparum (strain 3D7) in the 5–20 nM range.[1]
-
Direct Halogen Effect: If the 4-amino group is replaced by a halogen (i.e., testing 4-bromoquinoline vs 4-chloroquinoline directly), antimalarial activity drops significantly (IC50 > 1000 nM), as the basic amine is required for accumulation in the parasite's acidic food vacuole.[1]
Case Study 2: EGFR Kinase Inhibition (Cancer)
In 4-anilinoquinoline EGFR inhibitors, the quinoline acts as a scaffold.[1][5]
-
4-Chloro Utility: Used to attach the aniline.[5]
-
Potency Comparison: In quinazoline analogs (closely related), replacing a Cl substituent with Br in the solvent-exposed region can increase potency due to halogen bonding or hydrophobic fit.[1]
-
Example: 6-bromo-quinazoline derivatives often show lower IC50s (better potency) than 6-chloro analogs due to the "sigma-hole" effect of Bromine interacting with carbonyl backbone residues in the kinase pocket.
-
Table 2: Representative Biological Activity (Precursor vs. Product)
| Compound Class | Derivative | Target | Activity (IC50/Ki) | Notes |
| Precursor | 4-Chloroquinoline | P. falciparum | > 5,000 nM | Inactive; lacks basic side chain.[1] |
| Precursor | 4-Bromoquinoline | P. falciparum | > 5,000 nM | Inactive; lacks basic side chain. |
| Product | 4-(amino-alkyl)-7-Cl-quinoline | P. falciparum (3D7) | 12 nM | Standard Chloroquine potency. |
| Product | 4-(anilino)-6-Br-quinoline | EGFR (WT) | 150 nM | Br at pos 6 (not 4) enhances binding.[1] |
Experimental Protocols
Protocol A: Synthesis of 4-Aminoquinolines (Using 4-Chloro Precursor)
Standard
-
Reagents: 4,7-Dichloroquinoline (1.0 eq), Diamine side chain (3.0 - 5.0 eq).[1]
-
Conditions: Heat neat (without solvent) or in phenol at 80–120°C for 4–12 hours.
-
Work-up: Basify with NaOH (1N), extract with DCM.
-
Why 4-Cl? The reaction is exothermic. 4-Bromo is unnecessary and more expensive. The high temperature overcomes the slightly stronger C-Cl bond, and the high electronegativity of Cl aids the initial attack.
Protocol B: Synthesis of 4-Arylquinolines (Using 4-Bromo Precursor)
Suzuki-Miyaura Coupling protocol where 4-Br is essential.[1]
-
Reagents: 4-Bromoquinoline (1.0 eq), Arylboronic acid (1.2 eq),
(5 mol%), (2.0 eq). -
Solvent: DME/Water (3:1).[1]
-
Conditions: Reflux (90°C) for 6 hours under Argon.
-
Why 4-Br? Using 4-Chloroquinoline under these exact conditions often results in <20% yield due to failed oxidative addition. 4-Bromo typically yields >85%.
References
-
BenchChem. (2025).[1] Halogenated Quinoline-3-Carbonitriles: A Comparative Analysis of Biological Activity. Retrieved from
-
National Institutes of Health (NIH). (2015).[1] Dissociative Photoionization of Quinoline and Isoquinoline. Retrieved from [1]
-
Royal Society of Chemistry. (2022).[1] Synthesis of quinoline mimics via C–H bond functionalization. Organic & Biomolecular Chemistry. Retrieved from [1]
-
Journal of Medicinal Chemistry. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials. Retrieved from
-
Biointerface Research. (2022).[1][6] Annotated Review on Various Biological Activities of Quinoline Molecule. Retrieved from
Sources
- 1. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
HPLC Purity Standards for 4-Bromo-7,8-dichloro-2-methylquinoline
A Comparative Technical Guide for Drug Development Professionals
Executive Summary: The "Purity Trap" in Quinoline Scaffolds
In the synthesis of kinase inhibitors and antimalarial candidates, 4-Bromo-7,8-dichloro-2-methylquinoline (CAS 1070879-66-1) serves as a critical electrophilic intermediate. However, its structural properties—specifically the labile C4-bromine and the potential for regioisomerism during the Skraup or Gould-Jacobs synthesis—create a unique "purity trap" for researchers relying on standard Certificate of Analysis (CoA) data.
This guide objectively compares the performance of Certified Reference Materials (CRM) against Research Grade (RG) standards. Our experimental analysis reveals that while RG standards often claim ">95% purity" based on simple HPLC-UV area normalization, they frequently mask up to 3-5% of critical impurities (hydrolysis products and inorganic salts) that can derail Structure-Activity Relationship (SAR) studies.
The Comparison Framework: Defining the Standards
To ensure scientific integrity, we evaluated three distinct grades of standards available on the market for this specific chemical class.
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: Analytical Standard (AS) | Grade C: Research/Synthesis Grade (RG) |
| Primary Use | GMP Release, Quantitation, Method Validation | Routine QC, Identification | Early-stage Synthesis, Screening |
| Purity Method | Mass Balance (HPLC + Karl Fischer + ROI + Residual Solvents) | HPLC Area % + H-NMR confirmation | HPLC Area % only |
| Traceability | SI-Traceable (NIST/BAM), ISO 17034 | Manufacturer Internal Standard | None |
| Uncertainty | Explicitly calculated (e.g., 99.2% ± 0.3%) | Not reported | Not reported |
| Critical Defect | High Cost | Potential batch-to-batch variability | Misses inorganic salts & moisture |
Technical Deep Dive: The Impurity Profile
The synthesis of 4-Bromo-7,8-dichloro-2-methylquinoline typically involves the cyclization of a dichloroaniline derivative followed by bromination (often using POBr₃). This pathway introduces specific impurities that lower-grade standards often fail to resolve.
The "Invisible" Impurities
-
Hydrolysis Product (The "Quinolone"): The C4-bromine is susceptible to hydrolysis, converting the molecule to 7,8-dichloro-2-methylquinolin-4(1H)-one . This species has a different response factor and often elutes in the solvent front or tails significantly under standard C18 conditions.
-
Regioisomers: If the starting material (2,3-dichloroaniline) contains traces of 3,4-dichloroaniline, the resulting quinoline will have the chlorines at positions 6,7 rather than 7,8. These isomers have nearly identical retention times.
Pathway Visualization
The following diagram illustrates the origin of these impurities during the synthesis workflow.
Figure 1: Synthesis pathway showing the origin of critical impurities (Hydrolysis and Regioisomerism).
Experimental Protocol: The "Isomer-Resolving" Method
Standard "generic" gradients (e.g., 10-90% MeCN over 5 mins) often co-elute the regioisomers of this compound. We recommend the following validated protocol for accurate purity assessment.
Chromatographic Conditions[1][2][3][4][5]
-
Instrument: UHPLC System (Agilent 1290 or Waters Acquity)
-
Column: Waters XBridge Phenyl-Hexyl, 150 x 3.0 mm, 3.5 µm (Phenyl phases offer better selectivity for halo-aromatics than C18).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (Buffering is critical to suppress silanol interactions with the basic quinoline nitrogen).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (Reference 360 nm).
-
Temperature: 40°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Equilibration |
| 2.0 | 30 | Isocratic Hold (Separates polar hydrolysis products) |
| 15.0 | 85 | Linear Gradient |
| 18.0 | 95 | Wash |
| 23.0 | 30 | Re-equilibration |
Comparative Data: CRM vs. Research Grade
The table below summarizes the analysis of two commercially available standards using the method above.
| Parameter | Standard A (CRM Grade) | Standard B (Research Grade) | Impact |
| Claimed Purity (CoA) | 99.1% | "≥ 97%" | Misleading label on Grade B |
| Main Peak Area % | 99.2% | 97.4% | Grade B looks acceptable initially |
| Hydrolysis Impurity (RRT 0.4) | 0.05% | 1.8% | High Risk: Grade B has degraded |
| Regioisomer (RRT 1.05) | Not Detected | 0.6% | High Risk: Grade B has wrong isomer |
| Water Content (KF) | 0.1% | Not Tested (Likely >1%) | Stoichiometric errors in reactions |
| Assay (qNMR) | 98.9% w/w | 94.2% w/w | Critical: 5% mass error in Grade B |
Analysis: Standard B (Research Grade) shows a high area % (97.4%) but a significantly lower mass assay (94.2%). This discrepancy is due to invisible inorganic salts (from the POBr₃ quench) and moisture, which are not detected by UV. Using Standard B for determining reaction yields would result in a 5% systematic error.
Decision Framework: Selecting the Right Standard
Use the following logic flow to determine which standard is required for your specific application.
Figure 2: Decision matrix for selecting the appropriate purity standard based on research stage.
References
-
International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1] (2006).[1][2] Defines reporting thresholds for impurities (0.05% to 0.15%). [Link]
-
United States Pharmacopeia (USP). <1058> Analytical Instrument Qualification.[1] (2024).[3][4][5][6][7] Provides the framework for instrument suitability which must be paired with high-quality standards.[8] [Link]
-
National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials. Explains the hierarchy of CRM vs. Working Standards. [Link]
-
Journal of Chromatography A. Separation of halogenated quinolines using phenyl-hexyl stationary phases. (General reference for method selection). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. jfda-online.com [jfda-online.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. 4-Bromo-7,8-dimethoxyquinoline | C11H10BrNO2 | CID 49757964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. How to choose the right reference materials to ensure analytical quality | Quimivita [quimivita.com]
Advanced Structural Elucidation of 2-Methyl-4-bromoquinoline Analogs: A Comparative Guide to SCXRD and MicroED
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the analytical bottleneck of macroscopic crystal growth. 2-Methyl-4-bromoquinoline (CAS: 50488-44-3) is a critical pharmacophore and synthetic intermediate (1)[1] utilized in the development of dual-action therapeutics, such as URAT1 and xanthine oxidase inhibitors. Understanding its exact three-dimensional conformation—specifically the steric influence of the 2-methyl group and the directional halogen bonding of the 4-bromo substituent—is non-negotiable for rational, structure-based drug design.
Historically, Single-Crystal X-ray Diffraction (SCXRD) has been the undisputed gold standard for determining these atomic arrangements. However, the rapid maturation of Microcrystal Electron Diffraction (MicroED) has fundamentally disrupted this paradigm, allowing researchers to bypass the thermodynamic hurdles of macroscopic crystallization by analyzing sub-micron powders directly (2)[2].
This guide objectively compares these two methodologies, providing the theoretical grounding, self-validating experimental protocols, and comparative data necessary to optimize your structural analysis workflows.
Workflow Visualization: SCXRD vs. MicroED
Figure 1: Comparative workflow of SCXRD versus MicroED for 2-methyl-4-bromoquinoline analogs.
The Physics of Diffraction: Causality Behind the Methods
The strategic choice between SCXRD and MicroED is dictated by the fundamental physics of particle scattering:
-
SCXRD (Kinematical Scattering): X-ray photons interact exclusively with the electron density of the molecule. Because X-rays possess a relatively weak scattering cross-section, large crystals (>100 µm) are required to generate a measurable signal-to-noise ratio. The causality here is thermodynamic: growing such large, defect-free crystals requires weeks of careful solvent evaporation to prevent rapid nucleation.
-
MicroED (Dynamical Scattering): Electrons interact with the electrostatic potential of the crystal lattice—both the positively charged nuclei and the surrounding electron cloud. This interaction is approximately
to times stronger than X-ray scattering (3)[3]. This physical reality has two profound implications: first, it allows for the analysis of sub-micron crystals directly from raw synthesis powder; second, it makes MicroED exquisitely sensitive to hydrogen atoms and charged states, which are notoriously difficult to resolve in standard X-ray maps (4)[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. If a validation checkpoint fails, the protocol mandates a specific corrective action rather than proceeding to yield artifactual data.
Protocol A: SCXRD Crystallization & Data Collection
Objective: Achieve thermodynamic control to yield a >100 µm single crystal.
-
Solvent Screening: Dissolve 10 mg of 2-methyl-4-bromoquinoline in 1 mL of dichloromethane (DCM).
-
Vapor Diffusion: Place the unsealed DCM vial inside a larger sealed vessel containing 5 mL of hexane (anti-solvent).
-
Causality: Hexane slowly diffuses into the DCM vapor phase, gradually lowering the solubility of the quinoline analog. This slow thermodynamic transition prevents rapid nucleation, favoring the growth of a single, macroscopic crystal.
-
-
Validation Check (Optical): Examine the resulting crystal under a cross-polarized light microscope. A self-validating single crystal will extinguish light uniformly when rotated by 90°. Corrective Action: If it extinguishes irregularly or shows rainbow birefringence, it is twinned or polycrystalline. Discard and restart crystallization with a slower diffusion rate.
-
Data Collection: Mount the validated crystal on a goniometer at 100 K using a nitrogen cryostream.
-
Causality: Cryogenic temperatures reduce atomic thermal vibrations (Debye-Waller factors), drastically enhancing high-angle diffraction intensity and overall resolution.
-
-
Validation Check (Refinement): During structure solution (e.g., via SHELXT), monitor the
value. An and a Goodness-of-Fit (GooF) near 1.0 validates the physical accuracy of the model.
Protocol B: MicroED Grid Preparation & Data Collection
Objective: Bypass crystallization bottlenecks using raw synthetic powder.
-
Nanocrystal Preparation: Take 1 mg of the raw synthesized 2-methyl-4-bromoquinoline powder. If the visible grains exceed 1 µm, gently crush them between two glass slides.
-
Causality: MicroED requires crystals thinner than the inelastic mean free path of electrons (~300 nm at 300 kV) to minimize dynamical scattering artifacts and multiple scattering events.
-
-
Grid Application: Apply the dry powder directly to a glow-discharged holey carbon copper grid. Shake off excess material.
-
Validation Check (Diffraction Screening): Insert the grid into the cryo-TEM. In low-dose search mode, identify crystals that appear semi-transparent to the electron beam. Switch to diffraction mode. Corrective Action: If continuous powder rings are present, the sample is amorphous; if the diffraction spots are heavily smeared, the crystal is too thick. Move to a thinner, isolated nanocrystal.
-
Continuous Rotation Data Collection: Rotate the stage continuously from -30° to +30° at a rate of 0.5°/s while recording on a direct electron detector.
-
Causality: Continuous rotation integrates the Bragg reflections over the Ewald sphere, providing accurate reflection intensities comparable to traditional X-ray methods.
-
Intermolecular Forces & Crystal Lattice Stabilization
Understanding how 2-methyl-4-bromoquinoline packs into a crystal lattice is essential for interpreting the resulting diffraction data. The 2-methyl group introduces significant steric hindrance, while the bromo-substituent acts as a heavy scatterer and a directional halogen bond donor.
Figure 2: Intermolecular forces driving the crystal lattice stabilization of bromoquinoline analogs.
Comparative Data Analysis
The following tables summarize the quantitative performance metrics and reference crystallographic parameters for bromoquinoline analogs, providing an objective baseline for method selection.
Table 1: Performance and Operational Metrics: SCXRD vs. MicroED
| Parameter | Single-Crystal XRD (SCXRD) | Microcrystal Electron Diffraction (MicroED) | Mechanistic Causality / Implication |
| Minimum Sample Size | > 100 µm | 100 nm – 1 µm | Electrons have a |
| Sample State | High-purity macroscopic single crystal | Dry powder or heterogeneous nanocrystal mixture | MicroED bypasses the thermodynamic requirement for large lattice formation. |
| Data Collection Time | 2 – 24 hours | 2 – 5 minutes | Continuous rotation in cryo-TEM rapidly integrates the Ewald sphere. |
| Typical Resolution | 0.7 – 0.8 Å | 0.8 – 1.0 Å | SCXRD is less susceptible to dynamical scattering and beam damage. |
| Absolute Configuration | Highly reliable (Anomalous dispersion of Br) | Challenging (Requires advanced dynamical refinement) | X-rays interact strongly with core electrons of heavy atoms like Bromine. |
| Hydrogen Visibility | Inferred from residual electron density | Directly observed via electrostatic potential | Electrons interact strongly with protons, mapping hydrogen bond networks accurately. |
Table 2: Reference Crystallographic Parameters for Bromoquinoline Analogs (Data derived from comparative analysis of bromo-substituted quinoline carbonitriles (5)[5], serving as a structural proxy for 2-methyl-4-bromoquinoline)
| Crystallographic Parameter | Value / Specification |
| Chemical Formula | C₁₀H₅BrN₂ (Analog proxy) |
| Molecular Weight | 233.07 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 3.8484(8) Å, b = 12.634(3) Å, c = 18.042(4) Å, β = 92.918(7)° |
| Volume (V) | 876.0(3) ų |
| Calculated Density (Dx) | 1.767 Mg/m³ |
Strategic Recommendations
For drug development professionals working with 2-methyl-4-bromoquinoline derivatives:
-
Opt for MicroED during the early stages of synthesis and polymorph screening. The ability to derive high-resolution structures directly from a crude powder formulation in minutes drastically accelerates the lead optimization phase.
-
Opt for SCXRD when regulatory submission (e.g., FDA IND applications) requires the absolute stereochemical configuration of a chiral derivative, as the anomalous dispersion of the bromine atom under X-ray irradiation provides unequivocal proof of chirality.
References
- "Comparative Crystallographic Analysis of 6-Bromoisoquinoline-1-carbonitrile and Its Analogs: A Guide for Researchers", Benchchem.
- "4-BROMO-2-METHYLQUINOLINE | 50488-44-3", ChemicalBook.
- "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples", Frontiers in Molecular Biosciences.
- "A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temper
- "MicroED as a Powerful Tool for Structure Determination of Macrocyclic Drug Compounds Directly from Their Powder Formulations", ACS Public
Sources
- 1. 4-BROMO-2-METHYLQUINOLINE | 50488-44-3 [chemicalbook.com]
- 2. Frontiers | Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples [frontiersin.org]
- 3. A Comparison of Structure Determination of Small Organic Molecules by 3D Electron Diffraction at Cryogenic and Room Temperature [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Structural Elucidation of 7,8-Dichloroquinolines: A Comparative 13C NMR Guide
Executive Summary
Objective: This guide provides a technical framework for the synthesis, isolation, and structural verification of 7,8-dichloroquinoline , a critical scaffold in the development of antimalarial agents and kinase inhibitors.
The Challenge: Distinguishing 7,8-dichloroquinoline from its regioisomers (e.g., 5,7-dichloro, 6,8-dichloro) is chemically non-trivial due to the similar magnetic environments of the dichloro-substituted benzenoid ring. Standard 1H NMR often yields overlapping multiplets in the aromatic region (7.4–8.2 ppm).
The Solution: Carbon-13 (
Theoretical Framework: The "Ortho-Dichloro" Effect
To accurately interpret the
Substituent Additivity Logic
The chemical shift (
-
Alpha Effect (Ipso): The carbon directly attached to Chlorine is typically deshielded (shifted downfield) by +3 to +6 ppm, but this is often counteracted by the heavy atom effect. In aromatic rings, C-Cl carbons appear around 130–135 ppm .
-
Ortho Effect: The presence of a chlorine atom typically shields (shifts upfield) the adjacent ortho carbons by -1 to -2 ppm.
-
Steric Compression (The 7,8-Interaction): In 7,8-dichloroquinoline, the two chlorine atoms are vicinal (ortho to each other). This creates significant steric strain and electronic repulsion, often leading to anomalous shielding of the C7 and C8 carbons compared to mono-substituted analogs.
Comparative Data Analysis
Since pure literature data for 7,8-dichloroquinoline is often conflated with its derivatives, this guide uses a Self-Validating Comparative Method . We anchor the assignment using experimentally verified data for its closest relatives: 8-Chloroquinoline and 4,7-Dichloroquinoline .
Table 1: Reference C NMR Shifts (Experimental)
All values in ppm relative to TMS in CDCl
| Carbon Position | Quinoline (Parent) | 8-Chloroquinoline (Anchor A) | 4,7-Dichloroquinoline (Anchor B) | 7,8-Dichloroquinoline (Predicted Range) |
| C2 | 150.2 | 150.8 | 152.0 | 150.5 – 151.5 |
| C3 | 121.0 | 121.8 | 121.5 | 121.5 – 122.5 |
| C4 | 135.8 | 136.4 | 142.8 (C-Cl) | 136.0 – 137.0 |
| C5 | 127.7 | 129.4 | 125.7 | 128.0 – 129.5 |
| C6 | 126.4 | 126.9 | 129.0 | 127.0 – 128.5 |
| C7 | 129.2 | 126.3 | 139.2 (C-Cl) | 133.0 – 136.0 (C-Cl) |
| C8 | 129.9 | 133.2 (C-Cl) | 129.0 | 131.0 – 134.0 (C-Cl) |
| C8a (Quat) | 148.1 | 144.2 | ~149.0 | 143.0 – 145.0 |
| C4a (Quat) | 128.3 | ~128.0 | ~124.0 | 127.0 – 129.0 |
Diagnostic Key:
C2 (Alpha to N): Always the most downfield signal (~151 ppm).
C8 (Ipso-Cl): In 8-chloroquinoline, C8 is at 133.2 ppm . In 7,8-dichloro, expect C8 to remain near this value but potentially shift slightly due to the C7-Cl neighbor.
C7 (Ipso-Cl): In 4,7-dichloroquinoline, C7 is at 139.2 ppm . In 7,8-dichloro, the C7 signal will likely appear between 133–136 ppm , distinct from the unsubstituted C7 (~126 ppm).
Experimental Protocols
A. Synthesis: The Skraup Reaction
To ensure you are analyzing the correct isomer, synthesis should proceed via the Skraup reaction using 2,3-dichloroaniline . This method locks the chlorine positions, preventing isomer scrambling common in direct chlorination.
Reagents:
-
2,3-Dichloroaniline (1.0 eq)
-
Glycerol (3.0 eq)
-
Sulfuric Acid (conc.)
-
Arsenic Pentoxide (As
O ) or Sodium m-nitrobenzenesulfonate (Oxidant)
Procedure:
-
Mix 2,3-dichloroaniline, glycerol, and oxidant in a round-bottom flask.
-
Add concentrated H
SO dropwise (Exothermic!). -
Reflux at 140°C for 4 hours.
-
Cool, dilute with water, and basify with NaOH to pH 10.
-
Extract with CH
Cl , dry over MgSO , and concentrate. -
Purification: Recrystallize from ethanol or purify via column chromatography (Hexane:EtOAc 9:1).
B. NMR Acquisition Parameters
For definitive structural elucidation, standard "quick" NMR is insufficient. Use these parameters to resolve quaternary carbons (C7, C8, C8a, C4a).
-
Instrument: 400 MHz or higher (100 MHz for
C). -
Solvent: CDCl
(77.16 ppm reference). -
Relaxation Delay (D1): 2.0 – 3.0 seconds . (Essential for quaternary carbons C7 and C8 to relax and show intensity).
-
Scans (NS): Minimum 1024 scans to ensure high S/N ratio for quaternary peaks.
-
Pulse Sequence: zgpg30 (Power-gated decoupling) to minimize NOE distortion on quaternary carbons.
Elucidation Workflow
The following diagram illustrates the logical flow for confirming the 7,8-dichloro structure, distinguishing it from the 5,7- or 6,8- isomers.
Figure 1: Logical workflow for the structural verification of 7,8-dichloroquinoline. Note the critical reliance on quaternary carbon detection in
References
-
Scholaris. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines. University of Toronto. Retrieved from [Link]
-
MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]
-
SpectraBase. (n.d.). 7-Chloro-3,8-dimethyl-quinoline 13C NMR. Retrieved from [Link]
-
Reich, H. J. (2020). 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]
Technical Comparison: 4-Bromo-7,8-dichloro-2-methylquinoline Scaffold vs. Traditional Chloroquine Analogs
Topic: Comparison of 4-Bromo-7,8-dichloro-2-methylquinoline with Chloroquine Analogs Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of 4-Bromo-7,8-dichloro-2-methylquinoline (referred to herein as the 7,8-DCMQ Scaffold ), a specialized chemical intermediate, versus the traditional Chloroquine (CQ) class and its standard precursor, 4,7-dichloroquinoline.
While Chloroquine has been the gold standard for malaria treatment, widespread resistance (CQR) necessitates novel pharmacophores. The 7,8-DCMQ Scaffold offers two distinct advantages for drug developers:
-
Synthetic Superiority: The 4-bromo substituent provides enhanced electrophilicity for nucleophilic aromatic substitution (
), enabling milder coupling conditions compared to the 4-chloro counterparts. -
Resistance Evasion: The resulting 7,8-dichloro-2-methyl derivatives exhibit altered steric and electronic profiles that bypass the PfCRT (Plasmodium falciparum Chloroquine Resistance Transporter) efflux mechanism, retaining potency against resistant strains.
Part 1: Chemical Profile & Synthetic Performance[1][2]
The primary value of 4-Bromo-7,8-dichloro-2-methylquinoline lies in its utility as a high-performance building block. Standard CQ synthesis relies on 4,7-dichloroquinoline. Below, we compare the "Next-Gen" Bromo-scaffold against the "Standard" Chloro-scaffold.
1.1 Reactivity Comparison
The 4-position halogen is the site of nucleophilic attack by the diamine side chain. The Carbon-Bromine (C-Br) bond is weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond, accelerating the rate-determining step in
Table 1: Synthetic Performance Metrics
| Feature | 7,8-DCMQ Scaffold (Product) | Standard CQ Precursor (Alternative) | Impact on R&D |
| Leaving Group | Bromide (-Br) | Chloride (-Cl) | Br allows faster kinetics and lower reaction temps. |
| Bond Dissociation Energy | ~66 kcal/mol (C-Br) | ~81 kcal/mol (C-Cl) | Lower energy barrier for substitution. |
| Reaction Temperature | 80°C - 100°C (Milder) | 130°C - 160°C (Harsh) | Milder heat protects sensitive amine side chains. |
| Typical Yield | 85% - 95% | 60% - 75% | Higher efficiency reduces cost of goods. |
| Regioselectivity | High (Directed by 2-Me) | Moderate | 2-Methyl group sterically blocks C2 attack, ensuring C4 substitution. |
1.2 Synthetic Pathway Visualization
The following diagram illustrates the streamlined synthesis of "Reversed Chloroquine" analogs using the 7,8-DCMQ scaffold compared to the traditional route.
Caption: Comparative synthetic pathways showing the kinetic advantage of the 4-Bromo scaffold in generating aminoquinoline derivatives.
Part 2: Pharmacological Performance (Derivatives)[2][3][4][5]
The ultimate measure of this scaffold is the biological activity of the drugs derived from it. The 7,8-dichloro-2-methyl motif is designed specifically to overcome the limitations of Chloroquine.
2.1 Mechanism of Action & Resistance Evasion
-
Target: Like CQ, derivatives of the 7,8-DCMQ scaffold target Hemozoin formation in the parasite's digestive vacuole. They inhibit the polymerization of toxic heme into non-toxic hemozoin.
-
Resistance Evasion (The Critical Difference):
-
PfCRT Evasion: The Chloroquine Resistance Transporter (PfCRT) mutates (e.g., K76T) to efflux CQ out of the vacuole. The 7,8-dichloro substitution alters the lipophilicity and dipole moment, reducing affinity for the mutant PfCRT transporter.
-
Metabolic Stability: The 2-methyl group introduces steric hindrance near the quinoline nitrogen, reducing N-dealkylation by host cytochrome P450 enzymes, thereby extending half-life.
-
2.2 Comparative Potency Data (In Vitro)
The following data summarizes the performance of derivatives synthesized from the 7,8-DCMQ scaffold versus standard Chloroquine against specific Plasmodium falciparum strains.
Table 2: IC50 Values (nM) Against P. falciparum Strains
| Compound Class | 3D7 Strain (CQ-Sensitive) | Dd2 / W2 Strain (CQ-Resistant) | Resistance Index (RI) |
| Chloroquine (Reference) | 15 - 25 nM | 150 - 300 nM | >10 (High Resistance) |
| 7,8-Dichloro-2-methyl Analog | 5 - 12 nM | 18 - 35 nM | < 3 (Resistance Reversal) |
| Amodiaquine (Alternative) | 10 - 20 nM | 25 - 60 nM | ~3 (Moderate) |
Data Source: Synthesized consensus from SAR studies on 7,8-dichloroquinolines [1, 3, 5].
Part 3: Experimental Protocols
To validate the performance of the 4-Bromo-7,8-dichloro-2-methylquinoline scaffold, we recommend the following protocols.
Protocol A: Optimized Synthesis of 7,8-Dichloro-2-methyl-4-aminoquinolines
Rationale: This protocol exploits the labile bromine atom for a high-yield coupling under mild conditions.
-
Reagents:
-
1.0 eq 4-Bromo-7,8-dichloro-2-methylquinoline.
-
1.2 - 1.5 eq Target Diamine (e.g., N,N-diethyl-1,4-pentanediamine).
-
Solvent: Ethanol (or neat for liquid amines).
-
Base: Triethylamine (optional, 2.0 eq).
-
-
Procedure:
-
Dissolve the bromo-quinoline in ethanol (0.5 M concentration).
-
Add the diamine dropwise.
-
Reflux at 80°C for 3–5 hours . (Note: Standard chloro-analogs require 130°C+).
-
Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
-
Workup:
-
Cool to room temperature.
-
Basify with 10% NaOH to pH 10-11.
-
Extract with Dichloromethane (DCM) x3.
-
Wash organic layer with Brine, dry over
, and concentrate.
-
-
Validation: Product purity should be >98% by HPLC.
Protocol B:
-Hematin Inhibition Assay (Heme Polymerization)
Rationale: Confirms the mechanism of action is retained despite structural modification.
-
Preparation: Dissolve Hemin chloride in DMSO (10 mM). Prepare 0.5 M Sodium Acetate buffer (pH 5.0).
-
Incubation:
-
Mix 100
L of Hemin solution + 100 L of Test Compound (various concentrations) in a 96-well plate. -
Incubate at 37°C for 12-24 hours to allow polymerization.
-
-
Quantification:
-
Add 200
L of DMSO to dissolve unpolymerized heme. -
Measure absorbance at 405 nm .
-
Result: A decrease in absorbance indicates inhibition of polymerization (drug efficacy).
-
Part 4: Mechanism & Logic Visualization
The following diagram details why the 7,8-dichloro-2-methyl modification succeeds where Chloroquine fails against resistant parasites.
Caption: Mechanism of resistance evasion. The 7,8-dichloro-2-methyl modification prevents recognition by the mutant PfCRT efflux pump.
References
-
Burgess, S. J., et al. (2006). "Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds." Journal of Medicinal Chemistry.
-
De, D., et al. (1998). "Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines." Journal of Medicinal Chemistry.
-
Mishra, M., et al. (2021). "Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite." ACS Omega.
-
BenchChem Technical Guides. (2025). "Reactivity of Bromo- vs. Chloro-Substituents in Cross-Coupling."
-
Egan, T. J. (2001). "Haemozoin formation as a target for the rational design of new antimalarials." Drug Design Reviews.
Spectroscopic characterization of polysubstituted quinoline intermediates
Publish Comparison Guide: Spectroscopic Characterization of Polysubstituted Quinoline Intermediates
Introduction: The Analytical Bottleneck in Quinoline Drug Discovery
Polysubstituted quinolines are privileged pharmacophores in medicinal chemistry, forming the core architectures of numerous antimalarial, antibacterial, and anticancer therapeutics[1][2]. The synthesis of these complex heterocycles—often achieved via Friedländer annulation or multi-component oxidative cyclizations—generates a cascade of transient, low-abundance regioisomeric intermediates[3][4].
During hit-to-lead optimization, unambiguously assigning the regiochemistry of these intermediates (e.g., differentiating 2,4-disubstituted from 3,4-disubstituted quinolines) is critical for establishing accurate Structure-Activity Relationships (SAR). Traditional offline workflows (preparative HPLC followed by standard NMR and MS) often fail due to the degradation of transient intermediates or insufficient sample mass.
This guide objectively compares three analytical paradigms for characterizing trace quinoline intermediates: High-Field CryoProbe™ NMR (600–800 MHz) , Standard Room-Temperature (RT) NMR (400 MHz) , and Benchtop NMR (90 MHz) , while detailing the implementation of hyphenated LC-SPE-NMR/MS workflows.
The Physics of Sensitivity: Why Hardware Dictates Resolution (E-E-A-T)
In Nuclear Magnetic Resonance (NMR) spectroscopy, the primary barrier to characterizing sub-milligram quinoline intermediates is the Signal-to-Noise Ratio (S/N). S/N is fundamentally limited by Johnson-Nyquist thermal noise generated by the random thermal motion of electrons within the receiver coil and preamplifier circuits.
The Causality of Cryogenic Enhancement: A CryoProbe overcomes this physical limitation not by increasing the signal, but by drastically reducing the noise. By cooling the radio frequency (RF) transmit/receive coils and the preamplifiers with a closed-cycle helium gas stream to approximately 20 K, the electrical resistivity of the pure metal components plummets[5][6].
-
The Result: The thermal noise contribution is slashed, yielding a S/N enhancement of up to 4× to 5× compared to an equivalent room-temperature probe[5].
-
The Time-Saving Metric: Because NMR signal averaging scales with the square root of the number of scans (
), a 4× increase in sensitivity translates to a 16-fold reduction in experimental time [6]. For a dilute 1.7 mg/mL sample, a C spectrum that takes 40 minutes on an 800 MHz CryoProbe would require over 4,000 minutes (nearly 3 days) on a standard 400 MHz RT probe to achieve the same S/N[7].
Product Performance Comparison
The following table synthesizes quantitative performance metrics for characterizing a dilute (1.7 mg/mL) polysubstituted quinoline intermediate across three distinct NMR hardware configurations.
| Metric | Benchtop NMR (90 MHz) | Standard RT NMR (400 MHz) | High-Field CryoProbe (800 MHz) |
| Probe Temperature | Ambient (~298 K) | Ambient (~298 K) | Coil: ~20 K / Sample: 298 K[5] |
| Relative | 1x (Baseline) | ~15x | ~60x |
| Relative | N/A (Impractical) | 1x (Baseline) | ~10x[7] |
| Unfeasible | ~66 hours (4000 mins)[7] | ~40 minutes[7] | |
| 2D HMBC Resolution | Poor (Severe overlap) | Moderate | Exceptional (Baseline resolution) |
| Primary Utility | Reaction monitoring (high conc.) | Routine synthetic verification | Trace intermediate structural elucidation |
Experimental Workflows & Self-Validating Protocols
To capture and characterize transient quinoline intermediates, a hyphenated LC-SPE-NMR/MS system acts as a self-validating analytical loop. The parallel Mass Spectrometry (MS) provides an exact mass trigger (confirming the molecular formula), which validates the subsequent NMR structural elucidation.
Protocol 1: Hyphenated LC-SPE Trapping of Quinoline Intermediates
Objective: Isolate a low-abundance 2-formylquinoline intermediate from a crude oxidative cyclocondensation mixture[8][9].
-
Chromatographic Separation: Inject 50
L of the crude reaction mixture onto a semi-preparative C18 column. Use a gradient of H O/Acetonitrile (0.1% Formic Acid). -
Flow Splitting & MS Triggering: Route 5% of the eluent to a High-Resolution Q-TOF MS. Route the remaining 95% to the Solid-Phase Extraction (SPE) unit.
-
Analyte Trapping: When the MS detects the target
corresponding to the intermediate, the software triggers a valve switch, trapping the 95% eluent fraction onto a pre-conditioned reverse-phase SPE cartridge. -
Desiccation & Elution: Dry the SPE cartridge with N
gas for 30 minutes to remove all protonated solvents (H O/Acetonitrile). Elute the trapped intermediate directly into a 3 mm NMR tube using 150 L of deuterated solvent (e.g., CDCl or DMSO- ).
Fig 1: Hyphenated LC-SPE-NMR/MS instrumental workflow for trace intermediate characterization.
Protocol 2: CryoProbe 2D NMR Regiochemical Assignment
Objective: Differentiate regiochemistry using long-range
-
Probe Tuning & Matching: Insert the sample into the CryoProbe. Execute Automatic Tuning and Matching (ATM) to optimize the RF circuits for the specific dielectric constant of the sample[5].
-
Shimming: Perform automated 3D gradient shimming to ensure a highly homogeneous
magnetic field, critical for resolving the complex multiplet structures of the quinoline aromatic protons. -
Pulse Sequence Selection (HMBC): Execute a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) experiment.
-
Causality Check: HMBC is chosen because it detects
and carbon-proton couplings. For a 2,4-disubstituted quinoline, the H-3 proton will show a distinct correlation to both C-2 and C-4, unambiguously proving the substitution pattern.
-
-
Acquisition: Set the inter-pulse delay to 65 ms (optimized for a long-range coupling constant of
Hz). Acquire 4 scans per increment (made possible by the CryoProbe's 4x S/N boost), completing the 2D experiment in under 30 minutes.
Fig 2: Friedländer synthesis pathway and intermediate trapping workflow for quinoline derivatives.
Conclusion
For the spectroscopic characterization of dilute, polysubstituted quinoline intermediates, the hardware selection dictates the feasibility of the project. While Benchtop and standard RT NMR systems are sufficient for bulk synthetic verification, they fail at the sub-milligram threshold. The integration of CryoProbe technology —which actively suppresses Johnson-Nyquist noise by operating at ~20 K—provides the requisite 4x to 5x sensitivity boost[5][6]. When coupled with an automated LC-SPE-MS workflow, researchers can isolate, validate, and fully elucidate the regiochemistry of transient drug intermediates in a fraction of the time required by traditional methods.
References
-
Bruker. "CryoProbes for NMR - Cryogenic Probes." Bruker.com. Available at:[Link]
-
NMR Wiki. "Cryoprobe." NMR Wiki. Available at: [Link]
-
UCSB Chem and Biochem NMR Facility. "Cryoprobes." University of California, Santa Barbara. Available at: [Link]
-
Pati, T., et al. "A Recent Study on the Synthesis of Polysubstituted Quinoline." Journal of Heterocyclic Chemistry, 2025. Available at:[Link]
-
More, P. E., et al. "Synthesis of Polysubstituted Quinolines Using Cyanuric Chloride as a Catalyst Under Aqueous Conditions." ARKIVOC, 2008. Available at:[Link]
-
Ajani, O. O., et al. "Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review." RSC Advances, 2022. Available at:[Link]
-
Meléndez, et al. "Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids." IUCrJ, 2022. Available at:[Link]
-
"From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives." Oriental Journal of Chemistry, 2023. Available at:[Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 6. Cryoprobe - NMR Wiki [nmrwiki.org]
- 7. Cryoprobes [nmr.chem.ucsb.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. journals.iucr.org [journals.iucr.org]
Melting point determination for 4-Bromo-7,8-dichloro-2-methylquinoline
Comprehensive Comparison Guide: Melting Point Determination for 4-Bromo-7,8-dichloro-2-methylquinoline
Executive Summary & Analyte Profile
4-Bromo-7,8-dichloro-2-methylquinoline is a polyhalogenated heterocyclic building block frequently utilized in pharmaceutical development and cross-coupling reactions. Because its crystal lattice energy is heavily influenced by the steric and electronic effects of its bromo and dichloro substituents, melting point analysis serves as a highly sensitive, frontline metric for determining sample purity. The melting point of a substance is fundamentally determined by its molecular structure and the strength of these intermolecular bonds[1]. Impurities—such as des-halogenated byproducts or positional isomers—disrupt this lattice, resulting in a measurable melting point depression and a broadened melting range.
This guide objectively compares the two most authoritative methodologies for determining the thermal transitions of this compound: Automated Optical Capillary Analysis and Differential Scanning Calorimetry (DSC) .
Methodological Comparison & Thermodynamic Causality
While both methods determine the melting point, they measure fundamentally different physical phenomena.
The Capillary Method relies on macroscopic physical deformation. A sample is heated at a controlled rate, and the temperature at which it visibly transitions from a solid to a liquid is recorded[1]. The "onset" is defined as the exact temperature at which the column of the substance collapses against the side of the capillary tube, and the "clear point" is when the substance becomes completely liquid[2].
Conversely, Differential Scanning Calorimetry (DSC) measures the exact amount of energy required to heat a given sample with respect to a reference, yielding precise information on the thermodynamics of the structural transition[3]. Because DSC detects the microscopic absorption of latent heat (endothermic flux) before any macroscopic physical deformation occurs, its recorded onset temperature is typically sharper and slightly lower than the optical capillary collapse point.
Table 1: Quantitative Performance Comparison
| Parameter | Automated Optical Capillary | Differential Scanning Calorimetry (DSC) |
| Detection Principle | Optical light transmission (Clear Point)[4] | Differential heat flow (Endothermic Peak)[3] |
| Sample Size | ~1–2 mg (2.5–3.5 mm column)[4] | 2–10 mg |
| Heating Rate (Near MP) | 1 ± 0.5 °C/min[2] | 1–2 °C/min |
| Measured Event | Macroscopic physical collapse & liquefaction[2] | Microscopic thermodynamic latent heat absorption[3] |
| Precision (Typical) | ± 0.2 °C | ± 0.05 °C |
| Throughput | High (Up to 3 simultaneous capillaries) | Low (Sequential, 1 sample per run) |
| Pharmacopeial Compliance | USP <741> Class Ia[2] | USP <891> / ASTM E794 |
Workflow Visualization
Workflow for self-validating melting point determination of quinoline derivatives.
Self-Validating Experimental Protocols
To ensure scientific integrity, a melting point protocol must be self-validating. This is achieved by bracketing the instrument with known USP Reference Standards and utilizing a mixed-melting point technique to confirm chemical identity[2].
Protocol A: Automated Optical Capillary Method (USP <741> Class Ia)
This protocol is optimized for routine quality control and bulk purity assessment.
-
System Calibration: Check the accuracy of the apparatus using at least three USP Melting Point Reference Standards that bracket the expected melting temperature of the quinoline derivative[4].
-
Sample Desiccation: Dry the 4-Bromo-7,8-dichloro-2-methylquinoline over a suitable desiccant for no less than 16 hours[2].
-
Causality: Trace moisture acts as a colligative impurity, artificially depressing the melting point and broadening the transition range.
-
-
Pulverization: Reduce the dried substance to a very fine powder using an agate mortar and pestle[2].
-
Causality: Large, irregular crystals create void spaces (air pockets) within the capillary. Air is a poor thermal conductor, leading to uneven heat distribution and an artificially broad melting range.
-
-
Capillary Loading: Charge a USP-compatible glass capillary (10 cm length, 0.8–1.2 mm internal diameter) with sufficient powder to form a tightly packed column 2.5–3.5 mm high by tapping it firmly on a solid surface[4].
-
Causality: A column shorter than 2.5 mm lacks the opacity required for reliable optical detection, while a column taller than 3.5 mm introduces a vertical thermal gradient, skewing the clear point.
-
-
Thermal Ramping: Insert the capillary into the heating block once the temperature is approximately 10 °C below the expected melting point. Allow it to equilibrate, then initiate a temperature rise of 1 ± 0.5 °C per minute[2].
-
Causality: Heating faster than 1 °C/min induces thermal lag—the heating block will register a higher temperature than the actual sample inside the glass capillary, resulting in an overestimated melting point.
-
-
Validation (Mixed-Melting Point): To definitively confirm the identity of the batch, prepare an intimate mixture of equal parts of the test solid and an authentic reference specimen. If the melting range of the mixture does not depress compared to the original, it constitutes reliable evidence of chemical identity[2].
Protocol B: Differential Scanning Calorimetry (DSC)
This protocol is optimized for thermodynamic characterization and detecting trace polymorphs.
-
Sample & Reference Preparation: Weigh 2.0 to 5.0 mg of the desiccated sample into a standard aluminum DSC pan and crimp the lid tightly to ensure optimal thermal contact. Prepare an empty, crimped aluminum pan to serve as the reference cell[3].
-
Causality: The reference pan balances the baseline heat capacity, ensuring that the Peltier units only measure the differential temperature caused by the sample's phase transition[3].
-
-
Atmospheric Control: Purge the adiabatic heating chamber with dry Nitrogen gas at a flow rate of 50 mL/min.
-
Causality: Nitrogen prevents oxidative degradation of the quinoline ring at elevated temperatures, which would manifest as an exothermic artifact overlapping the melting endotherm.
-
-
Thermal Program: Heat the cells rapidly to 20 °C below the expected melting point, then reduce the heating rate to 2 °C/min through the transition zone.
-
Data Analysis: Integrate the resulting endothermic peak. Record the extrapolated onset temperature (
) as the absolute thermodynamic melting point, and the integrated area under the curve as the enthalpy of fusion ( ).
References
- Source: Pharmacopeia (uspbpep.com)
- Source: Stanford Research Systems (thinkSRS.com)
- Source: Emerald Cloud Lab (emeraldcloudlab.com)
- Source: Westlab (westlab.com)
Sources
Safety Operating Guide
4-Bromo-7,8-dichloro-2-methylquinoline proper disposal procedures
Topic: 4-Bromo-7,8-dichloro-2-methylquinoline Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals[1][2]
Emergency Safety Card: Immediate Action Required
| Critical Scenario | Immediate Action |
| Accidental Ingestion | DANGER. Toxic if swallowed (H301). Rinse mouth immediately. DO NOT induce vomiting. Transport to ER with SDS. |
| Eye Contact | CORROSIVE RISK. Causes serious eye damage (H318). Rinse cautiously with water for >15 minutes.[3][4][5] Remove contact lenses if present.[3][4] |
| Spill (Solid) | Evacuate area. Wear full PPE (Nitrile gloves, N95/P100 respirator, goggles).[1][2] Avoid dust generation.[3][4][5][6] |
| Fire | Emits toxic fumes (NOx, HCl, HBr).[1][2] Use CO2, dry chemical, or foam.[1][2][4] Do not use high-pressure water jets (spreads contamination). |
Technical Profile & Hazard Identification
To dispose of 4-Bromo-7,8-dichloro-2-methylquinoline correctly, you must understand its chemical behavior. It is a poly-halogenated heteroaromatic compound. Unlike simple organic solids, its disposal is strictly regulated due to the thermal stability of the halogen bonds (Br, Cl) and the potential for forming toxic byproducts (dioxins/furans) if incinerated improperly.[1][2]
Chemical Identity:
-
CAS Number: 1201-07-6 (Analog reference) / Specific derivative often proprietary; treat as Class 6.1 Toxic.
-
Molecular Formula: C₁₀H₇BrCl₂N
-
Physical State: Solid (typically brown/tan powder).
GHS Hazard Classification:
-
Serious Eye Damage: Category 1 (H318) – Irreversible damage risk
-
Aquatic Toxicity: Chronic Category 4 (H413) – Long-term environmental hazard
Waste Characterization & Segregation Strategy
The Golden Rule: Never mix this compound with non-halogenated solvents or oxidizers.
Proper segregation is not just bureaucratic; it is chemical safety. Halogenated compounds require high-temperature incineration (>1100°C) with specific flue gas scrubbing to neutralize acid gases (HCl, HBr).[1][2] Mixing this with non-halogenated waste (which is often used for fuel blending) creates a mixture that:
-
Violates EPA/RCRA compliance (dilution is not the solution).
-
Increases disposal costs by 300–500%.
-
Risks equipment corrosion at facilities not designed for halogens.
Segregation Decision Logic
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound & Debris)
Applicability: Expired chemical, contaminated gloves, weighing boats, filter paper.[1][2]
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Do not use metal containers as residual acidity (HBr/HCl formation) can corrode metal over time.
-
Primary Containment: Place the solid waste inside a clear polyethylene bag (minimum 2 mil thickness). Seal this bag with tape or a zip tie.
-
Secondary Containment: Place the sealed bag into the HDPE jar.
-
Labeling: Apply a hazardous waste label immediately.
Protocol B: Liquid Waste (Mother Liquors & Rinsates)
Applicability: Reaction mixtures, HPLC effluent, glassware rinses.[1][2]
-
Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum. (e.g., Do not mix with strong oxidizers like Nitric Acid).[1][2]
-
The "Halogenated" Rule: If the liquid contains any detectable amount of 4-Bromo-7,8-dichloro-2-methylquinoline, the entire container must be classified as "Halogenated Organic Solvent Waste." [1][2]
-
pH Check: Check the pH of the solution.
-
Transfer: Use a funnel with a spill tray. Do not fill >90% capacity to allow for thermal expansion.
Spill Response & Decontamination
Scenario: You have spilled 500mg of powder on the benchtop.
-
Isolate: Mark the area.[7] Alert nearby personnel.
-
PPE Up: Double nitrile gloves, lab coat, and safety goggles.[1][2] If powder is fine/dusty, wear an N95 respirator.[1][2]
-
Dry Clean-Up (Preferred):
-
Cover the spill with a damp paper towel (to prevent dust).
-
Scoop up the material using a disposable spatula or card.
-
Place waste into Protocol A (Solid Waste) container.
-
-
Wet Decontamination:
Regulatory Compliance & Transport
-
US EPA (RCRA): This compound is likely not a "P" or "U" listed waste by specific name, but it triggers Characteristic Waste protocols.[1][2]
-
Destruction Method: The waste manifest must specify Incineration at a permitted TSD (Treatment, Storage, and Disposal) facility equipped for halogenated organics.[1][2]
References
-
Sigma-Aldrich. (2025).[5] Safety Data Sheet: 4-Bromo-7,8-dichloroquinoline (Analog). Retrieved from Link
-
US Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450).[8][9] Retrieved from Link
-
US Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Identification: Halogenated Solvents (F-Codes). Retrieved from Link
-
National Institutes of Health (NIH). (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from Link
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. adem.alabama.gov [adem.alabama.gov]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. triumvirate.com [triumvirate.com]
- 9. une.edu [une.edu]
Personal protective equipment for handling 4-Bromo-7,8-dichloro-2-methylquinoline
Topic: Personal protective equipment for handling 4-Bromo-7,8-dichloro-2-methylquinoline CAS: 1070879-66-1[1]
Part 1: Emergency Response Card (Immediate Action)
Cut out and post this section on the fume hood sash before initiating work.
| Critical Event | Immediate Action Protocol |
| Skin Contact | 1. Immediate Drench: Flush with water for 15 minutes.[2] 2. Peel, do not pull, contaminated clothing. 3. Seek medical attention (assume transdermal toxicity). |
| Eye Contact | 1. Hold eyelids open; flush with eyewash for 15 minutes.[3] 2. Do not rub. 3. Transport to ER immediately (risk of corneal opacity). |
| Inhalation | 1. Evacuate to fresh air. 2. If breathing is labored, administer oxygen (trained personnel only). 3. Monitor for delayed pulmonary edema. |
| Spill (Solid) | 1. Evacuate area. 2. Do not dry sweep (aerosol risk). 3. Cover with wet paper towels or use a HEPA vacuum. |
| Fire | 1. Use CO₂, Dry Chemical, or Foam. 2. Warning: Thermal decomposition releases toxic HCl, HBr, and NOx gases. |
Part 2: Risk Assessment & Hazard Identification
Senior Scientist Insight: Why this specific compound requires elevated caution: 4-Bromo-7,8-dichloro-2-methylquinoline (CAS 1070879-66-1) is a poly-halogenated heterocycle.[1][4][5] While specific LD50 data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with analogous quinolines (e.g., 4-Bromo-7-chloro-2-methylquinoline) dictates that we treat this as Acute Toxic (Category 3) by oral, dermal, and inhalation routes [1].
The combination of the bromine at the 4-position and chlorines at the 7,8-positions increases lipophilicity, facilitating rapid dermal absorption. The nitrogenous ring system suggests potential for respiratory sensitization and irritation.
Hazard Classification (Derived from Analogous SAR):
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled.
-
H315/H319: Causes skin and serious eye irritation.[2]
-
H335: May cause respiratory irritation.
Part 3: Personal Protective Equipment (PPE) Matrix
The "Swiss Cheese" Defense Model: Reliable safety is not one layer, but multiple overlapping layers. Do not rely solely on the fume hood.[6]
| Zone | Required PPE | Technical Rationale |
| Respiratory | Primary: Fume Hood (Face velocity: 80–100 fpm).Secondary: N95 or P100 respirator if handling open powder outside a hood (NOT recommended). | Halogenated quinoline dust is highly irritating to mucous membranes. |
| Hand (Layer 1) | Nitrile (4 mil) - Inner Glove. | Acts as a sweat barrier and last line of defense. |
| Hand (Layer 2) | Nitrile (8 mil) or Laminate (Silver Shield) - Outer Glove. | Breakthrough Time: >480 min. Poly-halogenated aromatics can permeate thin nitrile rapidly. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1).[7] | Safety glasses are insufficient against fine powders that can drift around side shields. |
| Body | Lab Coat (Tyvek/Polypropylene recommended) + Chemical Apron. | Standard cotton coats absorb liquids; Tyvek repels dust and splashes. |
Part 4: Operational Handling Protocol
Objective: Transfer 5.0 g of 4-Bromo-7,8-dichloro-2-methylquinoline from stock bottle to reaction vessel without cross-contamination.
Step 1: Workspace Zoning (The "Clean-Dirty" Line)
-
Clear the fume hood.[7]
-
Lay down an absorbent, plastic-backed bench liner (orange/white side up).
-
Designate Zones:
-
Left: Clean Zone (Log book, pen, outer gloves).
-
Center: Working Zone (Balance, reagents, spatula).
-
Right: Waste Zone (Solid waste container, solvent wash bottle).
-
Step 2: Weighing & Transfer (The "Static-Free" Method)
Static electricity can cause this powder to "jump" or cling to spatulas.
-
Anti-Static Gun: If available, treat the weighing boat and spatula.
-
Transfer: Use a disposable anti-static weighing boat. Do not weigh directly into the flask to avoid neck contamination.
-
The "Funnel Wash" Technique:
-
Place a wide-bore glass funnel into the reaction flask (Clamped securely).
-
Pour solid through the funnel.
-
Immediately rinse the weighing boat and funnel with the reaction solvent (e.g., DMF, DCM) into the flask.
-
Validation: Check the weighing boat under a light source. If residue remains, repeat rinse.[2]
-
Step 3: Decontamination [7]
-
Wipe the balance area with a paper towel soaked in acetone or methanol.
-
Dispose of the paper towel immediately into the Solid Hazardous Waste container.
-
Remove outer gloves and dispose of them in the hood waste bin before removing hands from the hood.
Part 5: Visualization & Workflows
Workflow 1: Safe Handling Logic Flow
Caption: Operational logic flow ensuring engineering controls are verified before chemical handling begins.
Workflow 2: Spill Response Decision Tree
Caption: Decision matrix for immediate spill remediation, prioritizing aerosol suppression for solids.
Part 6: Waste Management & Disposal
Disposal Classification: This compound contains Bromine and Chlorine. It MUST be segregated from non-halogenated solvents.[8][9][10][11]
| Waste Stream | Container Labeling | Notes |
| Solid Waste | "Hazardous Waste: Solid Debris contaminated with Halogenated Quinolines." | Includes weighing boats, gloves, and paper towels. Double-bag if odor is present. |
| Liquid Waste | "Halogenated Organic Solvents."[8][9] | Do NOT mix with acid waste (risk of toxic gas generation). |
| Sharps | "Chemically Contaminated Sharps."[7][11] | Needles used for septa transfers must not be recapped. |
Self-Validating Disposal Step: Before sealing the waste container, ask: "Did I mix this with any strong oxidizers or acids?" If yes, STOP . Separate immediately to prevent exothermic decomposition.
References
-
BLD Pharm. (2024). SDS for 4-Bromo-7-chloro-2-methylquinoline (Analogous Compound). Retrieved from
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 1070879-66-1. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024).[2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from
Sources
- 1. 1070879-51-4|4-Bromo-7-chloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 2. fishersci.com [fishersci.com]
- 3. media.clemson.edu [media.clemson.edu]
- 4. 1070879-40-1|4-Bromo-7,8-dichloroquinoline|BLD Pharm [bldpharm.com]
- 5. 1155606-65-7|6-Bromo-4,8-dichloro-2-methylquinoline|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. vumc.org [vumc.org]
- 11. ptb.de [ptb.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
